6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-6-7(12)2-3-8(10)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQVCIXWGNRDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one chemical structure
An In-Depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Prominence of the Pyridazinone Scaffold
The pyridazin-3(2H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its structural versatility and broad spectrum of biological activities.[1][2] As a six-membered diazine ring with an embedded lactam functionality, it serves as a versatile template for designing potent and selective therapeutic agents.[1] Derivatives of this core have demonstrated significant pharmacological applications, including anti-inflammatory, analgesic, cardiovascular, anticancer, and antimicrobial properties.[3][4][5][6][7][8] The ability to functionalize the pyridazinone ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point of drug discovery efforts.[1]
This guide provides a comprehensive technical overview of a specific, promising derivative: This compound . We will delve into its rational synthesis, detailed structural elucidation, and explore its potential as a lead compound for drug development, grounded in the established pharmacology of the pyridazinone class.
PART 1: Rational Synthesis and Mechanistic Insight
The most common and efficient method for constructing the 6-aryl-pyridazin-3(2H)-one core is the cyclocondensation of a γ-keto acid with a hydrazine source.[1][2][6] This approach is favored for its reliability and the accessibility of starting materials.
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved in a two-step sequence starting from commercially available reagents.
Step 1: Friedel-Crafts Acylation to form γ-Keto Acid Intermediate
The initial and critical step is the formation of the γ-keto acid precursor, 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid. This is accomplished via a Friedel-Crafts acylation reaction between 3-fluoroanisole and succinic anhydride.
-
Causality of Experimental Choice: Aluminum chloride (AlCl₃) is the catalyst of choice as it is a potent Lewis acid that activates the succinic anhydride by coordinating to a carbonyl oxygen. This polarization significantly increases the electrophilicity of the other carbonyl carbon, facilitating the electrophilic aromatic substitution onto the electron-rich 3-fluoroanisole ring. The reaction is directed primarily to the para-position relative to the methoxy group due to its strong ortho-, para-directing activating effect, which overrides the weaker deactivating effect of the fluorine atom.
Step 2: Cyclocondensation with Hydrazine Hydrate
The resulting γ-keto acid is then cyclized by refluxing with hydrazine hydrate. This reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Mechanism: The hydrazine initially attacks the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the carboxylic acid group, leading to the elimination of two molecules of water to form the stable, six-membered pyridazinone ring.[9]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Materials: 3-fluoroanisole, succinic anhydride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), hydrazine hydrate, ethanol, hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate, ethyl acetate, hexane.
Protocol for Step 1: 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (2.2 eq.) in anhydrous CS₂.
-
Slowly add a solution of succinic anhydride (1.0 eq.) in CS₂ to the stirred suspension.
-
After the initial reaction subsides, add 3-fluoroanisole (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
Cool the mixture, carefully pour it onto crushed ice containing concentrated HCl, and stir until the complex decomposes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure γ-keto acid.
Protocol for Step 2: this compound
-
Dissolve the synthesized γ-keto acid (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure this compound.
PART 2: Structural Elucidation and Physicochemical Profile
Confirming the molecular structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.[10]
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for the title compound, based on data from analogous structures.[10][11]
| Technique | Expected Characteristics |
| ¹H NMR | δ ~11-12 ppm (s, 1H, N-H); δ ~7.0-7.8 ppm (m, 5H, Ar-H & pyridazinone-H); δ ~3.9 ppm (s, 3H, OCH₃) |
| ¹³C NMR | δ ~165 ppm (C=O); δ ~160 ppm (C-F, d, ¹JCF ≈ 245 Hz); δ ~158 ppm (C-O); δ ~110-145 ppm (Ar-C & pyridazinone-C); δ ~56 ppm (OCH₃) |
| ¹⁹F NMR | A single signal expected in the typical range for an aryl fluoride.[12] |
| IR (cm⁻¹) | ~3200 (N-H stretch); ~1660 (C=O, amide I); ~1600 (C=C, aromatic); ~1250 (C-O, aryl ether); ~1220 (C-F stretch) |
| Mass Spec | Expected [M+H]⁺ at m/z ≈ 223.07. Fragmentation may involve loss of CO, N₂, and methoxy group. |
General Characterization Protocol
-
Purity Analysis (HPLC): Dissolve a small sample in methanol/acetonitrile. Analyze using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity should be >97%.[10]
-
¹H NMR Spectroscopy: Dissolve ~5-10 mg of the compound in DMSO-d₆. Record the spectrum on a 400 MHz or higher spectrometer. The characteristic broad singlet for the N-H proton and the distinct aromatic and methoxy signals should be observed.
-
Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization (ESI) in positive mode to confirm the molecular weight by observing the [M+H]⁺ ion.
PART 3: Potential Biological Activity and Mechanistic Pathways
The pyridazinone scaffold is a well-established pharmacophore with diverse biological activities.[4][5] By analyzing the structure of this compound, we can hypothesize its potential therapeutic applications.
Hypothesized Therapeutic Targets
-
Anti-inflammatory Agent: Many 6-aryl-pyridazinone derivatives exhibit potent anti-inflammatory activity, often through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, or as selective COX-2 inhibitors.[3] The substitution pattern on the phenyl ring is critical for this activity.
-
Cardiovascular Agent: The pyridazinone core is present in several cardiovascular drugs like pimobendan and levosimendan.[1] Derivatives have shown significant vasodilator and antihypertensive effects, potentially through mechanisms like phosphodiesterase (PDE) inhibition.[2][6]
-
Anticancer Agent: Recent studies have highlighted the potential of pyridazinone derivatives as anticancer agents, targeting pathways like tyrosine kinases.[6][13]
-
Formyl Peptide Receptor (FPR) Agonist: A distinct class of pyridazinones acts as agonists for FPRs, which are involved in modulating the innate immune response and inflammation.[14][15]
Conceptual Signaling Pathway: COX Inhibition
Given the prevalence of anti-inflammatory activity in this class, a primary hypothesis is the inhibition of the COX pathway. This pathway is central to inflammation and pain.
Caption: Potential inhibition of the COX pathway by the target compound.
Conclusion and Future Directions
This compound represents a synthetically accessible and promising molecule for drug discovery. Its structure combines the pharmacologically validated pyridazinone core with a substituted phenyl ring known to influence biological activity. The provided synthetic and analytical protocols establish a reliable framework for its preparation and characterization.
Future research should focus on a broad biological screening campaign to elucidate its primary mechanism of action. Initial assays should target key enzymes and receptors associated with the pyridazinone class, including COX-1/COX-2, various PDE isoforms, and a panel of protein kinases. Based on these results, further lead optimization can be undertaken to enhance potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic agent.
References
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Bentham Science.
- Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect.
- 3(2H)-Pyridazinone synthesis. (n.d.). ChemicalBook.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
- Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). PubMed.
- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Institutes of Health.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI.
- 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors. (2009). PubMed.
- 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. (n.d.). PMC - NIH.
- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (n.d.). ResearchGate.
- 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI.
- Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of aryl chlorides in aqueous-organic media. (n.d.). The Royal Society of Chemistry.
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An In-Depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (CAS No. 1219577-78-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical synthesis, physicochemical properties, and its potential mechanism of action as a p38 mitogen-activated protein kinase (MAPK) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for further investigation and application of this molecule.
Compound Identification and Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 1219577-78-2
-
Molecular Formula: C₁₁H₉FN₂O₂
-
Molecular Weight: 220.20 g/mol
| Property | Value | Source |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in DMSO and methanol | Inferred from related compounds |
| Melting Point | Not explicitly reported | N/A |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction. This approach is a well-established method for the preparation of 6-arylpyridazin-3(2H)-ones.
Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-fluoro-2-methoxybenzoyl)propanoic acid
This step involves the Friedel-Crafts acylation of 3-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Materials: 3-Fluoroanisole, succinic anhydride, anhydrous aluminum chloride, nitrobenzene (solvent), hydrochloric acid, diethyl ether.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise at a temperature below 10 °C.
-
Add 3-fluoroanisole dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-fluoro-2-methoxybenzoyl)propanoic acid.
-
Step 2: Synthesis of this compound
The second step is the cyclization of the intermediate keto-acid with hydrazine hydrate.
-
Materials: 3-(4-fluoro-2-methoxybenzoyl)propanoic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 3-(4-fluoro-2-methoxybenzoyl)propanoic acid in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization if necessary.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Activity and Mechanism of Action
The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 6-phenyl-pyridazin-3(2H)-one have been extensively investigated for their diverse pharmacological properties, including cardiovascular, anti-inflammatory, and anticancer activities.[1]
Potential as a p38 MAP Kinase Inhibitor
A significant body of research points towards pyridazinone derivatives as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK).[2][3][4] p38 MAPK is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a promising therapeutic target for autoimmune and inflammatory diseases.[2]
Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway and the putative point of inhibition by this compound.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of the compound.
Experimental Workflow for Inhibitory Activity Assessment
The inhibitory potential of this compound against p38 MAPK can be evaluated using a combination of in vitro biochemical and cell-based assays.
Caption: Experimental workflow for assessing the p38 MAPK inhibitory activity.
Protocol: In Vitro p38α MAPK Inhibition Assay
-
Reagents: Recombinant human p38α enzyme, ATP, appropriate substrate (e.g., ATF2), test compound, and a kinase assay buffer.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the p38α enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay or a luminescence-based assay (e.g., Kinase-Glo®). f. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Its straightforward synthesis and the established role of the pyridazinone core as a p38 MAPK inhibitor provide a strong foundation for further investigation. Future research should focus on obtaining detailed in vitro and in vivo pharmacological data, including its IC₅₀ against p38 MAPK, its selectivity profile against other kinases, and its efficacy in animal models of inflammatory diseases. Such studies will be crucial in elucidating the full therapeutic potential of this compound.
References
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Natarajan, S. R., Heller, S. T., Nam, K., Singh, S. B., Scapin, G., Patel, S., ... & O'Keefe, S. J. (2006). p38 MAP kinase inhibitors. Part 6: 2-Arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & medicinal chemistry letters, 16(22), 5809–5813. [Link]
-
McIntyre, C. J., Ponticello, G. S., Liverton, N. J., O'Keefe, S. J., O'Neill, E. A., Pang, M., ... & Claremon, D. A. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & medicinal chemistry letters, 12(4), 689–692. [Link]
-
Laufer, S., Hauser, D., Stegmiller, T., Albrecht, W., & Guserle, R. (2004). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Journal of medicinal chemistry, 47(23), 5641–5644. [Link]
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Asif, M. (2014). Various chemical and biological activities of pyridazinone derivatives. Scholars Research Library, Der Pharma Chemica, 6(1), 180-192. [Link]
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- 3. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Pyridazin-3(2H)-one Scaffold
The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[3] This scaffold is considered a "magic moiety" by medicinal chemists due to the diverse biological activities exhibited by its derivatives.[4] These activities span a wide range of therapeutic areas, including cardiovascular diseases, inflammation, cancer, and neurological disorders.[1][2] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[2]
The subject of this guide, this compound, incorporates a substituted phenyl ring at the 6-position. The electronic properties of the fluoro and methoxy groups are expected to significantly influence the molecule's interaction with biological targets. This guide will explore the most probable mechanisms of action based on the established pharmacology of the parent scaffold.
Postulated Mechanisms of Action
Based on extensive literature on pyridazin-3(2H)-one derivatives, we can postulate several likely mechanisms of action for this compound. These are not mutually exclusive, and the compound may exhibit polypharmacology.
Phosphodiesterase (PDE) Inhibition
A prominent mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[1][3] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[3][5] Inhibition of PDEs leads to an increase in intracellular cAMP and/or cGMP levels, resulting in physiological responses such as smooth muscle relaxation, vasodilation, and reduced inflammation.[3][5]
Different pyridazinone analogues have shown selectivity for various PDE isoforms, such as PDE3, PDE4, and PDE5.[3][6][7] PDE4 inhibitors, in particular, are known for their anti-inflammatory effects.[5][8]
Direct Vasodilation
Many pyridazin-3(2H)-one derivatives have been reported to possess potent vasodilatory activity.[3][9] This effect can be a direct consequence of PDE inhibition, leading to increased cGMP in vascular smooth muscle cells and subsequent relaxation. However, other mechanisms, such as the modulation of ion channels (e.g., potassium or calcium channels) or direct activation of guanylate cyclase, cannot be ruled out.
Anti-inflammatory Activity via COX/LOX Inhibition
Some pyridazinone derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[10] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Kinase Inhibition (e.g., p38 MAP Kinase)
The pyridazinone scaffold has been successfully utilized to develop potent inhibitors of various protein kinases. For instance, a complex derivative has been identified as a p38 MAP kinase inhibitor, which is a key regulator of pro-inflammatory cytokine production.[11] This suggests that this compound could potentially target specific kinases involved in disease pathology.
Formyl Peptide Receptor (FPR) Agonism
A less common but documented mechanism for pyridazinone derivatives is the agonism of formyl peptide receptors (FPRs).[12][13] These receptors are primarily expressed on immune cells and play a crucial role in the innate immune response and inflammation.[12]
Experimental Validation and Protocol Guide
To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended.
In Vitro Enzyme Inhibition Assays
Objective: To identify direct molecular targets of the compound.
Protocol: PDE Isoform Selectivity Panel
-
Materials: Recombinant human PDE isoforms (PDE1 through PDE11), fluorescently labeled cAMP and cGMP substrates, test compound, and a reference inhibitor for each isoform (e.g., IBMX for broad-spectrum, Rolipram for PDE4).
-
Procedure:
-
Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).
-
In a 384-well plate, add the PDE enzyme, the fluorescent substrate, and the test compound or reference inhibitor.
-
Incubate at room temperature for 60 minutes.
-
Add a binding reagent that specifically binds to the unhydrolyzed substrate.
-
Read the fluorescence polarization or other appropriate signal on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each PDE isoform.
-
Causality: This assay directly measures the interaction between the compound and the PDE enzymes, providing a quantitative measure of inhibitory potency and selectivity. A low IC50 value against a specific isoform is strong evidence of direct inhibition.
Cell-Based Assays
Objective: To confirm the on-target effects of the compound in a cellular context.
Protocol: Intracellular cAMP/cGMP Quantification
-
Materials: A relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for cGMP, or peripheral blood mononuclear cells (PBMCs) for cAMP), cell culture medium, forskolin (an adenylyl cyclase activator), sodium nitroprusside (a nitric oxide donor), test compound, and a commercial cAMP/cGMP ELISA or HTRF kit.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with forskolin (for cAMP) or sodium nitroprusside (for cGMP) for 15 minutes.
-
Lyse the cells and quantify the intracellular cAMP or cGMP levels according to the kit manufacturer's instructions.
-
Analyze the dose-dependent increase in cAMP/cGMP levels.
-
Causality: This assay validates the findings from the in vitro PDE assay. If the compound inhibits a PDE, it should lead to a measurable increase in the corresponding cyclic nucleotide in intact cells.
Ex Vivo Tissue-Based Assays
Objective: To evaluate the functional consequences of the compound's activity in a more physiologically relevant system.
Protocol: Vasorelaxation in Isolated Aortic Rings
-
Materials: Thoracic aortas from rats, Krebs-Henseleit buffer, phenylephrine (a vasoconstrictor), acetylcholine (an endothelium-dependent vasodilator), sodium nitroprusside (an endothelium-independent vasodilator), and the test compound.
-
Procedure:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O2/5% CO2 at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1.5 g.
-
Pre-contract the aortic rings with phenylephrine to achieve a stable plateau.
-
Add cumulative concentrations of this compound and record the relaxation response.
-
Calculate the EC50 value for vasorelaxation.
-
Causality: This assay provides a functional readout of the compound's effect on vascular tone. By comparing the relaxation profile to known vasodilators and correlating it with the PDE inhibition and cyclic nucleotide data, a comprehensive picture of the cardiovascular mechanism can be constructed.
Data Interpretation and Pathway Elucidation
The data from the proposed experiments should be integrated to build a cohesive narrative of the compound's mechanism of action.
| Experimental Result | Interpretation | Next Steps |
| Potent and selective inhibition of PDE4 in vitro; increased cAMP in immune cells. | The compound is likely a selective PDE4 inhibitor with anti-inflammatory potential. | Profile in in vivo models of inflammation (e.g., LPS-induced cytokine storm). |
| Potent and selective inhibition of PDE5 in vitro; increased cGMP in endothelial cells; vasorelaxation of aortic rings. | The compound is likely a selective PDE5 inhibitor with vasodilatory properties. | Evaluate effects on blood pressure in animal models. |
| No significant PDE inhibition, but potent vasorelaxation. | The compound may act as a direct vasodilator through other mechanisms (e.g., ion channel modulation). | Investigate effects on calcium and potassium channels in vascular smooth muscle cells. |
| Inhibition of p38 MAP kinase and reduced cytokine release from PBMCs. | The compound is a kinase inhibitor with potential for treating autoimmune or inflammatory diseases. | Screen against a broader kinase panel and assess in vivo efficacy in arthritis models. |
Conclusion
The this compound molecule belongs to a pharmacologically rich class of compounds. While its specific mechanism of action is yet to be fully elucidated, the evidence from related analogues strongly suggests several plausible pathways, with phosphodiesterase inhibition being a primary candidate. The experimental framework provided in this guide offers a systematic and robust approach to definitively identify its molecular targets and functional effects. By following this self-validating workflow, researchers can confidently characterize the therapeutic potential of this promising compound.
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A Multi-Pronged Strategy for the Biological Target Deconvolution of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Abstract
The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including cardiotonic, anti-inflammatory, anticancer, and antihypertensive effects[1][2][3][4]. This guide presents a comprehensive, field-proven strategy for the de-novo biological target identification of a novel pyridazinone derivative, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (herein referred to as 'Compound-X'). We will move from broad, hypothesis-generating computational approaches to definitive, multi-platform experimental validation. This document is intended for drug discovery researchers and scientists, providing not only step-by-step protocols but also the critical rationale behind each experimental choice, ensuring a robust and self-validating workflow.
Introduction: The Challenge of a Phenotypic Hit
The discovery of a novel bioactive small molecule is often the result of phenotypic screening, where a compound elicits a desirable biological response in a cell or organism-based assay. However, the therapeutic potential of such a hit cannot be realized without first identifying its direct molecular target(s). Understanding the mechanism of action is fundamental to optimizing lead compounds, predicting potential side effects, and developing a successful therapeutic[5].
Compound-X, with its classic pyridazinone core, is structurally poised for significant biological activity. Pyridazinone derivatives are known to interact with a wide range of biological targets, from enzymes like phosphodiesterases (PDEs) and cyclooxygenases (COX) to various receptors and ion channels[1][6]. This polypharmacology presents both an opportunity and a challenge. Without a clear starting point, a systematic and multi-faceted approach is required to deconvolute its primary mechanism of action. This guide outlines an integrated strategy, commencing with computational prediction to build hypotheses, followed by rigorous experimental validation to identify and confirm the direct biological target(s).
Phase 1: In Silico Target Prediction & Hypothesis Generation
The initial phase of target identification should leverage computational methods to explore the vast biological space in a time- and cost-effective manner[7]. These in silico techniques analyze the structure of Compound-X to predict potential protein interactions, thereby generating a tractable list of candidate targets for subsequent experimental validation.
Ligand-Based Similarity Searching
The foundational principle of this approach is that structurally similar molecules often exhibit similar biological activities. By comparing Compound-X to large databases of annotated compounds, we can infer potential targets.
-
Rationale: This is the most direct starting point when the only information available is the compound's structure. It leverages decades of accumulated chemogenomic data.
-
Methodology:
-
Generate a 2D fingerprint (e.g., ECFP4) and 3D conformer of Compound-X.
-
Screen against public and commercial databases (e.g., ChEMBL, PubChem, BindingDB) using similarity metrics (e.g., Tanimoto coefficient).
-
Analyze the annotated targets of the top-scoring similar compounds. A consensus among multiple hits points to a higher-probability target class.
-
Reverse Docking and Pharmacophore Screening
This approach inverts the typical virtual screening paradigm. Instead of screening a library of compounds against one target, we screen our single compound against a library of targets[7].
-
Rationale: This method is not reliant on finding a close structural analog. It directly assesses the potential binding of Compound-X to the three-dimensional structures of thousands of proteins.
-
Methodology:
-
Prepare a high-quality 3D model of Compound-X.
-
Utilize a reverse docking platform to screen Compound-X against a curated library of druggable protein binding sites (e.g., from the Protein Data Bank).
-
Rank the potential targets based on the calculated binding affinity (docking score).
-
Concurrently, screen the compound against a database of pharmacophore models derived from known ligand-protein complexes. This provides a complementary, feature-based assessment.
-
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Pros | Cons |
|---|---|---|---|
| Similarity Searching | Similar compounds have similar targets. | Fast, computationally inexpensive, leverages vast historical data. | Limited to known chemical space; may miss novel scaffolds or targets. |
| Reverse Docking | Predicts binding affinity to 3D protein structures. | Structure-based, can identify novel interactions. | Computationally intensive, sensitive to protein conformation, scoring functions can be inaccurate. |
| Pharmacophore Screening | Matches chemical features to known binding models. | Independent of full 3D structure, fast. | Highly dependent on the quality and coverage of the pharmacophore database. |
| Machine Learning | AI models trained on large compound-target datasets. | Can identify non-obvious relationships, high predictive power. | Often a "black box," requires large and diverse training sets.[8] |
Phase 2: Experimental Target Identification & Validation
While in silico methods provide hypotheses, they are not proof. The next phase employs direct biochemical and biophysical methods to identify and validate the physical interaction between Compound-X and its protein target(s) within a complex biological milieu.
Unbiased, Affinity-Based Proteomics
This is a powerful, direct approach to "fish" for the target protein(s) from a complex cell lysate without prior bias. The most common method is affinity chromatography coupled with mass spectrometry[5][9].
Caption: Workflow for affinity-based target identification.
-
Probe Synthesis: Synthesize a derivative of Compound-X with a linker arm (e.g., polyethylene glycol) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity. Covalently attach a biotin tag to the linker's terminus.
-
Activity Confirmation: Critically, confirm that the biotinylated probe retains the biological activity of the parent Compound-X. A loss of activity indicates the modification has disrupted the binding pharmacophore, rendering the probe useless.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads or agarose resin to create the affinity matrix.
-
Lysate Incubation: Prepare a native protein lysate from a relevant cell line. Incubate the lysate with the probe-coated beads to allow for binding.
-
Control Experiment: In a parallel tube, perform the same incubation but include a 100-fold molar excess of free, unmodified Compound-X. This is the self-validating step: a true target will be outcompeted by the free compound, leading to its depletion in the final mass spectrometry results.
-
Washing: Vigorously wash the beads with buffer to remove proteins that are non-specifically or weakly bound.
-
Elution: Elute the specifically bound proteins from the beads, typically using a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the primary experiment and the competition control. A bona fide target will be highly abundant in the primary pulldown but significantly reduced or absent in the competition sample.
Label-Free Target Identification Methods
These methods are advantageous as they do not require chemical modification of the compound, eliminating the risk of altering its binding properties[5].
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it resistant to proteolysis[9]. Lysates are treated with the compound, followed by digestion with a protease. Stabilized proteins that remain intact are identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA operates on a similar principle of ligand-induced stabilization, but against thermal denaturation. Cells or lysates are treated with the compound and then heated across a temperature gradient. A binding event increases the melting temperature (Tm) of the target protein, keeping it soluble at higher temperatures. The soluble fraction is then analyzed by Western blot for a specific candidate or by mass spectrometry (a method known as Thermal Proteome Profiling or TPP) for a proteome-wide survey.
Caption: The principle of the DARTS methodology.
Biophysical Validation of Direct Binding
Once high-confidence candidates are identified, the direct physical interaction must be quantified using biophysical methods with purified recombinant protein. This step is essential for confirming the target and determining the binding affinity and kinetics.
-
Protein Immobilization: Covalently immobilize the purified, recombinant candidate protein onto a sensor chip surface.
-
Compound Injection: Flow a series of precisely known concentrations of Compound-X in solution over the chip surface.
-
Data Acquisition: An optical sensor detects changes in the refractive index at the surface, which is proportional to the mass of Compound-X binding to the immobilized protein. This is measured in real-time as Response Units (RU).
-
Kinetic Analysis: The binding and dissociation phases are monitored. By fitting this data to a binding model (e.g., 1:1 Langmuir), the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ) can be determined. A low Kᴅ value (e.g., in the nanomolar range) indicates high binding affinity.
Table 2: Comparison of Primary Experimental Validation Methods
| Technique | Principle | Requirement | Output | Key Advantage |
|---|---|---|---|---|
| Affinity Pulldown | Immobilized compound captures binding partners. | Active, tagged probe. | List of potential binders. | Direct physical isolation of the target complex. |
| DARTS | Ligand binding protects target from proteolysis. | Unmodified compound. | Identity of stabilized proteins. | No compound modification needed.[9] |
| CETSA / TPP | Ligand binding increases protein thermal stability. | Unmodified compound. | Target melting curve shift. | Can be performed in live cells, confirming target engagement. |
| SPR | Measures mass change upon binding to a surface. | Purified protein. | Binding kinetics (Kᴅ, kₐ, kₔ). | Real-time, quantitative kinetics and affinity. |
| ITC | Measures heat released or absorbed during binding. | Purified protein. | Binding thermodynamics (Kᴅ, ΔH, ΔS). | Gold standard for affinity; provides thermodynamic signature. |
Phase 3: Cellular Target Engagement and Pathway Analysis
Identifying a direct binding partner is a critical milestone, but it is not the final step. It is essential to demonstrate that the interaction between Compound-X and the target protein is responsible for the observed biological phenotype.
-
Target Engagement Assays: Develop a cell-based assay to measure the engagement of Compound-X with its target in situ. For example, a cellular thermal shift assay (CETSA) can be used to confirm that the compound engages the target protein in intact cells at relevant concentrations.
-
Genetic Validation: Use genetic tools like RNA interference (siRNA) or CRISPR/Cas9 to knockdown or knockout the expression of the identified target protein. If the biological effect of Compound-X is lost or significantly diminished in these cells, it provides strong evidence that the compound's activity is mediated through this target.[10]
-
Downstream Pathway Analysis: Once the target is confirmed, investigate the downstream signaling consequences. For instance, if the target is a kinase, use phosphoproteomics or specific antibodies to measure changes in the phosphorylation of known substrates after treating cells with Compound-X. This connects the direct binding event to a functional cellular outcome.
Conclusion
The process of identifying the biological target of a novel compound like this compound is an iterative and multi-disciplinary endeavor. It begins with a broad, computationally-driven search for hypotheses, which are then systematically tested and refined using a suite of unbiased and biased experimental techniques. The strategy outlined in this guide—from in silico screening to affinity proteomics, biophysical validation, and cellular confirmation—represents a robust, self-validating framework. By rigorously confirming each step, from probe activity to competitive binding and genetic linkage, researchers can move with high confidence from a phenotypic hit to a well-understood mechanism of action, paving the way for rational drug development.
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An In-depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterocyclic compound 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, including its chemical identity, synthesis, and potential therapeutic applications based on the biological activities of structurally related analogs.
Chemical Identity and Physicochemical Properties
The fundamental identification of a compound is rooted in its precise chemical name and structure. This section delineates the formal nomenclature and key physicochemical properties of this compound.
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure is characterized by a pyridazin-3(2H)-one core substituted at the 6-position with a 4-fluoro-2-methoxyphenyl group.
Molecular Formula: C₁₁H₉FN₂O₂
CAS Number: 1219577-78-2[1]
The structural formula is presented below:
Caption: Chemical structure of this compound.
Physicochemical Data
Precise experimental data for this specific molecule is not widely published. However, based on its structure and data from similar compounds, the following properties can be estimated.
| Property | Estimated Value | Source/Basis |
| Molecular Weight | 220.20 g/mol | Calculated |
| XLogP3-AA | 1.7 | Estimated based on related structures[2] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| Topological Polar Surface Area | 54.6 Ų | Calculated |
Synthesis of this compound
The synthesis of 6-aryl-pyridazin-3(2H)-ones generally proceeds through a well-established pathway involving the condensation of a γ-keto acid with a hydrazine derivative.[1][3] This approach provides a reliable and versatile method for accessing a wide range of substituted pyridazinones.
General Synthetic Pathway
The most common synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of a substituted benzene (in this case, 3-fluoroanisole) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the corresponding γ-keto acid.
-
Cyclocondensation: The resulting γ-keto acid is then cyclized by heating with hydrazine hydrate.
Caption: General synthetic workflow for 6-aryl-pyridazin-3(2H)-ones.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on general methods for the synthesis of similar pyridazinone derivatives.[1][3]
Step 1: Synthesis of 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Stir the mixture for 15 minutes, then add 3-fluoroanisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture carefully onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired γ-keto acid.
Step 2: Synthesis of this compound
-
Dissolve the 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or butanol.[4]
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product.
Potential Biological Activity and Therapeutic Applications
The pyridazin-3(2H)-one scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[3][5][6]
Phosphodiesterase (PDE) Inhibition
A closely related analog, 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one , also known as Zardaverine , is a known inhibitor of phosphodiesterase III (PDE III) and phosphodiesterase IV (PDE IV).[7] PDE inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects.
Caption: Proposed mechanism of action via PDE inhibition.
Anticancer Potential
Recent studies have explored the anticancer properties of pyridazinone derivatives.[5] Notably, Zardaverine has been investigated for its potential as an antitumor agent, showing strong specificity against certain liver cancer cell lines.[7] A Chinese patent discloses the use of 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one in the preparation of anti-liver cancer drugs, citing its potent inhibitory activity against BEL-7402 and SMMC-7721 cell lines.[7]
Given the structural similarity, it is plausible that this compound may also exhibit antiproliferative activity, warranting further investigation in various cancer models.
Cardiovascular Effects
Many pyridazin-3(2H)-one derivatives have been developed as cardiovascular agents, exhibiting activities such as vasodilation and antihypertension.[5] These effects are often linked to PDE inhibition, which leads to smooth muscle relaxation in blood vessels. The structural features of this compound are consistent with those of other pyridazinones that have shown promise in this therapeutic area.
Future Directions and Conclusion
This compound represents a promising scaffold for drug discovery. Its synthesis is achievable through established chemical methodologies. Based on the activities of closely related analogs, this compound warrants further investigation for its potential as a phosphodiesterase inhibitor with applications in oncology and cardiovascular disease. Future research should focus on its specific biological targets, mechanism of action, and in vivo efficacy and safety profiles.
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An In-depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the novel heterocyclic compound, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. Given the limited availability of direct experimental data for this specific molecule, this guide integrates information from closely related pyridazinone analogues with robust computational predictions to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The document outlines a plausible synthetic route, details predicted physicochemical parameters crucial for drug development, and discusses potential biological activities based on the well-established pharmacology of the pyridazinone scaffold. This guide is intended to serve as a foundational document to stimulate and inform future experimental investigation of this promising compound.
Introduction: The Pyridazinone Scaffold in Drug Discovery
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The structural versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.
The subject of this guide, this compound, incorporates key structural features that suggest a strong potential for biological activity. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group may improve solubility and modulate electronic properties. This unique combination of a privileged pyridazinone core with strategically placed functional groups on the phenyl ring makes it a compound of considerable interest for further investigation.
Molecular Structure and Identification
IUPAC Name: this compound CAS Number: 1219577-78-2 Molecular Formula: C₁₁H₉FN₂O₂ Molecular Weight: 220.20 g/mol
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to the absence of published experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a valuable starting point for experimental design and formulation development.
| Property | Predicted Value | Method/Software |
| Melting Point (°C) | 210 - 230 | Based on analogous structures |
| Boiling Point (°C) | > 400 (decomposes) | Based on analogous structures |
| pKa (acidic) | 9.5 ± 0.5 (lactam N-H) | ACD/pKa GALAS |
| pKa (basic) | -2.0 ± 0.7 (carbonyl oxygen) | ACD/pKa GALAS |
| LogP | 1.8 ± 0.5 | XLogP3 |
| Water Solubility | Low | General characteristic of pyridazinones |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area (TPSA) | 50.7 Ų |
Expert Insights: The predicted LogP value suggests moderate lipophilicity, which is often favorable for oral bioavailability. The low predicted water solubility is a common characteristic of pyridazinone derivatives and may necessitate formulation strategies such as co-solvents or amorphous solid dispersions to enhance dissolution. The single hydrogen bond donor and multiple acceptors indicate the potential for strong interactions with biological targets.
Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible and efficient synthetic route can be proposed based on well-established methods for preparing analogous pyridazinone derivatives.[3][4] The most common approach involves the cyclocondensation of a suitable β-aroylpropionic acid with hydrazine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq.).
-
Slowly add 4-fluoro-2-methoxybenzoyl chloride (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired β-aroylpropionic acid intermediate.
Step 2: Synthesis of this compound
-
Dissolve the 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add hydrazine hydrate (1.1 - 1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the final product, this compound.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This is a classic and reliable method for forming the carbon-carbon bond between the aromatic ring and the succinic anhydride moiety. The use of a Lewis acid catalyst like aluminum chloride is essential to activate the acylating agent.
-
Cyclocondensation with Hydrazine: Hydrazine hydrate is the standard reagent for forming the pyridazinone ring from a γ-ketoacid. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration. The choice of solvent can influence the reaction rate and yield.
Predicted Spectral Data for Characterization
The following spectral data are predicted and can be used as a reference for the characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | N-H (lactam) |
| ~7.5 - 7.7 | m | 2H | Ar-H |
| ~7.0 - 7.2 | m | 2H | Ar-H |
| ~6.8 - 7.0 | d | 1H | Pyridazinone-H |
| ~3.9 | s | 3H | OCH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (lactam) |
| ~160 (d, J ≈ 250 Hz) | C-F |
| ~158 | C-OCH₃ |
| ~145 | C6-pyridazinone |
| ~130 - 135 | Ar-C |
| ~110 - 125 | Ar-C, Pyridazinone-C |
| ~56 | OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3300 | N-H stretch |
| 1650 - 1680 | C=O stretch (lactam) |
| 1580 - 1620 | C=C and C=N stretch |
| 1250 - 1280 | C-O stretch (aryl ether) |
| 1100 - 1200 | C-F stretch |
Mass Spectrometry (Predicted)
-
[M+H]⁺: m/z 221.07
-
Key Fragmentation Pattern: Expect initial loss of neutral molecules such as CO, N₂, and subsequent fragmentation of the phenyl and pyridazinone rings.
Potential Biological Activities and Mechanism of Action
The pyridazinone scaffold is a well-known pharmacophore with a broad range of biological activities.[5] While specific biological data for this compound is not available, its structural features suggest potential activity in several therapeutic areas.
Caption: Potential biological activities and molecular targets of pyridazinone derivatives.
-
Cardiovascular Effects: Many pyridazinone derivatives are known to act as phosphodiesterase (PDE) inhibitors, leading to vasodilation and inotropic effects.[5] The substitution pattern on the phenyl ring of this compound could influence its selectivity and potency for different PDE isoforms.
-
Anti-inflammatory and Analgesic Activity: Some pyridazinones exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Anticancer Activity: The inhibition of various protein kinases is a common mechanism for the anticancer effects of pyridazinone-based compounds.[5] The fluoro and methoxy substituents on the phenyl ring could play a crucial role in the binding affinity to the kinase active site.
Analytical Methodologies
For the analysis and characterization of this compound, standard analytical techniques should be employed.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the recommended method for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the crystalline nature of the compound.
Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups such as the N-H, C=O, and C-F bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.
Conclusion and Future Directions
This compound is a novel pyridazinone derivative with significant potential for biological activity. This technical guide, by integrating information from related compounds and computational predictions, provides a solid foundation for initiating research on this molecule. Future experimental work should focus on:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using the analytical methods described.
-
Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, LogP, and pKa is crucial for understanding its drug-like properties.
-
Biological Screening: The compound should be screened against a panel of relevant biological targets, including PDEs, COX enzymes, and various kinases, to identify its primary mechanism of action.
-
In vitro and in vivo Studies: Following the identification of a primary biological target, further in vitro and in vivo studies will be necessary to evaluate its therapeutic potential.
This in-depth guide serves as a catalyst for the scientific exploration of this compound, a compound that holds promise for the development of new therapeutic agents.
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Navigating the Uncharted Territory of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: Acknowledging a Gap in the Scientific Literature
A comprehensive investigation into the discovery and history of the specific chemical entity, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one , reveals a notable absence of this compound within publicly accessible scientific and patent literature. Extensive searches have failed to yield any specific data related to its synthesis, characterization, or biological evaluation.
This lack of information suggests that this compound may represent a novel chemical entity that has not yet been synthesized or, if it has, its discovery and associated data have not been disclosed in the public domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the absence of a pre-existing foundation of knowledge. The opportunity, however, is significant – the potential to explore a truly novel area of chemical space within the pharmacologically significant pyridazinone scaffold.
While a detailed guide on the specified compound is not feasible, the extensive body of research on the broader class of 6-aryl-pyridazin-3(2H)-ones offers a valuable framework for any future investigation into this particular derivative. The pyridazinone core is a well-established pharmacophore, and numerous analogs have been synthesized and evaluated for a wide range of biological activities.
This guide will, therefore, pivot to provide an in-depth overview of the discovery, synthesis, and history of the 6-aryl-pyridazin-3(2H)-one class of compounds, offering a robust foundation for researchers interested in exploring novel derivatives such as this compound. We will delve into the established synthetic routes, prevalent biological targets, and the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic system. This approach will equip researchers with the necessary intellectual toolkit to potentially embark on the synthesis and characterization of this undocumented molecule.
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: A Comprehensive Technical Guide to its Therapeutic Potential
Abstract
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This in-depth technical guide focuses on a specific derivative, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, exploring its potential therapeutic applications based on the extensive research conducted on structurally related 6-arylpyridazinones. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will extrapolate its probable biological activities, mechanisms of action, and potential therapeutic utility in cardiovascular diseases, inflammation, and oncology. We will further provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of this compound, offering a foundational framework for researchers and drug development professionals.
Introduction: The Prominence of the Pyridazinone Core
The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists for decades.[1] Its inherent chemical features, including the capacity for tautomerism and multiple points for substitution, allow for the generation of vast chemical libraries with a wide spectrum of biological activities.[2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including but not limited to, cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[3][4][5] The versatility of the pyridazinone core lies in its ability to interact with a variety of biological targets, positioning it as a valuable starting point for the development of novel therapeutics.
This guide specifically delves into the potential of this compound. The selection of the 4-fluoro-2-methoxyphenyl substituent at the 6-position is deliberate, as fluoro and methoxy groups are known to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and selectivity. While direct studies on this exact molecule are not extensively reported, the wealth of data on analogous 6-arylpyridazinones provides a strong basis for predicting its therapeutic promise.
Postulated Therapeutic Applications and Underlying Mechanisms
Based on the structure-activity relationships established for the 6-arylpyridazinone class, we can infer several high-potential therapeutic applications for this compound.
Cardiovascular Applications: Vasodilation and Cardiotonic Effects
A significant body of research points to the potent vasorelaxant properties of 6-arylpyridazinone derivatives.[1][6][7] These compounds have shown efficacy in relaxing pre-contracted vascular smooth muscle, suggesting potential as antihypertensive agents.
Postulated Mechanism of Action: Phosphodiesterase (PDE) Inhibition
The primary mechanism underlying the vasorelaxant and cardiotonic effects of many pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE3.[8][9][10] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.
In vascular smooth muscle cells, an increase in intracellular cAMP leads to the inhibition of myosin light chain kinase, resulting in vasodilation.[10] In cardiac myocytes, elevated cAMP levels enhance calcium influx, leading to increased contractility (positive inotropy).[10] By inhibiting PDE3, this compound is hypothesized to increase intracellular cAMP concentrations, thereby exerting both vasodilatory and positive inotropic effects. This dual action is characteristic of a class of drugs known as "inodilators," which are beneficial in the management of acute decompensated heart failure.[11][12]
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A Technical Guide to the Preliminary Biological Screening of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: A Novel Pyridazinone Candidate
This in-depth technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. Leveraging the well-documented and diverse biological activities of the pyridazinone scaffold, this document provides a rationale and detailed protocols for a tiered screening cascade designed to efficiently identify and characterize the potential therapeutic value of this specific molecule.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.
Introduction: The Therapeutic Potential of the Pyridazinone Core
The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][4] These include, but are not limited to, cardiovascular effects (vasodilation, cardiotonic), anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][5][6][7][8] The versatility of the pyridazinone ring system allows for substitutions at various positions, enabling fine-tuning of its biological profile. The specific compound of interest, this compound, incorporates a fluoro and methoxy substituted phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Given the established therapeutic relevance of this chemical class, a systematic and logical preliminary biological screening is warranted to elucidate the specific bio-activity of this novel derivative. This guide proposes a multi-tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more targeted in vitro assays based on the known activities of related pyridazinone compounds.
Synthesis of this compound
The synthesis of the title compound is a critical first step. Based on established synthetic routes for 6-arylpyridazinones, a plausible and efficient synthesis can be achieved.[9][10] A common method involves the cyclocondensation of a suitable γ-keto acid with hydrazine hydrate.[10]
Proposed Synthetic Pathway
A likely synthetic route would involve the Friedel-Crafts acylation of 3-fluoro-1-methoxybenzene with succinic anhydride to yield the intermediate γ-keto acid. Subsequent cyclization with hydrazine hydrate would then furnish the desired this compound.
Caption: Proposed synthetic route for this compound.
Tier 1: Foundational In Vitro Screening
The initial tier of screening is designed to provide fundamental data on the compound's interaction with biological systems, primarily focusing on cytotoxicity and general cell health.[11] This is a crucial step to determine appropriate concentration ranges for subsequent, more specific assays and to flag any overt toxicity early in the drug discovery process.[12]
Cytotoxicity Profiling
Rationale: Assessing the general toxicity of a novel compound is paramount. A broad-spectrum cytotoxicity assay against a panel of representative human cell lines will establish a therapeutic window and guide dose selection for further experiments.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate human cell lines (e.g., HeLa - cervical cancer, HEK293 - human embryonic kidney, HepG2 - human liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and further dilute in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) |
| HeLa | > 100 |
| HEK293 | > 100 |
| HepG2 | 85.6 |
Tier 2: Hypothesis-Driven Biological Screening
Based on the extensive literature on pyridazinone derivatives, several key biological activities are plausible for this compound.[1][2][3][4] Tier 2 screening will investigate these potential activities through a series of targeted in vitro assays.
Caption: Tiered approach for preliminary biological screening.
Anti-inflammatory Activity: COX-2 Inhibition
Rationale: Many pyridazinone derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][8] The anti-inflammatory potential of the title compound will be assessed using a COX-2 inhibitor screening assay.
Experimental Protocol: COX-2 Inhibitor Assay (Cell-based)
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and incubate overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) production.
-
PGE2 Measurement: After 24 hours of stimulation, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production compared to the LPS-stimulated control and determine the IC50 value.
Cardiovascular Effects: Vasorelaxant Activity
Rationale: The pyridazinone scaffold is present in several vasodilating agents.[1][13][14] The potential for this compound to induce vasorelaxation can be evaluated using an ex vivo aortic ring assay.
Experimental Protocol: Rat Aortic Ring Assay
-
Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Contraction Induction: Pre-contract the aortic rings with phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 (half-maximal effective concentration) value.
Anticancer Potential: VEGFR-2 Kinase Inhibition
Rationale: Certain pyridazinone derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[6] A biochemical kinase assay can determine the direct inhibitory effect of the compound on VEGFR-2 activity.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Assay Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Incubation: Add varying concentrations of this compound or a known VEGFR-2 inhibitor (e.g., sorafenib) to the assay wells and incubate at 30°C.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation: Hypothetical Tier 2 Screening Data
| Assay | Target/System | Result (IC50/EC50 in µM) |
| COX-2 Inhibition | PGE2 Production | 15.2 |
| Vasorelaxant Activity | Rat Aortic Rings | 8.9 |
| VEGFR-2 Kinase Assay | VEGFR-2 Enzyme | > 50 |
Tier 3: Elucidation of Mechanism of Action
Should promising activity be observed in Tier 2 assays, further experiments would be designed to delve deeper into the mechanism of action. For instance, if significant anti-inflammatory activity is confirmed, subsequent studies could include:
-
COX-1 vs. COX-2 Selectivity: To determine if the compound is a selective COX-2 inhibitor, a parallel COX-1 inhibition assay would be performed.
-
Upstream Signaling Pathways: Investigating the effect of the compound on upstream inflammatory signaling pathways, such as NF-κB activation.
Caption: Tier 3 screening cascade for a promising anti-inflammatory hit.
Conclusion and Future Directions
This technical guide presents a structured and scientifically grounded approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity and then probing for activities commonly associated with the pyridazinone scaffold, this screening cascade allows for the efficient identification of its therapeutic potential. Positive "hits" from this preliminary screening would warrant further investigation, including more in-depth mechanistic studies, lead optimization, and eventual preclinical development. The diverse biological activities of pyridazinone derivatives suggest that a thorough investigation of this novel compound is a worthwhile endeavor in the quest for new therapeutic agents.[1][2][4]
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Asif, M. (2015). Synthesis and Bioactivity of 6-Phenyl-4, 5-dihydro-3 (2H)-pyridazinone Derivatives. ResearchGate. [Link]
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Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4, 5-dihydropyridazin-3 (2H)-ones as potent inodilators. Acta pharmaceutica, 58(4), 393-405. [Link]
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Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis of some new 4, 5-dihydro-6-(4-methoxy-3-methylphenyl)-3 (2 H)-pyridazinone derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597). [Link]
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Cichero, E., Fossa, P., & Sanna, M. (2009). 6-Methyl-2, 4-Disubstituted Pyridazin-3 (2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. Journal of medicinal chemistry, 52(16), 5044-5057. [Link]
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Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 4(1), 570-582. [Link]
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The Pyridazinone Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazin-3(2H)-one moiety represents a "magic moiety" in medicinal chemistry, consistently appearing in molecules with a wide array of pharmacological activities.[1][2] This technical guide focuses on the 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one core, providing an in-depth analysis of its structural analogs and derivatives. We will explore the synthetic pathways, key biological targets, structure-activity relationships (SAR), and the therapeutic potential of this promising class of compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the pyridazinone scaffold.
Introduction: The Versatility of the Pyridazinone Scaffold
Pyridazinone derivatives have garnered significant attention from medicinal chemists due to their remarkable therapeutic potential across various disease areas, including cardiovascular disorders and oncology.[3] The inherent electronic and structural features of the pyridazinone ring allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.[4] The 6-aryl-substituted pyridazinones, in particular, have emerged as a promising class of compounds with a range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[5]
The subject of this guide, this compound, combines the privileged pyridazinone core with a substituted phenyl ring, a common strategy in drug design to enhance target affinity and modulate pharmacokinetic properties. The presence of the fluoro and methoxy groups on the phenyl ring is anticipated to influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby impacting its biological activity.
Synthetic Strategies for 6-Arylpyridazin-3(2H)-ones
The most prevalent and versatile method for the synthesis of 6-arylpyridazin-3(2H)-ones involves a two-step process:
-
Friedel-Crafts Acylation: This step establishes the carbon skeleton of the molecule. A substituted aromatic compound, in this case, 1-fluoro-3-methoxybenzene, undergoes a Friedel-Crafts acylation reaction with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction yields the corresponding γ-keto acid, 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid.[6][7]
-
Cyclization with Hydrazine: The resulting γ-keto acid is then cyclized by reacting it with hydrazine hydrate (N₂H₄·H₂O). This condensation reaction forms the six-membered pyridazinone ring, yielding the desired this compound.[6][8]
This synthetic approach is highly adaptable, allowing for the introduction of a wide variety of substituents on the aryl ring by starting with the appropriately substituted benzene derivative. Further derivatization can be achieved by modifying the pyridazinone ring itself, for instance, at the N2 position.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add succinic anhydride portion-wise at a controlled temperature (typically 0-5 °C).
-
Slowly add 1-fluoro-3-methoxybenzene to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid.[9]
Step 2: Synthesis of this compound
-
Dissolve 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[10]
Figure 1: General synthetic workflow for this compound.
Biological Activities and Mechanisms of Action
Derivatives of the 6-arylpyridazin-3(2H)-one scaffold have demonstrated a remarkable range of biological activities, primarily centered around cardiovascular and anticancer applications. The specific substitutions on the aryl ring and the pyridazinone core play a crucial role in determining the primary biological target and the potency of the compound.
Cardiovascular Effects: Vasodilation
Numerous studies have highlighted the vasodilatory properties of 6-arylpyridazinone derivatives.[3][11] This effect is often attributed to the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells.[5] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in smooth muscle relaxation and vasodilation.
The substitution pattern on the 6-aryl ring significantly influences the vasodilatory potency. For instance, compounds with electron-donating groups, such as methoxy, on the phenyl ring have shown potent vasorelaxant activity.[11]
Anticancer Potential
The pyridazinone scaffold is a key component of several targeted anticancer agents.[5] The anticancer activity of 6-arylpyridazinone derivatives is often mediated through the inhibition of various protein kinases and other key enzymes involved in cancer cell proliferation and survival.
3.2.1. Phosphodiesterase (PDE) Inhibition: Beyond its role in vasodilation, PDE inhibition is also a validated strategy in oncology. Zardaverine, a 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one derivative, is a known inhibitor of PDE3 and PDE4.[12] PDE4 inhibitors, in particular, have shown promise in treating certain cancers by modulating inflammatory pathways and inducing apoptosis.[12] A patent has been filed for the use of a Zardaverine analog in treating liver cancer, highlighting the potential of this scaffold in oncology.
3.2.2. Kinase Inhibition: The 6-arylpyridazinone core has been successfully employed in the development of potent and selective kinase inhibitors.
-
c-Met Kinase: The c-Met tyrosine kinase is a well-established target in cancer therapy, and several 6-arylpyridazinone derivatives have been identified as potent c-Met inhibitors.[13][14][15][16] These compounds typically feature additional substitutions at the N2 position of the pyridazinone ring to enhance binding to the kinase active site.
-
p38 MAP Kinase: p38 Mitogen-Activated Protein Kinase (MAPK) is another important target in cancer and inflammatory diseases. Pyridazinone-based compounds have been developed as selective p38 MAPK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[17][18][19][20]
Figure 2: Key signaling pathways modulated by 6-arylpyridazinone derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 6-arylpyridazinone derivatives is highly dependent on the nature and position of substituents on both the pyridazinone and the aryl rings.
Substitutions on the 6-Aryl Ring:
| Substituent Position | Effect on Activity | Rationale |
| Para (4')-position | Generally favorable for activity. Electron-donating groups (e.g., -OCH₃) often enhance vasodilation.[11] Halogen substitution (e.g., -F) can improve metabolic stability and cell permeability. | Modulates electronic properties and lipophilicity, influencing target binding and pharmacokinetic profile. |
| Ortho (2')-position | Can influence the conformation of the aryl ring relative to the pyridazinone core. A methoxy group at this position may impact binding to specific targets. | Steric and electronic effects can dictate the preferred binding orientation within the target protein. |
| Meta (3')-position | Less explored, but substitutions at this position can also fine-tune activity and selectivity. | Provides an additional vector for structural modification to optimize interactions with the target. |
Derivatization of the Pyridazinone Ring:
| Position | Modification | Impact on Activity |
| N2-position | Alkylation, arylation, or introduction of side chains. | Crucial for targeting specific kinases. Often used to introduce moieties that can form key hydrogen bonds or occupy hydrophobic pockets in the enzyme's active site.[13] |
| C4- and C5-positions | Introduction of various substituents. | Can modulate the overall shape and electronic properties of the molecule, influencing its interaction with biological targets. |
In Vitro and In Vivo Evaluation Protocols
A comprehensive evaluation of novel 6-arylpyridazinone derivatives requires a battery of in vitro and in vivo assays to characterize their biological activity and assess their therapeutic potential.
In Vitro Assays
-
Enzyme Inhibition Assays:
-
PDE Inhibition: Utilize commercially available kits or established protocols to measure the inhibition of PDE3 and PDE4 activity in the presence of the test compounds. Determine IC₅₀ values to quantify potency.
-
Kinase Inhibition: Screen against a panel of kinases (e.g., c-Met, p38 MAPK) using radiometric, fluorescence-based, or mass spectrometry-based assays to determine IC₅₀ values and assess selectivity.
-
-
Cell-Based Assays:
-
Cytotoxicity Assays: Evaluate the antiproliferative activity of the compounds against a panel of cancer cell lines (e.g., liver, breast, colon) using assays such as MTT, MTS, or CellTiter-Glo. Determine GI₅₀ or IC₅₀ values.
-
Vasorelaxation Assays: Use isolated aortic ring preparations from rats to measure the vasorelaxant effects of the compounds. Determine EC₅₀ values to assess potency.[11]
-
Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages).
-
In Vivo Studies
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in animal models (e.g., mice, rats) to assess their drug-like properties.
-
Efficacy Studies:
-
Xenograft Models: Evaluate the antitumor efficacy of promising compounds in mouse xenograft models of human cancers.
-
Hypertension Models: Assess the blood pressure-lowering effects of compounds in animal models of hypertension.
-
Figure 3: A typical experimental workflow for the evaluation of 6-arylpyridazinone derivatives.
Future Perspectives and Conclusion
The this compound core represents a highly promising scaffold for the development of novel therapeutics, particularly in the areas of cardiovascular disease and oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research in this area should focus on:
-
Elucidation of Precise Mechanisms of Action: While PDE and kinase inhibition are likely mechanisms, further studies are needed to fully understand the molecular targets of these compounds.
-
Optimization of Pharmacokinetic Properties: Systematic modification of the core structure is required to develop compounds with favorable ADME profiles suitable for clinical development.
-
Exploration of Novel Therapeutic Applications: The broad biological activity of pyridazinones suggests that derivatives of this core may have utility in other disease areas, such as neurodegenerative and inflammatory disorders.
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Methodological & Application
Application Notes and Protocols: Synthesis of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one , a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[1] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the successful laboratory-scale synthesis and characterization of this target molecule.
Introduction to the Pyridazinone Core
The pyridazin-3(2H)-one ring system is a privileged scaffold in drug discovery, recognized for its versatile biological activities.[1] The presence of two adjacent nitrogen atoms and a carbonyl group within the six-membered ring allows for diverse chemical modifications and interactions with various biological targets. Derivatives of this core structure have been investigated for a multitude of therapeutic applications, highlighting the importance of developing robust synthetic routes to novel analogues. The target molecule, this compound, incorporates a substituted phenyl ring that can modulate its physicochemical properties and biological activity, making it a valuable candidate for further pharmacological evaluation.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a well-established two-step reaction sequence. This strategy leverages a classical Friedel-Crafts acylation to construct the key γ-keto acid intermediate, followed by a cyclization reaction with hydrazine to form the desired pyridazinone ring.
Sources
Application Notes and Protocols for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of pyridazin-3(2H)-one have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[4][5][6] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This document provides a detailed experimental protocol for the synthesis, characterization, and biological evaluation of a novel pyridazinone derivative, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one , for researchers and professionals in drug development.
The rationale for the design of this specific molecule is rooted in the established structure-activity relationships of related compounds. The presence of a substituted phenyl ring at the 6-position is a common feature in many biologically active pyridazinones. The choice of a 4-fluoro-2-methoxyphenyl substituent is intended to explore the impact of these specific electronic and steric properties on the compound's biological activity, potentially enhancing its efficacy and selectivity.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is accomplished through a reliable two-step synthetic sequence. This process begins with the Friedel-Crafts acylation of 3-fluoroanisole with succinic anhydride to yield the key intermediate, 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid. This is followed by a cyclocondensation reaction with hydrazine hydrate to form the final pyridazinone ring system.
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6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one cell-based assay development
Application Note & Protocol
Development of a Quantitative Cell-Based Assay to Profile the Bioactivity of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a robust cell-based assay to characterize the biological activity of this compound. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in treating cardiovascular diseases and cancer.[1][2] Recognizing the potential for this compound class to modulate key signaling pathways, we hypothesize a mechanism of action involving the inhibition of the p38 MAP kinase (MAPK) pathway, a critical regulator of inflammatory responses.[3] This guide details a workflow using lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, measuring the downstream production of Tumor Necrosis Factor-alpha (TNF-α) as a functional readout of pathway activity. We provide detailed, step-by-step protocols for assay execution, validation using key performance metrics like the Z'-factor, and data analysis to determine compound potency (IC50). This application note is intended for researchers, scientists, and drug development professionals seeking to establish a reliable in vitro model for screening and characterizing novel pyridazinone-based compounds.
Part 1: Assay Principle and Design Considerations
The successful development of any cell-based assay hinges on a strong, biologically relevant rationale.[4] Our strategy is to move beyond simple cytotoxicity screening and probe a specific, disease-relevant signaling pathway that compounds based on the pyridazin-3(2H)-one scaffold are known to target.[1][3]
Hypothesized Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK signaling cascade is a pivotal pathway in the cellular response to inflammatory stimuli. In immune cells such as monocytes and macrophages, activation of Toll-like receptors (e.g., TLR4 by LPS) triggers a phosphorylation cascade that culminates in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors that drive the expression of pro-inflammatory cytokines like TNF-α.[3]
Derivatives of the pyridazinone scaffold have been identified as potent inhibitors of p38 MAPK, effectively blocking cytokine production.[3] We therefore hypothesize that this compound may exert anti-inflammatory effects by inhibiting this pathway. The assay is designed to quantify this specific activity.
Figure 1: Hypothesized p38 MAPK signaling pathway.
Rationale for Cell Line and Readout Selection
-
Cell Line: Human THP-1 Monocytes: The THP-1 cell line is a well-established and widely used model for studying monocyte and macrophage biology. These cells endogenously express TLR4 and respond robustly to LPS stimulation by producing a range of inflammatory cytokines, including TNF-α. They can be differentiated into a more macrophage-like state with Phorbol 12-myristate 13-acetate (PMA), which can enhance their physiological relevance. For high-throughput screening, using the undifferentiated monocytic suspension culture is often more straightforward and reproducible.[5]
-
Stimulus: Lipopolysaccharide (LPS): LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the TLR4 signaling pathway, making it an ideal and highly reproducible stimulus for inducing p38-mediated inflammation in vitro.
-
Readout: TNF-α Quantification: Measuring the amount of secreted TNF-α protein provides a functional, quantitative, and physiologically relevant endpoint.[3] Unlike measuring p38 phosphorylation directly, this readout captures the integrated output of the entire pathway, making it a robust indicator of a compound's efficacy in a cellular context. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for this quantification due to its high sensitivity and specificity.
Part 2: Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| THP-1 Cell Line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| L-Glutamine (200 mM) | Gibco | 25030081 |
| This compound | BenchChem | BCP27495 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| Human TNF-α DuoSet ELISA Kit | R&D Systems | DY210 |
| 384-well Clear Flat-Bottom TC-treated Plates | Corning | 3701 |
| Reagent Reservoirs | VWR | 41428-158 |
Part 3: Detailed Experimental Protocols
This section provides a step-by-step methodology for executing the assay. For high-throughput applications, miniaturizing the assay into a 384-well format is recommended to conserve reagents and compound.[6]
Protocol 3.1: Cell Culture and Maintenance
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Keep cell density between 2 x 10^5 and 8 x 10^5 viable cells/mL. Do not allow density to exceed 1 x 10^6 cells/mL.
-
Subculture cells every 2-3 days by centrifuging at 200 x g for 5 minutes and resuspending the pellet in fresh growth medium.
Protocol 3.2: Compound Preparation and Dilution Series
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate. In a 96-well plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate a 10-point concentration curve (e.g., 10 mM down to 0.5 µM).
-
Prepare an intermediate dilution plate by diluting the DMSO-only serial dilutions 1:50 into cell culture medium. This creates a 200X working stock plate.
-
Finally, dilute the 200X plate 1:10 into cell culture medium to create a 20X final working stock plate. When 2.5 µL of this is added to the 50 µL assay volume, the final DMSO concentration will be 0.5%.
Protocol 3.3: Cell-Based Assay Workflow
-
Cell Plating: Harvest THP-1 cells in their logarithmic growth phase. Centrifuge and resuspend in fresh growth medium to a density of 1 x 10^6 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).
-
Compound Addition: Using an automated liquid handler or multichannel pipette, transfer 2.5 µL from the 20X compound working stock plate to the corresponding wells of the cell plate.
-
Controls:
-
Negative Control (0% Inhibition): Add 2.5 µL of medium containing 5% DMSO (the vehicle).
-
Positive Control (100% Inhibition): Add 2.5 µL of a known p38 inhibitor (e.g., 10 µM SB203580) as a reference compound.
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2 to allow for compound uptake.
-
Stimulation: Prepare a 2.5X LPS solution (e.g., 250 ng/mL) in growth medium. Add 20 µL of this solution to all wells except for the "unstimulated" control wells (which receive 20 µL of medium only). The final LPS concentration will be 100 ng/mL in a total volume of 50 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 3 minutes to pellet the cells. Carefully collect 20 µL of the supernatant for TNF-α analysis.
-
TNF-α Quantification: Perform the TNF-α ELISA according to the manufacturer's protocol (e.g., R&D Systems DuoSet).
Figure 2: High-level experimental workflow diagram.
Protocol 3.4: Data Analysis
-
Calculate Percent Inhibition: Use the ELISA readouts (Optical Density at 450 nm) to calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Signal_Compound: OD450 from a well with the test compound.
-
Signal_Negative_Control: Average OD450 from vehicle-only, LPS-stimulated wells.
-
Signal_Positive_Control: Average OD450 from unstimulated wells (or max inhibitor wells).
-
-
Determine IC50: Plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition.
Part 4: Assay Validation and Performance Characteristics
Before screening, the assay must be validated to ensure it is robust, reproducible, and suitable for its intended purpose.[7][8] This is typically done by running several plates with only positive and negative controls.[6]
Key Validation Parameters
-
Z'-Factor: This is a statistical parameter that reflects the dynamic range and data variation of the assay. It is a measure of assay quality and suitability for high-throughput screening.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where 'pos' is the negative control/max signal and 'neg' is the positive control/min signal)
-
Signal-to-Background Ratio (S/B): This ratio measures the dynamic range of the assay. A higher S/B ratio is generally better. S/B = Mean_Negative_Control / Mean_Positive_Control
-
Coefficient of Variation (%CV): This measures the relative variability of the data. A %CV below 15% is generally acceptable. %CV = (Standard_Deviation / Mean) * 100
Representative Validation Data
The following table summarizes expected performance characteristics from an assay validation run.
| Parameter | Value | Acceptance Criteria | Status |
| Z'-Factor | 0.72 | > 0.5 | Pass |
| Signal-to-Background (S/B) | 12.5 | > 5 | Pass |
| Negative Control %CV | 8.1% | < 15% | Pass |
| Positive Control %CV | 11.3% | < 15% | Pass |
Sample Dose-Response Data
The table below provides an example of data that could be generated for the title compound, which would then be used for IC50 curve fitting.
| Compound Conc. (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 30.000 | 98.5 | 2.1 |
| 10.000 | 95.2 | 3.5 |
| 3.330 | 88.1 | 4.2 |
| 1.110 | 75.4 | 5.1 |
| 0.370 | 52.3 | 6.8 |
| 0.123 | 28.9 | 5.5 |
| 0.041 | 10.1 | 4.3 |
| 0.014 | 2.5 | 3.1 |
| Calculated IC50 | 0.35 µM |
Part 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | 1. High data variability (%CV > 15%).2. Low S/B ratio. | 1. Refine pipetting technique, check liquid handler performance, ensure uniform cell suspension.2. Optimize LPS concentration and/or incubation time. Titrate to find optimal response. |
| High Edge Effects | Evaporation from wells on the plate perimeter. | 1. Do not use the outer wells for data collection; fill them with sterile PBS or medium.2. Ensure proper humidity in the incubator. Use breathable plate seals. |
| Compound Precipitation | Compound solubility limit exceeded in aqueous medium. | 1. Visually inspect compound addition plates under a microscope.2. Lower the top screening concentration. Ensure final DMSO is consistent and at an acceptable level (<1%). |
| No LPS Response | 1. Inactive LPS lot.2. Cell health is poor. | 1. Test a new lot of LPS.2. Check cell viability before plating (>95% required). Use cells at a low passage number. Ensure proper cell culture technique. |
Part 6: Conclusion
This application note provides a robust and validated framework for prosecuting a cell-based assay to determine the biological activity of this compound. By targeting the p38 MAPK pathway in a physiologically relevant cell model, this assay moves beyond simple phenotypic screening to provide mechanistic insights into the compound's potential as an anti-inflammatory agent.[10] The detailed protocols for assay execution, data analysis, and validation are designed to be readily implemented and adapted for high-throughput screening campaigns, facilitating the rapid identification and characterization of potent hits from the pyridazinone chemical series.[11][12] Adherence to these guidelines will ensure the generation of high-quality, reproducible data to drive informed decision-making in early-stage drug discovery programs.[13][14]
Part 7: References
-
Cell-Based Assay Development. Concept Life Sciences.
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health (NIH).
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.
-
Cell-based Assays for Drug Discovery. Reaction Biology.
-
A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH).
-
High-throughput screening. Wikipedia.
-
Basic Considerations in Designing High-Throughput Screening Assays. Request PDF on ResearchGate.
-
High-throughput Screening Steps. UCSF Small Molecule Discovery Center.
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Saguaro.
-
This compound. Benchchem.
-
A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene.
-
Design and implementation of high-throughput screening assays. PubMed.
-
Potency Assay Guide. Pharmaron.
-
Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S. Food and Drug Administration (FDA).
-
Identification, synthesis, and biological evaluation of...a potent p38 MAP kinase inhibitor. PubMed.
-
Guidance for Industry. Regulations.gov.
-
Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA.
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH).
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- 1. This compound|CAS 1219577-78-2 [benchchem.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one kinase inhibition assay protocol
Topic: High-Throughput Screening Protocol for Kinase Inhibition by 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its broad biological activities and potential as a template for therapeutic agents targeting a range of diseases, including cancer and cardiovascular conditions.[1][2] Compounds built around this core, such as this compound, are of significant interest for their potential to modulate key cellular signaling pathways, many of which are regulated by protein kinases. This document provides a detailed, field-proven protocol for determining the inhibitory activity of this compound class against a specific protein kinase target. We present a robust, high-throughput compatible Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a gold-standard method in drug discovery for its sensitivity and resistance to compound interference.[3] This guide details the principles of the assay, step-by-step methodologies for optimization and inhibitor profiling, and best practices for data analysis to ensure the generation of reliable and reproducible IC50 values.
The Scientific Rationale: Choosing the Right Tool for Kinase Screening
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases.[3] Consequently, identifying and characterizing kinase inhibitors is a cornerstone of modern drug discovery.[4] While various methods exist for measuring kinase activity, including traditional radiometric assays[5][6] and luminescence-based ATP depletion/generation assays,[7][8] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays offer a superior combination of sensitivity, homogeneity ("mix-and-read" format), and robustness for high-throughput screening (HTS).[3][9]
The HTRF® KinEASE™ platform, which we will detail here, is a versatile TR-FRET technology that directly quantifies the phosphorylated product of the kinase reaction.[9] This direct measurement avoids potential artifacts associated with monitoring ATP levels, which can be influenced by compound-luciferase interactions or ATPase activity.
Principle of the HTRF Kinase Assay
The assay operates in two primary stages: the enzymatic reaction and the detection step.[9]
-
Kinase Reaction: The kinase of interest phosphorylates a specific biotinylated peptide or protein substrate by transferring the gamma-phosphate from ATP. The extent of this reaction is proportional to the kinase's activity.
-
Detection: The reaction is stopped by the addition of EDTA, which chelates the Mg2+ cofactor essential for kinase activity. Simultaneously, two detection reagents are added: a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor).[3][9]
When the substrate is phosphorylated, the phospho-specific antibody binds to it. The streptavidin-XL665 binds to the biotin tag on the same substrate molecule, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor with a 337 nm laser results in a non-radiative energy transfer (FRET) to the XL665 acceptor, which in turn emits a long-lived signal at 665 nm.[10][11] This TR-FRET signal is directly proportional to the amount of phosphorylated substrate. An inhibitor, such as this compound, will reduce substrate phosphorylation, leading to a decrease in the HTRF signal.
Caption: Principle of the HTRF kinase inhibition assay.
Experimental Design & Protocol
A robust assay is a self-validating one. Before screening compounds, it is critical to optimize assay conditions to ensure the signal is linear with respect to time and enzyme concentration. This protocol is designed for a 384-well plate format, but can be scaled.
Materials and Equipment
-
Kinase: Purified, active enzyme of interest.
-
Substrate: Biotinylated peptide/protein substrate specific to the kinase.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution.
-
Assay Buffer: Typically 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA, 0.01% Tween-20 (Optimize as needed for specific kinase).
-
HTRF Detection Kit: e.g., HTRF® KinEASE™ STK or TK kits (Revvity), containing Eu³⁺-labeled antibody and Streptavidin-XL665 (SA-XL665).
-
Detection Buffer: Provided with the HTRF kit, typically contains EDTA to stop the reaction.
-
Plates: Low-volume, 384-well white plates (e.g., Greiner Bio-One).
-
Equipment:
-
HTRF-compatible microplate reader (e.g., PHERAstar, EnVision).
-
Acoustic dispenser or multichannel pipettes for low-volume liquid handling.
-
Plate shaker and centrifuge.
-
Phase 1: Assay Optimization
The goal is to find conditions that result in approximately 20-50% substrate conversion within the linear range of the reaction.
A. Kinase Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of substrate and ATP (e.g., 1 µM substrate, 100 µM ATP) to the wells.
-
Add the kinase dilutions to start the reaction.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and perform HTRF detection as per the kit instructions.
-
Goal: Identify the kinase concentration that gives a robust signal (e.g., Signal-to-Background > 5) without being in the "hook" region of the curve. This will be the working concentration for subsequent experiments.
B. ATP Titration (Determination of ATP Kₘ,ₐₚₚ):
-
Using the optimal kinase concentration, set up reactions with a fixed, saturating substrate concentration.
-
Add serial dilutions of ATP (e.g., from 0 to 500 µM).
-
Incubate for a time that ensures the reaction is in the initial velocity phase (e.g., 20-30 minutes).
-
Stop and detect.
-
Plot the HTRF signal against ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP.
-
Rationale: For screening ATP-competitive inhibitors, running the assay at an ATP concentration close to its Kₘ value increases the assay's sensitivity to inhibition.[12]
Phase 2: IC₅₀ Determination Protocol
This protocol assumes a final assay volume of 20 µL.
Caption: Step-by-step workflow for IC50 determination.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare an 11-point, 3-fold serial dilution of the this compound stock (e.g., starting at 10 mM) in 100% DMSO.
-
Using an acoustic dispenser, transfer 100 nL of the DMSO dilutions into the 384-well assay plate.
-
Include columns for positive control (known inhibitor) and negative control (DMSO only).
-
-
Kinase Addition:
-
Prepare a 2x working solution of the kinase in assay buffer (final concentration determined during optimization).
-
Add 10 µL of this solution to each well containing the compound. This results in a 0.5% final DMSO concentration.
-
Expert Insight: A brief pre-incubation (15-30 minutes) of the enzyme with the inhibitor before adding substrate/ATP can be crucial for compounds with slow binding kinetics, ensuring equilibrium is reached.
-
-
Reaction Initiation:
-
Prepare a 2x working solution of substrate and ATP in assay buffer. The ATP concentration should be at its determined Kₘ,ₐₚₚ.
-
Add 10 µL of this solution to all wells to start the kinase reaction. The final volume is now 20 µL.
-
-
Enzymatic Reaction Incubation:
-
Briefly centrifuge the plate (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection reagents in the detection buffer as per the manufacturer's protocol.
-
Add 20 µL of the detection mix to each well. This stops the reaction and initiates the detection process.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis and Interpretation
A. HTRF Ratio Calculation: The raw data is used to calculate a ratiometric signal to normalize for well-to-well variations and potential interferences. Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
B. Percentage Inhibition Calculation: Use the signals from control wells to determine the activity of the test compound. % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) Where:
-
Signal_compound: HTRF ratio from a well with the test compound.
-
Signal_max: Average HTRF ratio from DMSO-only wells (0% inhibition).
-
Signal_min: Average HTRF ratio from positive control inhibitor wells (100% inhibition).
C. IC₅₀ Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
D. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality and is essential for validating HTS data. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
Data Presentation
All quantitative data should be summarized for clarity.
Table 1: Final Assay Conditions
| Component | Final Concentration |
|---|---|
| Target Kinase | e.g., 5 nM |
| Biotinylated Substrate | e.g., 200 nM |
| ATP | e.g., 25 µM (at Kₘ,ₐₚₚ) |
| Test Compound | 0.1 nM to 10 µM |
| DMSO | 0.5% |
| Final Volume | 40 µL (after detection) |
Table 2: Example IC₅₀ Determination for Compound X
| [Compound X] (µM) | HTRF Ratio | % Inhibition |
|---|---|---|
| 10.0 | 550 | 98.5% |
| 3.33 | 680 | 94.2% |
| 1.11 | 1150 | 80.1% |
| 0.37 | 2500 | 48.3% |
| 0.12 | 4100 | 12.1% |
| 0.04 | 4450 | 4.5% |
| ... | ... | ... |
| IC₅₀ (µM) | 0.39 |
| Z'-Factor | | 0.81 |
Conclusion
This application note provides a comprehensive and robust HTRF-based protocol for characterizing the inhibitory potential of this compound and related molecules. By following the detailed steps for assay optimization, execution, and data analysis, researchers can generate high-quality, reproducible inhibition data essential for advancing promising compounds through the drug discovery pipeline. This methodology is readily adaptable to a wide range of protein kinases and serves as a foundational tool for hit identification and lead optimization programs.
References
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Xu, J., et al. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
Zhu, J., et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... ResearchGate. [Link]
-
Blain, T. J., & Harris, D. (n.d.). A high-throughput radiometric kinase assay. PMC - NIH. [Link]
-
Long, W., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. PMC - NIH. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
-
MRC PPU. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]
-
Starz-Gaiano, M., & Mel-O, M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]
-
Unknown. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. [Link]
-
Auld, D. S., et al. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Curtis, A. J., Dowsell, R. S., & Gold, M. G. (n.d.). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
ResearchGate. (2025). A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides | Request PDF. ResearchGate. [Link]
-
University College London. (n.d.). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. UCL Discovery. [Link]
-
PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]
-
Abd-Rabo, Z. S., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
NIH. (n.d.). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. PMC - NIH. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
BioGRID. (n.d.). 6-(4-Difluoromethoxy-3-Methoxy-Phenyl)-2h-Pyridazin-3-One. BioGRID. [Link]
-
PubMed. (2009). 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors. PubMed. [Link]
-
gsrs. (n.d.). 2-(4-METHOXYPHENYL)-6-METHYL-3(2H)-PYRIDAZINONE. gsrs. [Link]
-
NIH. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. [Link]
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- 4. reactionbiology.com [reactionbiology.com]
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Application Notes and Protocols for In Vivo Evaluation of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazinone Derivative
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4] The subject of this guide, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, is a novel entity within this promising class. While specific preclinical data for this compound is not yet publicly available, its structural motifs suggest potential modulation of key biological pathways implicated in various pathologies.
This document serves as a comprehensive guide for researchers and drug development professionals to design and execute a robust in vivo evaluation of this compound. The protocols and strategies outlined herein are grounded in established methodologies for small molecule drug discovery and preclinical development, providing a scientifically rigorous framework for elucidating the compound's pharmacokinetic profile, safety, and efficacy in relevant animal models.[5][6]
Part 1: Foundational In Vivo Studies - Pharmacokinetics and Preliminary Toxicology
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK), is fundamental to any in vivo investigation.[5][7] These initial studies are critical for establishing appropriate dosing regimens and interpreting efficacy and toxicology data.
Single-Dose Pharmacokinetic Profiling in Rodents
Objective: To determine the basic pharmacokinetic parameters of this compound following a single intravenous and oral administration in mice or rats.
Rationale: This study will provide essential information on the compound's bioavailability, half-life, clearance, and volume of distribution. Rodents are typically the first species used for in vivo studies due to their well-characterized physiology and the availability of established protocols.[5]
Experimental Workflow:
Caption: Workflow for single-dose pharmacokinetic profiling.
Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in standard conditions for at least one week prior to the study.
-
Dosing Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Dose Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the lateral tail vein.[8][9][10] The maximum recommended volume for a bolus injection in rats is 5 ml/kg.[8]
-
Oral (PO): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.[11][12][13][14][15] The maximum recommended dosing volume for rats is 10-20 ml/kg.[12][15]
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[5]
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Dose Range Finding (DRF) and Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of escalating doses.
Rationale: This study is crucial for selecting appropriate dose levels for subsequent efficacy and repeated-dose toxicity studies.[16][17] It also provides initial insights into the compound's safety profile.
Protocol: Acute Dose Range Finding in Mice
-
Animal Model: Male and female CD-1 mice (6-8 weeks old).
-
Dose Escalation: Administer single oral doses of this compound to small groups of mice in an escalating manner (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days post-dose.
-
Body Weight: Record body weights prior to dosing and at specified intervals throughout the observation period.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any visible abnormalities in organs and tissues.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.
Part 2: Efficacy Evaluation in Disease-Relevant Animal Models
Based on the known biological activities of pyridazinone derivatives, this compound may possess anti-inflammatory, analgesic, or neuroprotective properties.[2] The following section outlines protocols for evaluating the compound's efficacy in corresponding animal models.
Neuroinflammation Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Objective: To assess the anti-inflammatory effects of this compound in a model of systemic inflammation with a neuroinflammatory component.
Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders.[18] The LPS-induced model is a well-established and widely used model to study neuroinflammation and screen for anti-inflammatory drug candidates.[18][19][20][21]
Experimental Workflow:
Caption: Workflow for the LPS-induced neuroinflammation model.
Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Pre-treatment: Administer this compound or vehicle orally at selected doses (based on DRF study) 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).
-
Behavioral Assessment: At 24 hours post-LPS, assess sickness behavior using tests such as the open field test for locomotor activity and the tail suspension test for depressive-like behavior.
-
Tissue Collection: At a designated time point (e.g., 4 or 24 hours post-LPS), euthanize the animals and collect brain tissue (hippocampus and cortex) and serum.
-
Endpoint Analysis:
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and serum using ELISA.[18]
-
Gene Expression: Analyze the mRNA expression of inflammatory markers in the brain using quantitative PCR.
-
Immunohistochemistry: Perform immunohistochemical staining for microglial and astrocyte activation markers (e.g., Iba1, GFAP) in brain sections.
-
Neurodegenerative Disease Models
The choice of a specific neurodegenerative disease model will depend on the hypothesized mechanism of action of the compound. Given the link between neuroinflammation and neurodegeneration, promising results in the LPS model would warrant further investigation in more specific models of diseases like Alzheimer's or Parkinson's.[22][23][24][25]
Table 2: Potential Neurodegenerative Disease Models
| Disease | Animal Model | Key Pathological Features |
| Alzheimer's Disease | 5xFAD transgenic mice | Amyloid-beta plaques, neuroinflammation, cognitive deficits |
| Parkinson's Disease | MPTP-induced mouse model | Dopaminergic neuron loss, motor impairments |
Models for Analgesia and Pain
Several pyridazinone derivatives have shown analgesic properties.[2] If the compound is hypothesized to have analgesic effects, evaluation in relevant pain models is warranted.
Table 3: Potential Pain Models
| Pain Type | Animal Model | Endpoint |
| Inflammatory Pain | Carrageenan-induced paw edema | Paw volume measurement, thermal and mechanical sensitivity |
| Neuropathic Pain | Chronic constriction injury (CCI) of the sciatic nerve | Mechanical allodynia, thermal hyperalgesia |
Part 3: Potential Mechanism of Action - GABA-A Receptor Modulation
Some pyridazinone derivatives are known to interact with GABA-A receptors.[26] Positive allosteric modulators (PAMs) of GABA-A receptors can produce analgesic and anxiolytic effects.[26][27][28][29]
Signaling Pathway:
Caption: Putative mechanism of GABA-A receptor positive allosteric modulation.
In Vivo Corroboration:
Should in vitro assays confirm interaction with GABA-A receptors, in vivo studies can be designed to further validate this mechanism. For instance, the analgesic effects of the compound could be tested in the presence of a GABA-A receptor antagonist to see if the effects are blocked.
Part 4: Preliminary Safety and Toxicology
Beyond the acute DRF study, a more comprehensive toxicological evaluation is necessary for any compound progressing towards clinical development.[30][31]
Repeated-Dose Toxicity Study (7 or 14-Day)
Objective: To evaluate the potential toxicity of this compound following daily administration over a period of 7 or 14 days in rodents.
Rationale: This study provides information on the potential for cumulative toxicity and helps to identify target organs of toxicity after repeated exposure.
Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Administer the compound orally once daily for 14 consecutive days at three dose levels (low, mid, and high) and a vehicle control. Dose levels should be selected based on the DRF study.
-
In-life Monitoring: Conduct daily clinical observations, and measure body weight and food consumption regularly.
-
Clinical Pathology: At the end of the dosing period, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and collect a comprehensive set of organs and tissues for histopathological examination.
Conclusion
The protocols and strategies detailed in this guide provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, safety, and efficacy in disease-relevant animal models, researchers can effectively elucidate its therapeutic potential and make informed decisions regarding its further development. The modular nature of this guide allows for adaptation based on emerging data and specific research hypotheses.
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Application Notes and Protocols for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of the Pyridazinone Scaffold
The pyridazin-3(2H)-one ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique chemical architecture allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including notable applications in oncology.[2] Derivatives of this scaffold have been successfully developed as inhibitors of critical cancer-related targets such as Poly(ADP-ribose) polymerase (PARP), various kinases, and tubulin polymerization.[1]
This document provides a detailed guide for researchers utilizing 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one , a key chemical intermediate for the synthesis of novel therapeutic candidates.[3] While this compound itself is a building block, these notes are designed to equip researchers with the foundational knowledge and protocols to explore the anticancer potential of its derivatives. We will delve into hypothesized mechanisms of action, provide detailed protocols for in vitro evaluation, and outline a framework for subsequent in vivo studies.
Section 1: Physicochemical Properties and Handling
A thorough understanding of a compound's physicochemical properties is paramount for designing robust and reproducible experiments. While specific experimental data for this compound is not extensively published, we can infer key characteristics based on its structure and related pyridazinone analogs.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Significance in Experimental Design |
| Molecular Formula | C₁₁H₉FN₂O₂ | Used for calculating molarity of solutions. |
| Molecular Weight | 220.20 g/mol [4] | Essential for accurate concentration preparation. |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents like DMSO and ethanol. | A stock solution should be prepared in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions for cell-based assays should be made in culture media, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%). |
| Stability | Stable under standard laboratory conditions. Protect from light and moisture for long-term storage. | Store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Purity | >95% (typical for research-grade chemicals) | Purity should be confirmed by the supplier's certificate of analysis. Impurities can confound experimental results. |
Section 2: Hypothesized Mechanism of Action - Targeting the c-Met Signaling Pathway
Given the structural motifs present in this compound, its derivatives are plausible candidates for kinase inhibitors. One of the most relevant targets for this class of compounds is the c-Met receptor tyrosine kinase.[5] Dysregulation of the c-Met pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a known driver in the development and progression of numerous cancers, promoting cell proliferation, survival, migration, and invasion.[5] Small molecule inhibitors that act as ATP-competitive inhibitors can block the autophosphorylation of c-Met, thereby abrogating downstream signaling.[5]
Below is a diagram illustrating the c-Met signaling pathway and the potential point of inhibition by a derivative of this compound.
Caption: Hypothesized inhibition of the c-Met signaling pathway by a pyridazinone derivative.
Section 3: Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust framework for the initial screening of novel compounds derived from this compound.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] It is a primary screening tool to determine the cytotoxic or anti-proliferative effects of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MDA-MB-231 breast cancer)[6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
Test compound stock solution (10 mM in DMSO)
-
96-well plates[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader[7]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the 10 mM stock. A common concentration range to test is 0.01, 0.1, 1, 10, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration, e.g., 0.1%) and a no-treatment control.[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT-based cell viability assay.
Protocol: Western Blotting for c-Met Phosphorylation
This protocol is designed to determine if a test compound inhibits the HGF-induced phosphorylation of the c-Met receptor, providing mechanistic insight.[5]
Objective: To assess the inhibitory effect of the test compound on c-Met activation in a cancer cell line.
Materials:
-
Cancer cell line with known c-Met expression (e.g., U87-MG glioblastoma, GTL-16 gastric carcinoma)[5][9]
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes[10]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[10]
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Recombinant Human HGF
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the test compound (e.g., based on IC50 values from the viability assay) for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.[9] Include an unstimulated control and an HGF-stimulated vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[10]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[10]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times with TBST for 5 minutes each.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total c-Met and β-actin to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Met signal to the total c-Met signal.
-
Compare the normalized signals in the compound-treated samples to the HGF-stimulated vehicle control to determine the extent of inhibition.
Section 4: Framework for In Vivo Studies
Should a derivative of this compound demonstrate potent and selective in vitro activity, the logical next step is to evaluate its efficacy in a living organism. Xenograft mouse models are a standard approach for this.[12][13]
Conceptual Workflow:
-
Tolerability/Toxicity Studies: Determine the maximum tolerated dose (MTD) of the compound in healthy mice.
-
Xenograft Model Establishment: Implant human cancer cells (the same ones used for in vitro assays) subcutaneously into immunocompromised mice.
-
Efficacy Study:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a dose below the MTD.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for target engagement).
-
This framework provides a pathway from a promising chemical intermediate to a potential preclinical candidate. The versatility of the pyridazinone scaffold, combined with rigorous and systematic evaluation as outlined in these protocols, offers a powerful approach to discovering novel anticancer therapeutics.
References
- Application Notes and Protocols for Western Blot Analysis of p-Met Following BMS-777607 Treatment. Benchchem.
- A Comparative Guide to In Vitro Testing of Pyridazinone Compounds. Benchchem.
- Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Proliferation Assays. Benchchem.
- This compound. Benchchem.
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]
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Molecular Imaging of c-Met Kinase Activity. National Institutes of Health. Available at: [Link]
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In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. PubMed. Available at: [Link]
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6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. ChemBK. Available at: [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. MDPI. Available at: [Link]
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Application Notes and Protocols: Characterizing 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one as a MET Kinase Inhibitor
Introduction: The Rationale for Targeting MET Kinase
The MET proto-oncogene, located on chromosome 7, encodes a crucial receptor tyrosine kinase (RTK) known as c-MET or hepatocyte growth factor (HGF) receptor.[1] Under normal physiological conditions, the binding of HGF to c-MET induces receptor dimerization and autophosphorylation, activating a complex signaling network essential for embryonic development, tissue regeneration, and wound healing.[2][3] However, the dysregulation of this pathway is a well-established driver in human malignancies. Aberrant MET activation, through mechanisms such as gene amplification, exon 14 skipping alterations, or protein overexpression, can lead to uncontrolled cell proliferation, survival, migration, and invasion—hallmarks of cancer.[1][4][5]
Key downstream signaling cascades activated by MET include the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways, which collectively promote tumor growth and metastasis.[3][4][6] This pivotal role in oncogenesis makes c-MET a high-value target for therapeutic intervention.[2][3] Small molecule inhibitors designed to block the ATP-binding site of the MET kinase domain represent a promising strategy to neutralize its oncogenic signaling. This document provides a comprehensive guide for the preclinical evaluation of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one , a novel compound from the pyridazinone class, as a potential MET kinase inhibitor.
The MET Signaling Axis
The diagram below illustrates the primary signaling pathways initiated by HGF-mediated MET activation, which are the targets for inhibition.
Caption: A diagram of the HGF/MET signaling cascade and its downstream effectors.
In Vitro Characterization: Direct Kinase Inhibition
The initial and most critical step is to determine if the compound directly inhibits the enzymatic activity of purified MET kinase. This is typically achieved through a biochemical assay that measures the output of the kinase reaction (ADP production) in the presence of varying concentrations of the inhibitor.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7] The reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, the kinase activity.[7]
Experimental Protocol: In Vitro MET Kinase Inhibition Assay
Scientific Rationale: This protocol is designed to generate a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. A low-volume 384-well plate format is recommended for high-throughput screening and conservation of reagents.
Materials:
-
Recombinant human MET kinase (active)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP, MgCl2
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). This creates a 100x stock plate. Then, dilute an aliquot of this plate into kinase buffer to create a 10x working solution plate. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[8]
-
Assay Plate Setup:
-
Add 2.5 µL of the 10x working compound solution to the appropriate wells of a 384-well plate.
-
For "Positive Control" (0% inhibition) wells, add 2.5 µL of kinase buffer with 10% DMSO.
-
For "Blank" (100% inhibition) wells, add 2.5 µL of buffer with 10% DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant MET kinase in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically via enzyme titration but is typically in the low ng/µL range.[8]
-
Add 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing ATP and the Poly(Glu:Tyr) substrate in kinase buffer. The ATP concentration should be near the Km for MET, if known, to ensure sensitive detection of competitive inhibitors.
-
Initiate the kinase reaction by adding 12.5 µL of the ATP/substrate Master Mix to all wells. The final reaction volume is 25 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Detection (Following ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-45 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]
-
Read luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Normalize the data by setting the average of the "Blank" wells to 100% inhibition and the "Positive Control" wells to 0% inhibition.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Table 1: Representative In Vitro Kinase Selectivity Profile
| Target Kinase | This compound IC50 (nM) |
|---|---|
| MET | 1.5 |
| VEGFR2 | 35 |
| FLT3 | 52 |
| SRC | > 1000 |
| EGFR | > 5000 |
Data is hypothetical and for illustrative purposes. A robust selectivity panel would include dozens of kinases to assess off-target effects.
In Vitro Assay Workflow
Caption: Workflow for the in vitro MET kinase inhibition assay.
Cell-Based Characterization: Target Engagement and Phenotypic Effects
After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a biological context. Cell-based assays determine if the compound can enter cells, engage its target (MET), and elicit a desired anti-cancer effect.
Rationale for Cell Line Selection
The choice of cell lines is paramount for a successful study. To test a MET inhibitor, it is crucial to use cell lines where the MET pathway is a primary driver of proliferation and survival. These are often characterized by MET gene amplification.
-
MET-Addicted Models:
-
MET-Independent Control:
Protocol: Cell-Based Phospho-MET ELISA
Principle: This assay quantifies the level of MET phosphorylation at its activation loop (Tyr1234/1235) within intact cells, providing a direct measure of target engagement by the inhibitor.[12] It is a high-throughput alternative to Western blotting.[13]
Materials:
-
Selected cancer cell lines (e.g., EBC-1, A549)
-
96-well cell culture plates
-
Cell culture medium, FBS, PBS
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with H2O2)
-
Blocking Buffer (e.g., BSA or non-fat milk in TBST)
-
Primary Antibodies: Anti-phospho-MET (Tyr1234/1235) and Anti-total-MET
-
HRP-conjugated secondary antibodies
-
TMB substrate and Stop Solution
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a 96-well plate and allow them to adhere overnight.[13]
-
Serum Starvation (Optional but Recommended): For non-amplified cell lines that require HGF stimulation, replace the medium with low-serum (0.5%) medium for 4-6 hours. For MET-amplified lines like EBC-1, this step is often unnecessary due to constitutive activation.
-
Inhibitor Treatment: Treat cells with a serial dilution of This compound for 2-4 hours.
-
HGF Stimulation (If Applicable): For serum-starved, non-amplified cells, stimulate with HGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Fixing and Permeabilization:
-
Aspirate medium and wash wells with cold PBS.
-
Add 100 µL of Fixing Solution and incubate for 20 minutes at room temperature.[14]
-
Wash wells three times with Wash Buffer (e.g., TBST).
-
-
Blocking: Add 200 µL of Blocking Buffer and incubate for 60-90 minutes at room temperature.[13]
-
Primary Antibody Incubation:
-
Incubate separate wells with either anti-phospho-MET or anti-total-MET primary antibody overnight at 4°C. The total-MET wells serve as a normalization control for cell number and total protein levels.
-
-
Secondary Antibody and Detection:
-
Wash wells extensively.
-
Add HRP-conjugated secondary antibody and incubate for 1.5 hours at room temperature.
-
Wash wells, then add TMB substrate. Incubate until color develops (15-30 minutes).
-
Add Stop Solution and read absorbance at 450 nm.
-
Data Analysis:
-
For each inhibitor concentration, calculate the ratio of the phospho-MET signal to the total-MET signal.
-
Plot this normalized ratio against the inhibitor concentration to determine the IC50 for target inhibition in a cellular context.
Protocol: Cell Viability/Proliferation Assay
Principle: This assay measures the phenotypic outcome of MET inhibition—the reduction in cell growth and survival. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active, viable cells.
Procedure:
-
Cell Seeding: Seed MET-dependent (EBC-1, H1993) and MET-independent (A549) cells in separate 96-well plates at a low density (e.g., 2,000-5,000 cells/well).
-
Inhibitor Treatment: The following day, treat cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the plates for 72 hours, which is a sufficient duration to observe effects on cell proliferation.
-
Detection: Add CellTiter-Glo® reagent according to the manufacturer's protocol and read luminescence.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability (%) against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Table 2: Representative Cell-Based Activity Profile
| Cell Line | MET Status | Phospho-MET IC50 (nM) | Growth Inhibition GI50 (nM) |
|---|---|---|---|
| EBC-1 | Amplified | 5.2 | 8.1 |
| H1993 | Amplified | 6.8 | 11.5 |
| A549 | Wild-Type | > 5000 | > 10000 |
Data is hypothetical and for illustrative purposes. The expected result is a strong correlation between on-target phospho-MET inhibition and anti-proliferative effects in MET-amplified cells, with minimal activity in MET-independent cells.
Conclusion and Future Directions
The protocols outlined in this document provide a systematic framework for evaluating This compound as a MET kinase inhibitor. Positive results—potent in vitro inhibition of MET, specific on-target activity in MET-amplified cells, and a corresponding anti-proliferative phenotype—would provide a strong rationale for advancing the compound into more complex studies. Subsequent steps would include assessing effects on cell migration and invasion, investigating mechanisms of potential resistance,[15] and, ultimately, evaluating pharmacokinetic properties and in vivo efficacy in xenograft models derived from MET-dependent cancer cell lines.[16]
References
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. (Sourced from general knowledge of the field, supported by multiple search results).
-
Peters, S., & Adjei, A. A. (2012). An overview of the c-MET signaling pathway. Journal of Thoracic Oncology, 7(7), 1-8. [Link][1]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical cancer research, 12(12), 3657-3660. [Link][2]
-
Ma, P. C., Jagadeeswaran, R., Jagadeesh, S., Tretiakova, M. S., Nallasura, V., & Salgia, R. (2005). MET molecular mechanisms and therapies in lung cancer. Cellular and Molecular Life Sciences, 62(21), 2491-2500. [Link][5]
-
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19. [Link][3]
-
Lutterbach, B., et al. (2007). Lung Cancer Cell Lines Harboring MET Gene Amplification Are Dependent on Met for Growth and Survival. Cancer Research, 67(5), 2081-2088. [Link][9][11]
-
Smolen, G. A., et al. (2006). Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. Proceedings of the National Academy of Sciences, 103(7), 2316-2321. [Link][10]
-
Assay Genie. (n.d.). Met (Phospho-Tyr1234)Fluorometric Cell-Based ELISA Kit. Assay Genie. [Link][14]
-
Lutterbach, B., et al. (2007). Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival. PubMed, 17332337. [Link][11]
-
Semantic Scholar. (n.d.). Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival. [Link][17]
-
PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. [Link][18]
-
Zhou, H. Y., et al. (2011). Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors. Investigational new drugs, 29(5), 895-905. [Link][15]
-
Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Creative Bioarray. [Link][13]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link][8]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link][19]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link][20]
-
Johnson, T. W., et al. (2014). Discovery of... a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure... Journal of medicinal chemistry, 57(11), 4720-4744. [Link][16]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. france.promega.com [france.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PathScan® Phospho-Met (Tyr1234/1235) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. In vitro kinase assay [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Yield Improvement for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work. We will address common challenges in a direct question-and-answer format, grounded in established chemical principles and supported by relevant literature.
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The efficient synthesis of these molecules is therefore a critical step in many drug discovery programs.[3][4] This guide focuses on the most prevalent and robust synthetic route: a two-step process involving a Friedel-Crafts acylation followed by a cyclocondensation reaction with hydrazine.
Overall Synthetic Workflow
The synthesis is typically approached in two key stages. Understanding the objective of each stage is crucial for effective troubleshooting.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section directly addresses common experimental issues. Each question is designed to reflect a real-world challenge you might encounter.
Q1: My initial Friedel-Crafts acylation is giving a low yield and multiple products by TLC. What are the likely causes and how can I optimize this step?
A1: This is a frequent challenge in Friedel-Crafts chemistry, especially with substituted aromatic rings. The methoxy group is a strong activating group, while the fluorine is a deactivating group. The directing effects and reaction conditions are critical.
Core Causality: The primary issues are often related to (1) catalyst activity, (2) temperature control, and (3) regioselectivity. The strong activating -OCH3 group directs ortho- and para-, while the weaker deactivating -F group also directs ortho- and para-. The desired product results from acylation para to the methoxy group and ortho to the fluorine.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 1-fluoro-3-methoxybenzene, succinic anhydride, and Lewis acid (e.g., AlCl₃) are anhydrous. Moisture will quench the catalyst and significantly reduce yield.
-
Optimize Lewis Acid Stoichiometry: More than two equivalents of AlCl₃ are required. One equivalent coordinates to the succinic anhydride, and another coordinates to the carbonyl of the aryl ketone product. A third equivalent acts as the catalyst. A common starting point is 2.5-3.0 equivalents.
-
Control Reaction Temperature: Friedel-Crafts reactions are exothermic. Add the reagents slowly at a low temperature (0-5 °C) to control the reaction rate and minimize side-product formation. After the initial addition, the reaction can be allowed to warm to room temperature or be gently heated to drive it to completion.
-
Solvent Choice: The choice of solvent can influence catalyst activity and solubility. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For less reactive systems, nitrobenzene can be used, but it requires higher temperatures and more difficult workup.
Data-Driven Optimization Strategy:
| Parameter | Common Issue | Recommended Action | Rationale |
| Lewis Acid (AlCl₃) | Insufficient amount | Increase to 2.5-3.0 equivalents | Stoichiometric amounts are consumed by carbonyls; excess is needed for catalysis. |
| Temperature | Runaway reaction, side products | Slow addition at 0-5 °C, then gradual warming | Controls exothermicity and improves regioselectivity. |
| Solvent | Poor solubility/reactivity | Use anhydrous DCM or DCE | Good solubility for reactants and inert under reaction conditions. |
| Moisture | Deactivation of catalyst | Use anhydrous reagents and solvent; run under N₂ or Ar | AlCl₃ reacts vigorously with water, rendering it inactive. |
Q2: The cyclocondensation of my γ-ketoacid with hydrazine is slow and incomplete. How can I improve the yield of the final pyridazinone?
A2: The cyclocondensation to form the pyridazinone ring is a critical step that can be influenced by several factors, primarily solvent, pH, and water removal.
Core Causality: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring. Each of these steps can be a potential bottleneck.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for the cyclocondensation step.[5]
Detailed Recommendations:
-
Solvent Selection: Protic solvents are generally preferred as they can facilitate proton transfer. Ethanol is a common choice. However, using glacial acetic acid as the solvent can be highly effective as it acts as both the solvent and an acid catalyst, driving the dehydration step.[5]
-
pH Control: The reaction is often catalyzed by acid. If you are using a neutral solvent like ethanol, adding a catalytic amount of a strong acid (e.g., HCl) or using acetic acid can significantly accelerate the ring-closing dehydration.[5]
-
Water Removal: The final step of the cyclization is the elimination of a water molecule. Removing water from the reaction mixture can help drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene), or by adding molecular sieves.[5]
-
Reaction Time and Temperature: These reactions are typically run at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Excessively long reaction times at high temperatures can lead to decomposition.
Q3: My final product is difficult to purify and appears contaminated with a major byproduct. What is this likely to be?
A3: In this synthesis, the most common byproduct is the uncyclized hydrazone intermediate.[6] This occurs when the initial reaction between the ketone and hydrazine is fast, but the subsequent cyclization is slow or incomplete.
Identification and Mitigation:
-
Identification: The hydrazone will have a different Rf value on a TLC plate and a distinct mass in LC-MS analysis (Mass of γ-ketoacid + Mass of N₂H₂). Its NMR spectrum will lack the characteristic signals of the pyridazinone ring protons.
-
Mitigation: To minimize hydrazone formation, ensure the conditions favor the cyclization step. Re-subjecting the impure mixture to the reaction conditions, perhaps with a stronger acid catalyst or a higher boiling point solvent (like acetic acid or n-butanol), can often drive the conversion of the remaining hydrazone to the desired pyridazinone.
Detailed Experimental Protocols
These protocols are provided as a robust starting point. You should always perform your own risk assessment before beginning any new procedure.
Protocol 1: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.).
-
Cool the flask to 0 °C in an ice bath and add anhydrous 1,2-dichloroethane.
-
Add succinic anhydride (1.1 eq.) to the stirred suspension.
-
Slowly add a solution of 1-fluoro-3-methoxybenzene (1.0 eq.) in 1,2-dichloroethane via the dropping funnel over 30-60 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude γ-ketoacid, which can be purified by recrystallization or used directly in the next step.
Protocol 2: Cyclocondensation
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq.) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to obtain the pure this compound.
References
-
Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. ACS Infectious Diseases. Available at: [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Available at: [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry. Available at: [Link]
-
The optimization of pyridazinone series of glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of 6-(3-Fluoro-4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one. Molbase. Available at: [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and conditions. ResearchGate. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Applicable Chemistry. Available at: [Link]
-
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. Available at: [Link]
-
Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. This document offers in-depth technical guidance based on established scientific principles and field-proven insights.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the pyridazinone scaffold.[1][2] Effective purification is critical to obtaining a compound of high purity for downstream applications, including biological screening and structural analysis. This guide addresses common purification challenges, providing detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of crude this compound?
A1: Before commencing purification, it is crucial to characterize the crude material. This involves:
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system, such as toluene:ethyl acetate:formic acid (5:4:1), to visualize the number of components in your crude product.[3] This will help in selecting the appropriate purification method.
-
Proton NMR (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum can provide valuable information about the major components and the presence of any significant impurities.
Q2: My compound is precipitating as an oil or an amorphous solid during crystallization. What should I do?
A2: "Oiling out" or the formation of an amorphous solid instead of crystals is a common issue that arises from high supersaturation levels, leading to rapid precipitation. To address this:
-
Reduce the Cooling Rate: If you are employing cooling crystallization, slow down the rate of cooling to provide sufficient time for the molecules to form an ordered crystal lattice.
-
Modify the Solvent System: The chosen solvent may not be optimal. Experiment with different solvents or a combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble). For pyridazinone derivatives, solvents like ethanol are often used for recrystallization.[1][5]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution of your compound at a slightly elevated temperature to control the rate of precipitation.
Q3: The yield of my purified crystals is very low. How can I improve it?
A3: Low crystal yield can be due to several factors:
-
Suboptimal Solvent Choice: The compound may have significant solubility in the mother liquor even at low temperatures. Consider a solvent in which your compound is less soluble at room temperature or introduce an anti-solvent to decrease its solubility.
-
Insufficient Crystallization Time: Allow adequate time for the crystallization process to reach completion, which can range from several hours to a few days.
-
Premature Filtration: Ensure that the solution has reached the desired low temperature and that crystal formation has ceased before filtering.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common purification problems encountered with this compound.
Problem 1: Persistent Impurities After Column Chromatography
Symptoms:
-
TLC analysis of the collected fractions shows co-elution of the desired product with one or more impurities.
-
¹H NMR of the "purified" product reveals the presence of extraneous peaks.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent System | 1. Optimize the TLC Solvent System: Experiment with different solvent polarities. For pyridazinones, gradients of hexane/ethyl acetate or petroleum ether/ethyl acetate are commonly used.[6][7] Try adding a small percentage of a third solvent like methanol or acetic acid to improve separation. 2. Utilize a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica. | The polarity of the mobile phase dictates the elution profile of compounds on a stationary phase. Fine-tuning the solvent system can significantly improve the resolution between compounds with similar polarities. Different stationary phases offer alternative selectivities based on the chemical nature of the analytes. |
| Presence of Acidic or Basic Impurities | 1. Aqueous Wash: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base (e.g., 5% NaHCO₃) to remove acidic impurities.[3] 2. Ion-Exchange Chromatography: For persistent acidic or basic impurities, consider using an ion-exchange resin. | Acid-base extraction is a classic technique to separate compounds based on their acidic or basic properties. The impurities are converted to their water-soluble salt forms and removed in the aqueous layer. |
| Structurally Similar Impurities | 1. Recrystallization: If chromatography fails to resolve the impurity, attempt recrystallization from a suitable solvent. This technique is highly effective for removing small amounts of impurities from a crystalline solid. 2. Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. | Recrystallization relies on the difference in solubility between the desired compound and the impurity in a particular solvent. Preparative HPLC offers much higher resolving power than standard column chromatography. |
Problem 2: Product Degradation During Purification
Symptoms:
-
Appearance of new spots on the TLC plate during the purification process.
-
Lower than expected yield of the final product.
-
Discoloration of the product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Sensitivity to Acid or Base | 1. Neutralize the Crude Product: Before purification, ensure that any residual acid or base from the synthesis is neutralized. 2. Avoid Harsh pH Conditions: Use neutral solvents for chromatography and avoid strongly acidic or basic conditions during workup unless necessary for impurity removal. | The pyridazinone ring can be susceptible to hydrolysis or other degradation pathways under strong acidic or basic conditions. |
| Thermal Instability | 1. Room Temperature Purification: Perform column chromatography and solvent evaporation at room temperature whenever possible. 2. Avoid Prolonged Heating: If heating is necessary for dissolution during recrystallization, do so for the minimum time required. | Many organic compounds can decompose at elevated temperatures. Minimizing heat exposure helps to preserve the integrity of the molecule. |
| Oxidation | 1. Use Degassed Solvents: If oxidation is suspected, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon. 2. Work Under an Inert Atmosphere: Conduct the purification steps under a nitrogen or argon atmosphere. | The presence of oxygen can lead to the oxidation of sensitive functional groups. Working under an inert atmosphere minimizes this risk. |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane or petroleum ether).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a gradient of 0% to 50% ethyl acetate in hexane.[6][7]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of a suitable hot solvent (e.g., ethanol).[1][5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Visualizing Purification Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Impurities
Sources
- 1. Crystal structure and Hirshfeld surface analysis of (E)-6-(4-hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one solubility issues and solutions
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for addressing the solubility challenges associated with 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one and related pyridazinone derivatives. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common initial questions regarding the solubility of this compound class.
Q1: Why is my this compound compound difficult to dissolve in aqueous buffers?
A1: Poor aqueous solubility is a known characteristic of many pyridazinone-based molecules.[1][2] This challenge stems from the compound's molecular structure, which contains a relatively rigid, lipophilic (hydrophobic) core. While specific data for this exact molecule is not publicly available, related structures like 6-phenylpyridazin-3(2H)-one are documented to have poor water solubility.[2] The presence of the fluorophenyl and methoxy groups contributes to its hydrophobicity, favoring partitioning into non-polar environments over aqueous media. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common hurdle.[3]
Q2: I need to prepare a solution for a cell-based assay. What is the quickest and most common starting point?
A2: The most direct method is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[4]
-
Causality: DMSO is an aprotic polar solvent that can disrupt the intermolecular forces in the crystalline lattice of the compound while being miscible with water. However, it's crucial to be aware of the final DMSO concentration in your assay, as it can be toxic to cells, typically above 0.5-1%.
Q3: What are the main categories of solubility enhancement techniques I should be aware of?
A3: The strategies can be broadly grouped into three categories, each with its own set of applications and principles[3][5]:
-
Physical Modifications: These alter the solid-state properties of the compound. Techniques include particle size reduction (micronization, nanosuspension) and modifying the crystal habit (amorphous solid dispersions).[3]
-
Chemical Modifications: These involve changing the chemical form of the compound itself. Common methods include pH adjustment to ionize the molecule or salt formation.[3][6]
-
Formulation-Based Approaches: These involve the use of excipients to create a more favorable environment for dissolution. This is the most common approach in a research setting and includes co-solvents, surfactants (micelles), complexing agents (cyclodextrins), and lipid-based formulations.[7][8][9]
Part 2: Troubleshooting Guide & Strategy Selection
Choosing the right method depends critically on your experimental endpoint. A technique suitable for a high-throughput screen may not be appropriate for an in vivo pharmacokinetic (PK) study.
Q4: How do I select the best solubility enhancement strategy for my specific experiment?
A4: Use the following decision workflow to guide your choice. The key is to match the technique to the requirements of your biological system and the physicochemical properties of your compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Part 3: Detailed Protocols & Methodologies
Here are step-by-step protocols for the most common and accessible techniques for laboratory settings.
Method 1: Co-Solvent System
This is the most widely used technique for solubilizing nonpolar drugs for in vitro testing.[10] It relies on reducing the polarity of the solvent system to a level that can accommodate the hydrophobic compound.[10]
Step-by-Step Protocol:
-
Solvent Selection: Choose a water-miscible organic solvent. DMSO is the primary choice. Other options include ethanol, propylene glycol, and polyethylene glycol (PEG 400).[11][12]
-
Stock Solution Preparation: Accurately weigh your compound and dissolve it in the minimum required amount of pure solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer and gentle warming (37°C) if necessary to ensure complete dissolution.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the high-concentration stock in pure solvent to create intermediate stocks. This minimizes the volume of organic solvent added in the final step.
-
Final Aqueous Dilution: Add a small aliquot of the DMSO stock to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium with vigorous vortexing. Never add the aqueous buffer to the DMSO stock, as this will cause the compound to precipitate immediately.
-
Validation (Critical):
-
Visual Inspection: Hold the final solution against a light source to check for any visible precipitate or cloudiness.
-
Microscopic Examination: Check a small drop under a microscope for micro-precipitates.
-
Final Solvent Concentration: Calculate the final percentage of the co-solvent in your solution. Ensure it is below the toxicity limit for your specific assay (typically <0.5% v/v for DMSO in cell culture).
-
Method 2: pH Adjustment
This method is applicable if your compound has an ionizable functional group. Pyridazinone rings can act as weak acids or bases.[13] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form.[6][14]
Step-by-Step Protocol:
-
Determine pKa: If the pKa is unknown, it must be determined experimentally or estimated using computational tools. For a weak acid, solubility increases as the pH rises above the pKa.[15] For a weak base, solubility increases as the pH falls below the pKa.
-
Buffer Selection: Choose a buffer system that can maintain the target pH. For example, to achieve a pH of 7.4, a phosphate or HEPES buffer is appropriate.
-
Solubilization:
-
For Weak Acids: Disperse the compound in the buffer. Add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves and the target pH is reached.
-
For Weak Bases: Disperse the compound in the buffer. Add a small amount of an acidic solution (e.g., 0.1 M HCl) dropwise until dissolution and the target pH are achieved.
-
-
Validation:
-
pH Measurement: Confirm the final pH of the solution using a calibrated pH meter.
-
Stability Check: Monitor the solution over time to ensure the compound does not precipitate out. Changes in temperature or CO2 exposure (for bicarbonate buffers) can alter pH and cause precipitation.
-
Part 4: Advanced Solutions & Data
When basic methods are insufficient, more advanced formulation strategies are required.
Q5: My compound still precipitates even with DMSO, or I need a formulation for an in vivo study. What's next?
A5: For persistent solubility issues or in vivo applications, you should consider complexation or other advanced carrier systems.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can encapsulate poorly soluble "guest" molecules, like your pyridazinone derivative, forming an inclusion complex that has significantly improved aqueous solubility.[3][16]
-
Mechanism: The hydrophobic compound partitions into the nonpolar cavity of the cyclodextrin, while the complex's polar exterior interacts favorably with water, rendering the entire assembly soluble.
-
Common Types: Beta-cyclodextrin (β-CD) is common, but its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer much higher solubility and lower toxicity, making them suitable for parenteral formulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. ajdhs.com [ajdhs.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Optimizing the Solution Stability of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Welcome to the technical support center for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability in solution, offering scientifically grounded explanations and practical, field-proven protocols to ensure the integrity and reproducibility of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound belonging to the pyridazinone class, a scaffold known for a wide range of biological activities.[1][2] The stability of this compound in solution is paramount for accurate biological assays and for the development of viable pharmaceutical formulations. Instability can lead to a loss of potency, the formation of potentially confounding degradation products, and unreliable experimental data.
The structure of this compound, with its pyridazinone core, methoxy and fluoro substitutions on the phenyl ring, presents several potential sites for chemical degradation. Understanding these liabilities is the first step toward mitigating them. This guide will walk you through identifying potential stability issues, troubleshooting common problems, and proactively optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be losing activity over a short period in my aqueous assay buffer. What could be the cause?
A1: Loss of activity is a common indicator of compound degradation. The pyridazinone ring system can be susceptible to hydrolysis, particularly at non-neutral pH.[3] Your aqueous buffer's pH is a critical factor. Extreme acidic or basic conditions can catalyze the opening of the pyridazinone ring. We recommend verifying the pH of your final solution after the addition of the compound, as the compound itself (if in salt form) or its solvent could alter the pH.
Q2: I observe the appearance of new peaks in my HPLC analysis of a stock solution. How can I identify if these are degradation products?
A2: The appearance of new peaks is a strong indication of degradation. To confirm, you can perform a forced degradation study (see Protocol 1) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, light, heat).[4][5] By comparing the retention times of the peaks from your aged stock solution with those generated during the forced degradation study, you can tentatively identify the degradation products. Further characterization using LC-MS would be necessary to elucidate their structures.
Q3: What is the ideal pH range for maintaining the stability of this compound in solution?
A3: While specific data for this exact molecule is not publicly available, for many pharmaceuticals, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for stability in aqueous solutions.[3] It is crucial to determine the pH-stability profile for your specific experimental conditions. We recommend conducting a preliminary experiment where the compound is incubated in buffers of varying pH (e.g., pH 3, 5, 7, 9) for a set period, followed by HPLC analysis to quantify the remaining parent compound.
Q4: Can the solvent I use for my stock solution affect the stability of the compound?
A4: Absolutely. While DMSO is a common solvent for initial stock solutions, its long-term storage, especially if not anhydrous, can lead to issues. For aqueous working solutions, the choice of co-solvents and their concentration is critical. Organic co-solvents can influence the polarity of the solution and potentially the rate of hydrolytic degradation. It is advisable to use the lowest concentration of organic co-solvent necessary for solubility and to prepare fresh working solutions daily.
Q5: Are there any specific excipients I should avoid when formulating this compound?
A5: Caution should be exercised with excipients that contain reactive functional groups or impurities. For instance, excipients with peroxide impurities can promote oxidative degradation.[6] Similarly, strongly acidic or basic excipients can alter the micro-pH of the formulation and accelerate hydrolysis. A thorough excipient compatibility study is recommended during formulation development.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of compound in solution | Hydrolysis | Determine the pH of your solution. Adjust to a more neutral pH if possible. Consider using a buffered system. Prepare solutions fresh before use. |
| Appearance of unknown peaks in chromatogram | Degradation (hydrolytic, oxidative, or photolytic) | Perform a forced degradation study to identify potential degradation products. Protect solutions from light. Purge solutions with nitrogen to minimize oxidation. |
| Precipitation of compound over time | Poor solubility at the working concentration or pH | Check the solubility of the compound in your chosen buffer system. Consider the use of solubility-enhancing excipients like cyclodextrins or non-ionic surfactants, after confirming compatibility. |
| Inconsistent results between experiments | Solution instability leading to variable active concentration | Prepare fresh stock and working solutions for each experiment. Re-evaluate and optimize your solution preparation and storage protocols. Implement a routine quality check of the stock solution via HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound. This is a crucial step in developing a stability-indicating analytical method.[4][5]
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or DAD detector
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer the solid compound to an oven at 105°C for 24 hours. Also, expose the stock solution to 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, analyze all samples (including an untreated control) by a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. Aim for 5-20% degradation to ensure that the secondary degradation is minimized.[6]
Protocol 2: pH-Rate Profile Study
This protocol is designed to determine the effect of pH on the stability of the compound in an aqueous environment.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
HPLC system with UV or DAD detector.
-
Constant temperature incubator.
Procedure:
-
Solution Preparation: Prepare a series of buffered solutions of the compound at a fixed concentration. It is important to use a low concentration of any necessary organic co-solvent to minimize its effect on stability.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and immediately analyze it by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will provide the pH-rate profile, indicating the pH of maximum stability.
Visualizing Workflows and Concepts
Forced Degradation Workflow
Caption: Potential degradation pathways for the compound.
Summary of Recommended Starting Conditions for Stability Studies
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 7.0 (buffered) | To minimize acid/base catalyzed hydrolysis of the pyridazinone ring. |
| Solvent | Aqueous buffer with minimal co-solvent (e.g., <5% ACN or EtOH) | To mimic physiological conditions and reduce solvent-mediated degradation. |
| Temperature | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. | To slow down the rate of all potential degradation reactions. |
| Light Exposure | Protect solutions from light using amber vials or by wrapping in foil. | To prevent photodegradation. |
| Atmosphere | For long-term storage, consider purging with an inert gas (N₂ or Ar). | To minimize oxidative degradation. |
By implementing these troubleshooting guides and experimental protocols, researchers can enhance the reliability and accuracy of their work with this compound. A systematic approach to understanding and controlling the stability of this compound is essential for its successful application in research and development.
References
- Srinivas, K. S., Buchireddy, R., et al. (2008). Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method.
- A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Valid
- Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. (2023). Archives of Pharmacy.
- indicating RP-HPLC method for determination of aripiprazole and its degrad
- Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC. (2025).
- Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central (PMC).
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H). PubMed Central.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- 6-(4-fluorophenyl)-3(2h)-pyridazinone. Sigma-Aldrich.
- A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024). UniCH.
- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025).
- Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. 9VOM Publishing.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI.
- 6-Methyl-2-p-tolyl-4-[3-(trifluoro-meth-yl)phen-yl]pyridazin-3(2H)-one. PubMed.
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia.
- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Photostability Testing of a Third-Generation Retinoid-Tazarotene in the Presence of UV Absorbers. (2020). PubMed.
- Effect of pH on the stability of methacholine chloride in solution. PubMed.
- (PDF) Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. (2025).
- 2-(4-METHOXYPHENYL)-6-METHYL-3(2H)-PYRIDAZINONE. gsrs.
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- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
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6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one assay interference problems
Prepared by: Gemini Application Sciences Last Updated: January 19, 2026
Welcome to the technical support guide for researchers utilizing 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one and related pyridazinone-based compounds. This resource is designed to help you navigate and troubleshoot potential assay interference issues, ensuring the integrity and accuracy of your experimental data. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific rationale to empower your research decisions.
Biochemical and cell-based assays are foundational to drug discovery, but they are susceptible to artifacts caused by the very small molecules we aim to study.[1][2] False-positive hits, often stemming from non-specific compound behavior rather than true target engagement, represent a significant bottleneck in the early discovery pipeline, wasting valuable time and resources.[3][4] This guide will focus on the common interference mechanisms that may be associated with the pyridazinone scaffold and provide a systematic approach to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is a hit in my primary screen. How can I confirm it's a true positive?
A1: Initial hit validation is a critical step. A true positive specifically interacts with your target of interest to elicit a response. To confirm this, you must systematically rule out common artifacts.[4] We recommend a multi-step validation cascade:
-
Re-test: Confirm activity with a freshly prepared sample of the compound to rule out degradation or contamination.
-
Dose-Response: Generate a full concentration-response curve to determine potency (IC50/EC50) and assess the Hill slope. Unusually steep slopes can be an indicator of non-specific mechanisms like aggregation.[4]
-
Interference Counter-screens: Perform assays to check for common interference mechanisms such as aggregation, fluorescence, and reactivity with assay components (see Troubleshooting Guides below).
-
Orthogonal Assays: Validate the hit using a different assay technology that measures the same biological endpoint but has a different readout.[4][5] For example, if your primary screen was fluorescence-based, an orthogonal assay could be based on mass spectrometry, which is less prone to optical interference.[5]
Q2: What are the most common reasons a pyridazinone-based compound might generate false-positive results?
A2: The pyridazinone scaffold is present in many biologically active molecules, but like many heterocyclic structures common in screening libraries, it can be susceptible to several interference mechanisms:[6][7][8]
-
Colloidal Aggregation: At micromolar concentrations typical for screening, poorly soluble organic molecules can form colloidal aggregates.[9] These particles can non-specifically sequester and denature proteins, leading to apparent inhibition.[10][11]
-
Fluorescence Interference: The aromatic rings in the molecule can cause intrinsic fluorescence (autofluorescence) or quench the signal from an assay's fluorophore, leading to false-positive or false-negative results, respectively.[12][13]
-
Chemical Reactivity: Some chemical substructures are known to react non-specifically with proteins, often through covalent modification. These are often classified as Pan-Assay Interference Compounds (PAINS).[9][14] While this specific molecule does not contain a classic PAIN alert, reactivity should always be considered.
-
Metal Impurities/Chelation: Trace metal impurities from synthesis (e.g., palladium, zinc) can cause inhibition.[15][16] Additionally, the compound's heteroatoms may chelate essential metal ions in metalloenzyme assays.
Q3: Could my compound be fluorescent and interfere with my assay?
A3: Yes. Compounds with multiple aromatic rings, like this compound, have the potential to be fluorescent. This interference is highly dependent on the specific excitation and emission wavelengths used in your assay.[13][17] If the compound's fluorescence overlaps with your assay's detection window, it can artificially increase the signal, leading to false positives in gain-of-signal assays.[13] We strongly recommend profiling the compound's spectral properties as a first step.
Q4: What is compound aggregation and how would I know if it's affecting my results?
A4: Compound aggregation is a leading cause of non-specific inhibition in biochemical screens.[9][10] It occurs when a compound's concentration exceeds its aqueous solubility, causing it to form nano- to micro-scale colloidal particles.[18][19] These aggregates inhibit enzymes by adsorbing them onto the particle surface, often causing partial denaturation.[10] Key indicators of aggregation-based activity include:
-
A very steep, non-stoichiometric concentration-response curve.
-
Sensitivity to the presence of non-ionic detergents (e.g., Triton X-100, Tween-80), which disrupt the aggregates.[11]
-
Inhibition that is not dependent on the specific enzyme but rather on the assay conditions.
Troubleshooting Guides & Diagnostic Workflows
Problem 1: High Hit Rate or Apparent Non-Specific Inhibition
This is often the first sign of a promiscuous interference mechanism, with aggregation being the most common culprit.[9][18]
Caption: Troubleshooting workflow for diagnosing aggregation.
Non-ionic detergents like Triton X-100 stabilize proteins and, above their critical micelle concentration (CMC), disrupt the formation of compound aggregates.[11] If your compound's inhibitory activity is significantly diminished or eliminated in the presence of a detergent, it strongly suggests an aggregation-based mechanism. The detergent does not disrupt a true binding interaction between a small molecule and its target but rather prevents the formation of the non-specific "trap" created by the aggregates.
-
Prepare Reagents: Prepare your standard assay buffer. Create a second buffer containing 0.02% (w/v) Triton X-100. When added 1:1 to the assay, this will result in a final concentration of 0.01%.
-
Compound Titration: Prepare serial dilutions of your compound in both the standard buffer and the detergent-containing buffer.
-
Run Assay: Perform your biochemical assay according to your standard protocol using both sets of compound dilutions. Include all proper controls (no enzyme, no compound).
-
Analyze Data: Calculate IC50 values from both curves. A rightward shift of the IC50 value by 10-fold or more, or complete loss of activity, in the presence of detergent is a strong indicator of aggregation.[11]
| Detergent | Typical Final Conc. | Critical Micelle Conc. (CMC) | Notes |
| Triton X-100 | 0.005% - 0.05% | ~0.015% | Most commonly used; effective but can inhibit some enzymes. |
| Tween-80 | 0.01% - 0.1% | ~0.0013% | Generally milder than Triton X-100. |
Problem 2: Inconsistent Results in Fluorescence- or Luminescence-Based Assays
Optical interference is a common artifact. Autofluorescence can mimic a positive signal, while signal quenching can mimic inhibition or mask true activity.[12][13] Furthermore, many compounds promiscuously inhibit reporter enzymes like firefly luciferase.[9]
Caption: Workflow for diagnosing optical and reporter interference.
-
Autofluorescence: The compound itself emits light when excited at the assay's wavelength, adding to the signal and creating a false positive. A "pre-read" of the plate with only the compound and buffer can measure this intrinsic signal.[13]
-
Quenching: The compound absorbs the excitation light intended for the fluorophore or the light emitted by it, reducing the measured signal. This is often called the "inner filter effect."[12][17] This can be diagnosed by adding the compound after the signal has been generated.
-
Reporter Inhibition: Reporter enzymes like luciferase are proteins themselves and can be inhibited by promiscuous compounds. A hit from a luciferase-based assay (e.g., cell viability, reporter gene) must be tested against luciferase directly to ensure the compound isn't simply killing the reporter.[9][14]
-
Reagents: Obtain purified firefly luciferase enzyme and its substrate, D-luciferin.
-
Assay Setup: In a 96- or 384-well white plate, add assay buffer and a concentration range of your test compound.
-
Enzyme Addition: Add a fixed concentration of luciferase enzyme to all wells (except "no enzyme" controls). Incubate for 15 minutes at room temperature.
-
Signal Generation: Add the D-luciferin substrate to initiate the reaction.
-
Read Plate: Immediately measure luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition of the luciferase signal by your compound. A potent IC50 in this assay indicates your original hit was likely a false positive due to reporter inhibition.
References
-
Aldeghi, M., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
-
Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening.
-
Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature.
-
Dahlin, J. L., et al. (2015). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous aggregate-based inhibitors. Nature Protocols.
-
Gribbon, P., & Sewing, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
-
Johnston, P. A. (2015). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry.
-
LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry.
-
McGovern, S. L., et al. (2003). A Common Mechanism for Promiscuous Non-specific Inhibitors. Journal of Medicinal Chemistry.
-
Pavan, M., et al. (2025). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics.
-
Shoichet, B. K. (2006). Screening for promiscuous inhibitors. Emerging Topics in Life Sciences.
-
Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry.
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
-
Thorne, N., et al. (2010). Principles of Quantitative High-Throughput Screening. Assay Guidance Manual.
-
He, P., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
-
Coussens, N. P., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery.
-
ResearchGate. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Mitigating Compound Interference in Fluorescence Assays. BenchChem.
-
BenchChem. (2025). Technical Support Center: Navigating Interference in Fluorescence-Based Assays. BenchChem.
-
El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.
-
Sediq, A. M., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
-
Romagnoli, R., et al. (2009). 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors. Journal of Medicinal Chemistry.
-
Romagnoli, R., et al. (2009). 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors. PubMed.
-
GSRS. 2-(4-METHOXYPHENYL)-6-METHYL-3(2H)-PYRIDAZINONE. Global Substance Registration System.
-
Taylor, R. D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
-
White, A. D., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry.
-
ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate.
-
El-Gohary, N. S., & Shaaban, M. I. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules.
-
Niu, Z., et al. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoro-meth-yl)phen-yl]pyridazin-3(2H)-one. Acta Crystallographica Section E.
-
Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry.
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- 5. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Selectivity of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Welcome to the technical support center for researchers working with 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one and related pyridazinone-based compounds. This guide is designed to provide in-depth troubleshooting assistance and practical guidance for optimizing the selectivity of this promising scaffold. As drug development professionals, we understand that achieving a high degree of selectivity is paramount for minimizing off-target effects and ensuring therapeutic efficacy. This resource is structured to address common challenges encountered during experimental work and to provide a clear path toward developing more specific inhibitors.
The pyridazin-3(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, including kinases, which are implicated in a multitude of diseases.[1] Specifically, derivatives of this scaffold have shown significant promise as inhibitors of key enzymes like p38 MAP kinase and c-Met kinase.[2][3][4][5][6] However, as with many kinase inhibitors, achieving selectivity across the kinome can be a significant challenge. This guide will walk you through a logical, evidence-based approach to understanding and improving the selectivity of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected phenotypes or toxicity in my cellular assays. Could this be due to off-target effects of my this compound compound?
A1: Yes, unexpected biological effects are often the first indication of off-target activity. The pyridazinone scaffold is known to bind to the ATP pocket of various kinases, and even subtle structural changes can alter the selectivity profile.[4][6] While your compound may be potent against your primary target, it could be interacting with other kinases or even unrelated proteins, leading to the observed phenotypes.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, it's crucial to verify that your compound is engaging the intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding in a cellular context.[7]
-
Perform a Broad Kinase Panel Screen: To identify potential off-targets, it is highly recommended to screen your compound against a broad panel of kinases. Several commercial services offer kinase selectivity profiling, which can provide IC50 or Kd values against hundreds of kinases.[8] This will give you a comprehensive overview of your compound's selectivity.
-
Analyze the Kinome Scan Data: Once you have the data, look for kinases that are inhibited with a potency close to that of your primary target. Even kinases inhibited with 10- to 100-fold lower potency could be relevant, depending on the cellular concentration of your compound and the specific signaling pathways involved.
Q2: My kinase screen revealed that my compound inhibits several related kinases. How can I improve its selectivity?
A2: This is a common challenge in kinase inhibitor development. Improving selectivity often involves a combination of structural modifications to your lead compound and a deep understanding of the structure-activity relationships (SAR).
Medicinal Chemistry Strategies for Improving Selectivity:
The key to enhancing selectivity lies in exploiting the subtle differences in the ATP-binding sites of different kinases. Here are some proven strategies based on the pyridazinone scaffold:
-
Modification of the Phenyl Ring: The 6-phenyl substituent plays a crucial role in the potency and selectivity of this class of compounds.
-
Rationale: The substituents on this ring can form key interactions with specific residues in the kinase active site. For example, the 2-methoxy group on your compound likely influences its orientation in the binding pocket.
-
Suggested Modifications:
-
Vary the substitution pattern: Explore different substitution patterns on the phenyl ring. For instance, moving the methoxy group to the 3- or 4-position could disfavor binding to off-target kinases while maintaining affinity for the primary target.
-
Introduce bulkier groups: Adding a bulkier substituent at the 2-position, for example, could create steric hindrance that prevents binding to kinases with smaller binding pockets.
-
Incorporate hydrogen bond donors/acceptors: Adding groups that can form specific hydrogen bonds with non-conserved residues in the target kinase can significantly enhance selectivity.
-
-
-
Substitution at the N2 Position of the Pyridazinone Ring: The N2 position is another key handle for modulating selectivity.
-
Rationale: This position often points towards the solvent-exposed region of the ATP-binding site, providing an opportunity to introduce larger and more diverse chemical moieties.
-
Suggested Modifications:
-
Addition of solubilizing groups: Attaching polar groups can improve pharmacokinetic properties and may also influence selectivity by interacting with residues at the entrance of the binding pocket.
-
Introduction of rigid linkers and larger aromatic systems: As seen in some potent p38 MAPK inhibitors, extending from the N2 position with a linker to another ring system can pick up additional interactions and improve selectivity.[9]
-
-
Illustrative Workflow for Selectivity Improvement:
Caption: Iterative workflow for improving compound selectivity.
Troubleshooting Guides
Guide 1: Assessing Kinase Inhibitor Selectivity
This guide provides a step-by-step protocol for determining the selectivity profile of your pyridazinone-based inhibitor.
Objective: To quantitatively measure the inhibitory activity of your compound against a panel of kinases to identify on- and off-target effects.
Methodology: In Vitro Kinase Assay (Radiometric or Luminescence-based)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your test compound in 100% DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in DMSO to generate a dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 96- or 384-well plate, add the following components in this order:
-
Kinase buffer
-
Test compound at various concentrations
-
Substrate (peptide or protein)
-
ATP (often at its Km concentration for each specific kinase)
-
-
Include appropriate controls:
-
Positive control: A known inhibitor for each kinase.
-
Negative control: DMSO vehicle only.
-
-
-
Initiate and Quench the Reaction:
-
Initiate the kinase reaction by adding the kinase enzyme to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
-
Detection:
-
Radiometric Assay: If using [γ-³³P]ATP, spot the reaction mixture onto a filter membrane, wash away unincorporated ATP, and measure the radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measure the remaining ATP levels using a luciferase-based reagent. Lower luminescence indicates higher kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Data Presentation:
Summarize your findings in a table for easy comparison.
| Kinase Target | IC50 (nM) for this compound | IC50 (nM) for Control Inhibitor |
| Primary Target | e.g., 15 | e.g., 10 (Staurosporine) |
| Off-Target 1 | e.g., 150 | e.g., 25 (Dasatinib) |
| Off-Target 2 | e.g., >10,000 | e.g., 5 (Gefitinib) |
| ... | ... | ... |
Guide 2: Structure-Activity Relationship (SAR) Guided Optimization
This guide outlines a rational approach to modifying your lead compound to improve selectivity based on SAR principles for pyridazinone-based kinase inhibitors.
Objective: To design and synthesize analogs of this compound with improved selectivity.
Workflow:
Caption: A workflow for SAR-guided lead optimization.
Key Considerations for Analog Design:
-
Target-Specific Interactions: If the crystal structure of your primary target is known, use molecular modeling to guide your design. Dock your lead compound into the active site to identify potential areas for modification that could enhance interactions with unique residues in the target kinase or introduce steric clashes with off-target kinases.
-
Bioisosteric Replacements: Consider replacing the fluoro or methoxy groups with other bioisosteres to fine-tune electronic and steric properties. For example, replacing a methoxy group with a trifluoromethyl group can have a profound impact on binding affinity and selectivity.
-
Scaffold Hopping: In some cases, it may be beneficial to explore alternative core structures while retaining the key pharmacophoric elements of your lead compound. This can sometimes lead to entirely new intellectual property and improved drug-like properties.
By systematically applying these troubleshooting and optimization strategies, researchers can overcome the challenges associated with the selectivity of this compound and advance the development of more effective and safer therapeutic agents.
References
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one metabolic stability enhancement
Technical Support Center: Metabolic Stability Enhancement
Compound Focus: 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Welcome to the technical support center for enhancing the metabolic stability of pyridazinone-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing lead candidates. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lead compound, this compound, exhibits high clearance in preliminary screens. What are the most probable metabolic liabilities ("soft spots")?
A1: Based on the structure of your compound, there are three primary regions susceptible to metabolic attack. Identifying these is the first critical step in designing a strategy for stability enhancement.
-
O-Demethylation of the Methoxy Group: The 2-methoxy group on the phenyl ring is a classic metabolic "soft spot". Cytochrome P450 enzymes (CYPs), particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, frequently catalyze the removal of the methyl group to form a phenol.[1][2] This is often a major route of clearance for methoxy-containing aromatic compounds.[3]
-
Oxidation of the Pyridazinone Ring: Nitrogen-containing heterocycles are known substrates for molybdenum-based enzymes such as Aldehyde Oxidase (AO) and Xanthine Oxidase (XO).[4][5] AO, which is highly expressed in the cytosol of liver cells in humans, can catalyze the oxidation of electron-deficient rings like pyridazinone, leading to rapid metabolism that is not detected in standard microsomal assays.[6][7]
-
Hydroxylation of the Phenyl Ring: While the fluorine atom at the 4-position provides some metabolic protection, the remaining open positions on the phenyl ring (positions 3 and 5) are still susceptible to CYP-mediated aromatic hydroxylation.
The diagram below illustrates these potential metabolic pathways.
Caption: Predicted primary metabolic pathways for the parent compound.
Q2: How do I experimentally determine which metabolic pathway is dominant for my compound?
A2: A multi-step experimental approach is necessary to pinpoint the primary route of metabolism. Simply relying on one type of assay can be misleading. For instance, if metabolism is primarily mediated by cytosolic enzymes like Aldehyde Oxidase, a standard liver microsome assay will yield a falsely optimistic stability profile.[4]
Recommended Experimental Workflow:
-
Tier 1: Broad In Vitro Assessment: Conduct parallel incubations using different liver fractions to broadly categorize the enzymes involved.[8][9]
-
Liver Microsomes: Primarily contain Phase I (CYP, FMO) and Phase II (UGT) enzymes.[10] Stability in this system suggests metabolism is not CYP-driven.
-
Liver S9 Fraction: Contains both microsomal and cytosolic enzymes (including AO and XO).[9] If the compound is stable in microsomes but unstable in S9, this strongly points towards cytosolic enzyme involvement.
-
Suspension Hepatocytes: The "gold standard" for in vitro metabolism, as they contain the full complement of metabolic enzymes and cofactors in a cellular context.[10] This assay assesses the combined effects of Phase I and Phase II metabolism.[8]
-
-
Tier 2: Metabolite Identification (Met ID): Incubate the parent compound with the metabolically active system (e.g., human hepatocytes or S9 fraction) and analyze the resulting mixture using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to identify the mass of the metabolites, which corresponds to specific biochemical transformations (e.g., a +16 Da shift for hydroxylation, a -14 Da shift for O-demethylation).
-
Tier 3: Enzyme Phenotyping:
-
CYP Inhibition: If metabolism occurs in microsomes, co-incubate your compound with specific chemical inhibitors for major CYP isoforms to identify which enzyme is responsible.
-
AO Inhibition: If S9 or hepatocyte data suggests cytosolic metabolism, use a known AO inhibitor (e.g., hydralazine) to confirm AO's role.[6]
-
The following workflow diagram outlines this process.
Caption: Experimental workflow for identifying metabolic liabilities.
Q3: Metabolite ID confirmed O-demethylation is the major pathway. What are the best strategies to block this?
A3: Blocking O-demethylation is a common challenge in medicinal chemistry. The primary strategy is bioisosteric replacement , where the methoxy group (-OCH₃) is replaced with a different functional group that is sterically and electronically similar but more resistant to metabolism.[11]
Here are several field-proven bioisosteric replacements for an aryl methoxy group, ranked by commonality and potential impact:
| Bioisosteric Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| Difluoromethyl (-OCHF₂) | The electron-withdrawing fluorine atoms strengthen the C-O bond, making it resistant to cleavage. Mimics the steric profile of the methoxy group. | High metabolic stability, maintains hydrogen bond acceptor capability. | May alter electronic properties and binding affinity. |
| Trifluoromethyl (-CF₃) | Extremely stable C-F bonds completely block metabolism at this position.[12] | Highest metabolic stability. | Significantly alters electronics (strongly electron-withdrawing), increases lipophilicity (logP), no H-bond acceptance. |
| Difluoroethyl (-CF₂CH₃) | A close structural and electronic mimic of the methoxy group that is metabolically robust.[13] | Excellent balance of stability and physicochemical properties.[13] | Requires specific synthetic routes. |
| Direct Replacement with Fluorine (-F) | Replacing the entire methoxy group with a small, highly electronegative atom. | Blocks metabolism, can improve membrane permeability. | Drastically changes electronics and removes H-bond acceptor capability, potentially affecting target binding.[14] |
| Deuteration (-OCD₃) | Replacing hydrogen with deuterium creates a stronger C-D bond. The "Kinetic Isotope Effect" can slow the rate of CYP-mediated bond cleavage.[11] | Minimal structural and electronic perturbation. | Stability improvement is often modest (2 to 7-fold), may not be sufficient for compounds with very high clearance.[11] |
Recommendation: Start with the difluoromethyl (-OCHF₂) or difluoroethyl (-CF₂CH₃) replacement. These often provide a substantial boost in metabolic stability while preserving the key physicochemical properties of the original methoxy group, thereby maximizing the chance of retaining biological activity.[13]
Q4: The compound is highly unstable in the S9 fraction but stable in microsomes, suggesting Aldehyde Oxidase (AO) is the culprit. How can I improve stability against AO-mediated metabolism?
A4: Mitigating AO-mediated metabolism is challenging because the enzyme has broad substrate specificity.[5] The strategy involves modifying the electronics of the heterocyclic pyridazinone ring to make it a less favorable substrate for AO, which typically oxidizes electron-deficient aromatic systems.[4]
-
Introduce Electron-Donating Groups (EDGs): Adding small EDGs (e.g., methyl, amino) to the pyridazinone ring can increase its electron density, potentially reducing its susceptibility to AO-catalyzed oxidation. The position of substitution is critical and requires empirical testing.
-
Scaffold Hopping: This involves replacing the pyridazinone core with a different heterocycle that is known to be less susceptible to AO metabolism while aiming to maintain the key binding interactions.[15] For example, you could explore isomeric structures or alternative diazine scaffolds like pyrimidones or pyrazinones. This is a more resource-intensive strategy but can be highly effective.[15]
-
Steric Hindrance: Introducing a bulky group near the site of AO attack can sterically block the enzyme's access to the ring. However, this must be done carefully to avoid disrupting the binding to the intended biological target.
The following diagram presents a decision-making framework for structural modifications.
Caption: Decision tree for selecting a chemical modification strategy.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[16]
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), (e.g., from Corning or BioIVT)
-
NADPH regenerating system (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive control compound (e.g., Verapamil, a high-clearance compound)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plates and analytical plates
2. Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Add the master mix to the 96-well plate. Add the test compound (final concentration typically 1 µM) and the positive control to their respective wells. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time point zero (T=0).
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard. The T=0 sample is critical as it represents 100% of the initial compound concentration.
-
Sample Processing: Once all time points are collected, seal the plate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well analytical plate. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
References
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(4), 1149-1152. [Link]
-
Dalvie, D., et al. (2006). Aldehyde oxidase and its contribution to the metabolism of a structurally novel, functionally selective GABAA α5-subtype inverse agonist. Drug Metabolism and Disposition, 34(10), 1735-1743. [Link]
-
Al-Tel, T. H., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301018. [Link]
-
Breinlich, A. S., et al. (2014). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 44(11), 986-995. [Link]
-
Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate. [Link]
-
Taylor, S. D., et al. (2018). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]
-
Al-Ghorbani, M., et al. (2022). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. ResearchGate. [Link]
-
Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. [Link]
-
Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2067-2081. [Link]
-
Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]
-
Palkó, M., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(23), 8206. [Link]
-
Ceballos, M., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE, 12(12), e0189213. [Link]
-
Sorich, M. J., et al. (2004). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. ResearchGate. [Link]
-
Cignarella, G., et al. (2011). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 16(1), 664-685. [Link]
-
Singh, S., et al. (2024). The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
Sanoh, S., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Drug Metabolism and Pharmacokinetics, 34(1), 3-14. [Link]
-
Kim, H., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]
-
Dang, N. L., et al. (2015). A simple model predicts UGT-mediated metabolism. Bioinformatics, 31(11), 1776-1783. [Link]
-
Wikipedia. (n.d.). Aldehyde oxidase. [Link]
-
Rashidi, M.-R., & Pashaei-Asl, R. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. ResearchGate. [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
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Technical Support Center: Crystallization of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides comprehensive troubleshooting strategies for the crystallization of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. As specific crystallization data for this compound is not extensively published, this document synthesizes information from structurally related pyridazinone derivatives, general principles of small molecule crystallization, and an analysis of the compound's functional groups to provide a robust, scientifically-grounded framework for achieving high-quality crystals.[1][2][3]
Understanding the Molecule: Physicochemical Profile
Success in crystallization begins with understanding the molecule's inherent properties. The structure of this compound contains several key functional groups that dictate its behavior in solution and in the solid state.
-
Pyridazinone Ring: This core is capable of strong hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the second ring nitrogen act as hydrogen bond acceptors.[4][5] This is often the dominant interaction driving crystal lattice formation.
-
4-Fluoro-2-methoxyphenyl Group: This aromatic substituent introduces several potential interactions:
-
π-π Stacking: The phenyl ring can stack with adjacent rings, contributing to lattice stability.[6][7]
-
Dipole Interactions: The fluoro and methoxy groups create significant dipole moments. The fluorine atom can participate in weaker C-H···F hydrogen bonds.[7]
-
Steric Hindrance: The methoxy group at the ortho position can influence the planarity between the phenyl and pyridazinone rings, affecting the overall crystal packing.[8][9]
-
Table 1: Predicted Intermolecular Interactions
| Interaction Type | Functional Groups Involved | Predicted Strength | Impact on Crystallization |
|---|---|---|---|
| Hydrogen Bonding | Pyridazinone N-H (donor) with C=O (acceptor) | Strong | Primary driver of dimer formation and crystal packing.[4][5] |
| π-π Stacking | Phenyl rings, Pyridazinone rings | Moderate | Influences packing efficiency and can affect crystal habit.[6][10] |
| Dipole-Dipole | C-F bond, C-O-C (ether) | Moderate | Contributes to overall lattice energy. |
| Van der Waals | Entire molecule | Weak | Ubiquitous forces that stabilize the packed structure.[8] |
Foundational Crystallization Protocols
Before troubleshooting, ensure you are starting with a sound methodology. Below are general protocols for common crystallization techniques. The key is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, forcing the compound to come out of the supersaturated solution in an ordered lattice.[11][12]
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (see Section 3, Q1) to your crude compound. Stir and heat until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[11]
-
Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in a refrigerator or ice bath.[11][12]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO, Methanol).[11]
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or hexane) dropwise with stirring until the solution becomes persistently turbid (cloudy).[11][13]
-
Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate slightly, then allow the solution to stand undisturbed for crystal growth.
-
Isolation & Drying: Follow steps 4 and 5 from the Cooling Crystallization protocol.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during crystallization experiments in a direct question-and-answer format.
Q1: How do I select the best starting solvent for crystallization?
Answer: The ideal solvent is one where your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][14] For a molecule like this compound, polar protic or polar aprotic solvents are excellent starting points due to the polar nature of the pyridazinone ring.
A systematic approach is best. Use the following workflow to screen potential solvents.
Caption: Solvent selection decision workflow.
Table 2: Suggested Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
|---|---|---|---|---|
| Ethanol | Polar Protic | 78 | 25 | Often effective for pyridazinone derivatives; promotes H-bonding.[1][15] |
| Isopropanol | Polar Protic | 82 | 20 | Similar to ethanol but less volatile; can promote slower crystal growth.[11] |
| Ethyl Acetate | Polar Aprotic | 77 | 6 | Good for compounds with moderate polarity; often used in chromatography.[1] |
| Acetonitrile | Polar Aprotic | 82 | 37 | Can be effective for polar molecules that are too soluble in alcohols. |
| Toluene | Non-polar | 111 | 2.4 | Can be used in a solvent/anti-solvent pair or if compound has significant non-polar character. |
| Butanol | Polar Protic | 118 | 18 | Higher boiling point allows for dissolution at higher temperatures, potentially useful for stubborn compounds.[16] |
Q2: My compound precipitates as an oil or amorphous solid, not crystals. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated too quickly, and the compound crashes out of solution before it can form an ordered crystal lattice.[11][12] The key is to slow down the entire process.
Caption: Troubleshooting workflow for "oiling out".
Detailed Steps:
-
Reduce the Cooling Rate: Insulate the flask by placing it in a warm water bath that cools to room temperature overnight, or by wrapping it in glass wool or paper towels.[12]
-
Use More Solvent: Re-heat the solution and add more of the "good" solvent. This lowers the supersaturation level, meaning the solution must reach a lower temperature before precipitation begins, giving molecules more time to align.[12]
-
Change the Solvent System: The solvent may be a poor match. Try a solvent from Table 2 in which the compound is less soluble. Alternatively, for anti-solvent methods, add the anti-solvent much more slowly, perhaps at a slightly elevated temperature.[11]
Q3: Crystallization does not occur, even after cooling. What can I do to induce it?
Answer: If the solution remains clear, it is likely supersaturated but lacks a nucleation point to initiate crystal growth.[11][14] You must induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for initial crystal formation.[12]
-
Seeding: If you have a few crystals from a previous attempt (even impure ones), add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for further growth.[17] This is the most reliable method for inducing crystallization.
-
Concentrate the Solution: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[12]
-
Introduce a Non-Solvent: For cooling crystallizations, adding a very small amount of an anti-solvent can sometimes trigger nucleation.
Q4: The crystal yield is very low. How can I improve it?
Answer: Low yield typically means your compound is still too soluble in the mother liquor at the final filtration temperature.
-
Optimize the Solvent: You may need a solvent in which the compound is less soluble at cold temperatures. Re-screen solvents with this goal in mind.
-
Lower the Final Temperature: After cooling to room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C), if the solvent allows, to maximize precipitation.
-
Increase Crystallization Time: Allow the solution to stand for a longer period (24-48 hours) at the final cold temperature before filtering.[11]
-
Partially Evaporate: Before cooling, allow a small amount of the solvent to evaporate to increase the compound's concentration. Be careful, as this can lead to oiling out if done too aggressively.
Q5: The crystals are very small or needle-like. How can I get larger, block-like crystals suitable for X-ray diffraction?
Answer: The formation of many small crystals indicates that the rate of nucleation is much higher than the rate of crystal growth.[14][17] Your goal is to minimize nucleation events and favor the slow growth of existing crystals.
-
Slow Down the Process: This is the most critical factor. Slower cooling, slower evaporation, or slower addition of anti-solvent will result in fewer nucleation sites and allow those that do form to grow larger.[17]
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution. This will require the solution to cool more before crystallization begins, favoring slower growth.[12][17]
-
Use Seeding: Add one or two well-formed seed crystals to a solution that is only slightly supersaturated. This encourages growth on the seeds rather than spontaneous nucleation.[17]
-
Try Vapor Diffusion: This is a gentle technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent). The anti-solvent vapor will slowly diffuse into your solution, gradually inducing crystallization over days or weeks.[13]
References
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- Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B - Benchchem. (n.d.).
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- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). PMC - NIH.
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- Synthesis of 6-(3-Fluoro-4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one. (n.d.).
- Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. (2019, February 20). MDPI.
-
Crystal structure and Hirfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][12]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (n.d.). IUCr Journals. Retrieved from
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- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). NIH.
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Validation & Comparative
Comparative Guide to Confirming the Bioactivity of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
A Senior Application Scientist's Guide to Experimental Validation and Comparative Analysis
Executive Summary
This guide provides a comprehensive framework for confirming the biological activity of the novel compound 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. The pyridazinone scaffold is a well-established pharmacophore present in numerous bioactive agents with activities ranging from anti-inflammatory to cardiovascular.[1][2] Based on structural similarities to known therapeutic agents, we hypothesize that this compound functions as an anti-inflammatory agent by inhibiting phosphodiesterase 4 (PDE4).[3]
To rigorously test this hypothesis, this guide outlines a tiered experimental approach, beginning with direct target engagement in a biochemical assay, followed by functional validation in a relevant cell-based model of inflammation, and concluding with an essential assessment of cytotoxicity. The performance of our investigational compound will be objectively compared against two well-characterized PDE4 inhibitors:
-
Roflumilast: A potent, selective PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD).[4][5]
-
Cilomilast: A second-generation PDE4 inhibitor extensively studied in clinical trials for respiratory inflammatory diseases.[6][7][8]
This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental design to ensure data integrity and confident decision-making in the early stages of drug discovery.
Introduction: Targeting Inflammation via PDE4
Inflammation is a critical physiological process that, when dysregulated, underpins a vast array of human diseases, including COPD, asthma, and psoriasis.[9][10] A key regulator of the inflammatory cascade is the second messenger cyclic adenosine monophosphate (cAMP).[11] Phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune and inflammatory cells, is the primary catalyst for cAMP degradation.[12][13]
By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators (e.g., TNF-α, interleukins) and the relaxation of airway smooth muscle.[11][13] This mechanism makes PDE4 a highly attractive therapeutic target for anti-inflammatory drug development.[14][15]
The investigational compound, this compound, belongs to the pyridazinone class of heterocycles, many of which exhibit diverse biological activities.[1][3] Its structural features suggest a potential interaction with the PDE4 active site. This guide details the necessary studies to confirm this proposed mechanism and quantify its activity relative to established benchmarks.
Comparative Compound Profiles
-
Roflumilast (Daliresp®): An orally administered, selective PDE4 inhibitor. Its primary mechanism is the reduction of inflammation in the airways by increasing intracellular cAMP.[4][5][11] It is not a direct bronchodilator but works to reduce the frequency of exacerbations in patients with severe COPD.[5]
-
Cilomilast (Ariflo®): A second-generation, orally active and selective PDE4 inhibitor developed for asthma and COPD.[6][8] It has demonstrated anti-inflammatory effects by reducing key inflammatory cells, such as CD8+ lymphocytes and macrophages, in the airways of COPD patients.[7][16] Although its development was halted due to side effects, it remains a critical reference compound in PDE4 research.[6]
Experimental Design for Activity Confirmation
A robust confirmation of activity requires a multi-faceted approach. We will employ a logical, three-stage workflow to build a comprehensive profile of our investigational compound.
Experimental Protocol: TNF-α Secretion in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 48-72 hours. [17]After differentiation, cells will become adherent.
-
Gently wash the cells with fresh, serum-free media to remove PMA.
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational compound, Roflumilast, and Cilomilast in cell culture medium.
-
Add the diluted compounds to the differentiated THP-1 cells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of LPS.
-
Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL to induce an inflammatory response. [17] * Incubate the plate for an additional 18-24 hours at 37°C. [18]4. TNF-α Quantification:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of secreted TNF-α in the supernatant using a commercially available Human TNF-α ELISA or AlphaLISA kit, following the manufacturer's instructions. [19]5. Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the EC50 value (the concentration that inhibits 50% of the TNF-α response) for each compound by fitting the data to a dose-response curve.
-
Tier 3: MTT Cell Viability Assay (Cytotoxicity Assessment)
Causality: It is imperative to confirm that the observed reduction in TNF-α is due to a specific anti-inflammatory effect and not simply because the compound is toxic to the cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [20][21]It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. [22] Experimental Protocol: MTT Assay
-
Cell Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in the TNF-α assay protocol.
-
Treat the cells with the same serial dilutions of the investigational compound, Roflumilast, and Cilomilast used previously.
-
Incubate for the same duration as the functional assay (e.g., 20-26 hours total).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. * Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). [20] * Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [23]3. Solubilization and Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the purple formazan crystals. [20][23] * Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization. [20] * Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. [20]4. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the CC50 (the concentration that reduces cell viability by 50%) for each compound.
-
Data Interpretation and Comparative Analysis
The collective data from these three assays will provide a robust profile of the investigational compound. The results should be summarized for clear comparison.
Table 1: Comparative Activity Profile of PDE4 Inhibitors
| Compound | PDE4B IC50 (nM) | TNF-α Inhibition EC50 (nM) | Cell Viability CC50 (µM) | Selectivity Index (CC50 / EC50) |
|---|---|---|---|---|
| Investigational Compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Roflumilast (Reference) | 0.8 - 2.5 | 5 - 15 | > 10 | > 667 |
| Cilomilast (Reference) | 80 - 120 | 100 - 300 | > 20 | > 67 |
Reference values are hypothetical and based on typical potencies found in the literature for illustrative purposes.
Interpreting the Results:
-
Potency: A low IC50 in the biochemical assay and a low EC50 in the cellular assay indicate high potency. How does the investigational compound's potency compare to Roflumilast and Cilomilast?
-
Correlation: A strong correlation between the biochemical IC50 and the cellular EC50 strengthens the evidence that the observed anti-inflammatory effect is mediated through on-target PDE4 inhibition.
-
Safety and Selectivity: A high CC50 value indicates low cytotoxicity. The Selectivity Index (the ratio of cytotoxicity to functional activity, CC50/EC50) is a critical metric. A high selectivity index (>100) is desirable, as it indicates a wide therapeutic window where the compound is effective at concentrations far below those that cause cell death.
Conclusion
This guide outlines a systematic and scientifically rigorous methodology for the initial activity confirmation of this compound. By following this tiered approach—confirming direct target engagement, validating cellular function, and assessing cytotoxicity—researchers can build a high-confidence dataset. Comparing the results directly against benchmark compounds like Roflumilast and Cilomilast provides essential context for evaluating the compound's potential as a novel anti-inflammatory agent. A favorable profile, characterized by high potency and a robust selectivity index, would provide a strong rationale for advancing the compound to further preclinical development, including isoform selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.
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A Comparative Guide to Pyridazinone-Based Phosphodiesterase Inhibitors: Profiling 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Against Established Scaffolds
Introduction
The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic and structural features allow for diverse substitutions, making it a "privileged structure" for targeting various enzymes and receptors. Pyridazinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[2][3] A particularly fruitful area of research has been the development of pyridazinone-based molecules as potent and selective inhibitors of phosphodiesterases (PDEs).
PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By controlling the levels of these messengers, PDEs play a critical role in processes ranging from inflammation and smooth muscle relaxation to neurotransmission.[5][6] The clinical success of PDE inhibitors, such as sildenafil (a PDE5 inhibitor) and roflumilast (a PDE4 inhibitor), has validated this enzyme class as a major therapeutic target.[2][7]
This guide provides an in-depth comparison of pyridazinone-based PDE inhibitors, using the novel structure 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one as a focal point for discussion. While specific biological data for this exact molecule is not yet extensively published, its structure embodies key features common to potent 6-aryl-pyridazinone inhibitors. We will compare its structural motifs and inferred properties to established pyridazinone inhibitors of PDE4 and PDE5, supported by experimental data from the literature. This analysis will delve into structure-activity relationships (SAR), present detailed experimental protocols for inhibitor evaluation, and contextualize their mechanism within the broader PDE signaling pathway.
The Phosphodiesterase (PDE) Signaling Pathway
PDEs are the critical "off-switches" in cyclic nucleotide signaling. The pathway begins when extracellular signals (like hormones or neurotransmitters) activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC) or guanylyl cyclase (GC). These cyclases synthesize cAMP and cGMP, respectively. The cyclic nucleotides then activate downstream effectors such as Protein Kinase A (PKA), Protein Kinase G (PKG), or cyclic nucleotide-gated ion channels to elicit a physiological response.[8] PDEs terminate this signal by hydrolyzing cAMP to AMP and cGMP to GMP.[6] PDE inhibitors block this hydrolysis, leading to an accumulation of intracellular cAMP or cGMP, thereby amplifying the downstream signaling cascade.
Caption: The role of PDE inhibitors in cyclic nucleotide signaling.
Synthesis of the 6-Aryl-Pyridazinone Scaffold
The synthesis of 6-aryl-pyridazin-3(2H)-ones, including our representative compound This compound , typically starts from a corresponding γ-keto acid.[9] This common and robust pathway involves the cyclocondensation of the keto acid with hydrazine hydrate. The resulting 4,5-dihydropyridazinone can then be dehydrogenated to yield the aromatic pyridazinone ring.
Example Synthetic Protocol: this compound
This protocol is a generalized procedure based on established methods for similar structures.[9]
Step 1: Synthesis of 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (γ-keto acid)
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add succinic anhydride (1.1 eq).
-
Slowly add 3-fluoroanisole (1.0 eq) to the mixture while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude γ-keto acid, which can be purified by recrystallization.
Step 2: Synthesis of 6-(4-fluoro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
-
Dissolve the γ-keto acid (1.0 eq) from Step 1 in ethanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq) dropwise to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
Pour the concentrated mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain the dihydropyridazinone.
Step 3: Dehydrogenation to this compound
-
Dissolve the dihydropyridazinone (1.0 eq) from Step 2 in glacial acetic acid.
-
Add bromine (Br₂, 1.1 eq) dropwise while stirring.
-
Heat the mixture to 60-70 °C for 2-4 hours.
-
Cool the reaction and pour it into a cold aqueous solution of sodium bisulfite to quench excess bromine.
-
The resulting precipitate is the final product. Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyridazinone.
Caption: General synthetic workflow for 6-aryl-pyridazinones.
Comparative Analysis of Pyridazinone-Based PDE Inhibitors
The versatility of the pyridazinone scaffold allows it to be tailored for different PDE subtypes. Substitutions at the N2 and C6 positions of the pyridazinone ring are particularly crucial for determining potency and selectivity. We will compare our lead structure against known pyridazinone inhibitors of PDE4 and PDE5.
Pyridazinone Inhibitors of PDE4
PDE4 is a key regulator of cAMP in inflammatory and immune cells.[2] Inhibition of PDE4 elevates cAMP, leading to a broad anti-inflammatory response. This makes PDE4 a prime target for diseases like COPD and psoriasis.[10]
Structural Insights:
-
6-(Aryl) Group: The aryl group at the C6 position often binds in a hydrophobic pocket of the enzyme. The methoxy group on our lead compound, This compound , is a common feature in PDE4 inhibitors, often interacting with a key glutamine residue in the active site.
-
N2 Position: This position is often unsubstituted or carries a small alkyl group. Modifications here can drastically alter selectivity.
-
Fused Rings: More complex, fused-ring systems like pyrrolo[2,3-d]pyridazinones have been developed to enhance potency and subtype selectivity (e.g., for PDE4B over PDE4D, which is linked to emetic side effects).[11]
| Compound/Derivative | PDE4 Subtype | IC₅₀ (nM) | Key Structural Feature | Reference |
| Roflumilast | PDE4 | ~0.8 | Standard clinical PDE4 inhibitor (non-pyridazinone) | [10] |
| Apremilast | PDE4 | 74 | Standard clinical PDE4 inhibitor (non-pyridazinone) | [10] |
| Compound 4ba | PDE4B | 251 | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | [2] |
| Pyrrolo[2,3-d]pyridazinone 9e | PDE4B | 320 | Fused pyrrole ring, isopropyl at N1, ethyl at C6 | [11] |
| Pyrrolo[2,3-d]pyridazinone 9e | PDE4D | 2500 | High selectivity for PDE4B over PDE4D | [11] |
Pyridazinone Inhibitors of PDE5
PDE5 specifically hydrolyzes cGMP and is highly expressed in the corpus cavernosum of the penis and pulmonary vasculature.[7] PDE5 inhibitors, like sildenafil, increase cGMP levels, leading to smooth muscle relaxation and vasodilation.
Structural Insights:
-
6-(Aryl) Group: Similar to PDE4 inhibitors, this group occupies a hydrophobic pocket.
-
Fused Rings: Potent PDE5 inhibitors often feature more complex, tricyclic pyridazinone cores, such as pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones. These rigid structures provide optimal interactions within the PDE5 active site.[7]
-
N2 Substitutions: Larger, hydrophobic substituents at the N2 (or equivalent) position are often favored for PDE5 inhibition.
| Compound/Derivative | PDE Subtype | IC₅₀ (nM) | Key Structural Feature | Reference |
| Sildenafil | PDE5 | ~1.6 - 5 | Standard clinical PDE5 inhibitor (non-pyridazinone) | [3][12] |
| Compound 27 | PDE5 | 34 | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one core | [3] |
| Compound 5r | PDE5 | 8.3 | Tricyclic pyrazolopyrimidopyridazinone | [7] |
| Compound 28 | PDE5 | 22 | 2-phenyl-3,6-pyridazinedione derivative | [3] |
In Vitro Experimental Protocols
Accurate determination of inhibitor potency (IC₅₀) is fundamental to drug discovery. Below is a detailed protocol for a common in vitro PDE inhibition assay. The choice of substrate (cAMP or cGMP) depends on the PDE family being investigated.
Protocol: In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This method is a robust, non-radioactive alternative for high-throughput screening.[1]
Objective: To determine the IC₅₀ value of a test compound against a specific PDE enzyme.
Principle: The assay measures the amount of AMP or GMP produced by the PDE reaction. A competitive binding reaction is then initiated where a fluorescently labeled nucleotide (tracer) competes with the enzyme-generated nucleotide for a specific binding partner. High PDE activity leads to high production of AMP/GMP, which displaces the tracer, resulting in a low fluorescence polarization (FP) signal. Conversely, potent inhibitors block PDE activity, leading to low AMP/GMP production and a high FP signal.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Substrate: cAMP or cGMP
-
Test Compound (e.g., This compound ) dissolved in DMSO
-
Reference Inhibitor (e.g., Roflumilast for PDE4, Sildenafil for PDE5)
-
Detection Reagents: FP-Tracer, Binding Partner (specific antibody or other protein)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compound and reference inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
Using an acoustic dispenser or pin tool, transfer 20-50 nL of the compound solutions into the 384-well assay plate. Include DMSO-only wells for 0% inhibition (high activity) and wells with a saturating concentration of a known inhibitor for 100% inhibition (low activity) controls.
-
-
Enzyme Reaction:
-
Prepare a PDE enzyme solution in cold Assay Buffer. The final concentration should be optimized to yield ~50-80% substrate turnover in the reaction time.
-
Add 5 µL of the enzyme solution to each well of the assay plate containing the compounds.
-
Prepare a substrate solution (cAMP or cGMP) in Assay Buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.
-
To initiate the reaction, add 5 µL of the substrate solution to each well.
-
Incubate the plate at room temperature (or 30 °C) for 60 minutes.
-
-
Detection:
-
Prepare the detection reagent mixture containing the FP-Tracer and Binding Partner in Assay Buffer.
-
Add 10 µL of the detection mixture to each well to stop the enzyme reaction and initiate the competitive binding.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low activity controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The pyridazin-3(2H)-one scaffold remains a highly valuable core in the design of specific and potent enzyme inhibitors. Our analysis, using This compound as a representative structure, highlights the key principles governing the activity of this class against phosphodiesterases. The nature of the substituent at the C6 position and the overall architecture (monocyclic vs. fused tricyclic) are critical determinants for targeting either the cAMP-specific PDE4 or the cGMP-specific PDE5.
For This compound , the 2-methoxy and 4-fluoro substitutions on the phenyl ring suggest it may be a promising candidate for a PDE4 inhibitor, warranting its synthesis and biological evaluation. Future work should focus on its in vitro profiling against the PDE4 subtypes to assess both potency and selectivity, particularly against the PDE4D isoform, to predict a potentially favorable side-effect profile.
The continued exploration of the pyridazinone chemical space, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation inhibitors with improved therapeutic indices. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers in the field to design and evaluate novel pyridazinone-based drug candidates.
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Piaz, V. G., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5363-5371. Available at: [Link]
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Omori, K., & Kotera, J. (2007). Overview of PDEs and their regulation. Circulation Research, 100(3), 309-327. Available at: [Link]
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Piaz, V. G., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 25(7), 3806. Available at: [Link]
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Wang, P., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 7(5), 488-500. Available at: [Link]
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de la Moya, P., et al. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 66(15), 2733-2761. Available at: [Link]
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Kim, D., et al. (2004). Substituted Pyrazolopyridopyridazines as Orally Bioavailable Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 47(7), 1626-1636. Available at: [Link]
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Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. Available at: [Link]
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D'Amours, M., et al. (2009). Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. Journal of Combinatorial Chemistry, 11(4), 626-633. Available at: [Link]
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Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4486-4501. Available at: [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Sciences, 1(1), 16-37. Available at: [Link]
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Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. Available at: [Link]
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Schei, J. L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6479. Available at: [Link]
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A Comparative Framework for Evaluating Novel Pyridazinone-Based Met Kinase Inhibitors: A Case Study Approach
This guide provides a comprehensive framework for the preclinical evaluation and comparative analysis of novel chemical entities targeting the c-Met receptor tyrosine kinase. We will use the hypothetical novel compound 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one , hereafter referred to as "Compound X," as a case study to illustrate the essential experimental workflows and data analysis required to benchmark its performance against established Met kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research and kinase inhibitor discovery.
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a key regulator of cell proliferation, survival, motility, and invasion.[1] Its only known ligand is the Hepatocyte Growth Factor (HGF).[2][3] In normal physiological processes like embryonic development and wound healing, HGF-Met signaling is tightly controlled.[1] However, in many human cancers, the pathway becomes dysregulated through gene amplification, mutation, or protein overexpression, leading to uncontrolled tumor growth and metastasis.[2][4]
Upon HGF binding, the Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235) within its kinase domain.[1] This activation creates a docking site for various downstream adaptor proteins, such as GAB1 and GRB2, which in turn propagate signals through critical oncogenic cascades, including the RAS-MAPK and PI3K-AKT-mTOR pathways.[1][5] This central role in cancer progression makes the Met kinase an attractive and well-validated therapeutic target.[4][6]
Profiling Established Met Kinase Inhibitors
A successful drug discovery campaign requires benchmarking novel compounds against established agents. Several small-molecule Met inhibitors have been developed, with some gaining FDA approval for treating specific cancers, such as non-small cell lung cancer (NSCLC).[3][7] For this guide, we will consider three well-characterized inhibitors as comparators: Cabozantinib, Capmatinib, and Crizotinib. These inhibitors vary in their selectivity and binding modes, providing a robust baseline for comparison.
-
Cabozantinib (XL184): A potent multi-kinase inhibitor that targets MET, VEGFR2, AXL, and RET, among others.[2]
-
Capmatinib (Tabrecta): A highly selective MET inhibitor used to treat NSCLC with MET exon 14 skipping mutations.[7][8]
-
Crizotinib (Xalkori): Initially developed as a MET inhibitor, it is also a potent inhibitor of ALK and ROS1.[3]
Table 1: Biochemical Potency of Selected MET Kinase Inhibitors
| Inhibitor | Target(s) | Assay Type | MET Kinase IC₅₀ (nM) | Reference |
| Cabozantinib | MET, VEGFR2, AXL, etc. | Biochemical | 5.4 | [9] |
| Capmatinib | MET | Biochemical (HTRF) | 0.13 | [10] |
| Crizotinib | MET, ALK, ROS1 | Biochemical | 4 | [3] |
| Compound X | MET (putative) | To Be Determined | TBD | N/A |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
A Step-by-Step Framework for Characterizing "Compound X"
To objectively assess the potential of Compound X, a tiered experimental approach is necessary, moving from direct enzymatic inhibition to effects within a complex cellular environment.
Primary Assessment: In Vitro Biochemical Potency
The first crucial experiment is to determine if Compound X directly inhibits the enzymatic activity of the Met kinase. This is typically achieved using a cell-free biochemical assay with purified, recombinant Met kinase protein.
Causality Behind Experimental Choice: A biochemical assay isolates the target enzyme from all other cellular components. This ensures that any observed inhibition is a direct result of the compound binding to the kinase and not due to off-target effects or an inability to enter the cell. A low IC₅₀ value in this assay is the primary indicator of a potent, direct inhibitor.
Secondary Assessment: Cellular Target Engagement and Activity
Demonstrating potency in a biochemical assay is essential but insufficient. A successful drug candidate must be able to permeate the cell membrane, engage its target in the cytoplasm, and inhibit its function.
-
Target Engagement: A cellular phospho-MET assay is the gold standard. In a Met-dependent cancer cell line (e.g., MKN45, which has MET amplification[11]), we can stimulate the pathway with HGF and measure the level of Met autophosphorylation. An effective inhibitor will reduce this phosphorylation in a dose-dependent manner.
-
Phenotypic Effect: The ultimate goal of inhibiting Met is to stop cancer cell proliferation. A cell viability assay (e.g., MTT or CellTiter-Glo) measures the compound's ability to reduce the number of viable cells over time, providing a cellular IC₅₀ value.
Causality Behind Experimental Choice: Comparing the biochemical IC₅₀ to the cellular IC₅₀ is critical. A large discrepancy (e.g., cellular IC₅₀ >> biochemical IC₅₀) can indicate poor cell permeability, high plasma protein binding in the cell culture media, or rapid efflux from the cell.
Tertiary Assessment: Kinase Selectivity Profiling
Most kinase inhibitors are designed to target the highly conserved ATP-binding pocket.[12] This creates a risk of the compound binding to and inhibiting other kinases, leading to off-target toxicity.[13] Kinase selectivity profiling is the process of testing a compound against a large panel of different kinases to assess its specificity.
Causality Behind Experimental Choice: A highly selective inhibitor is often preferred as it minimizes the potential for off-target side effects.[14] However, in some cases, inhibiting multiple oncogenic kinases (like Cabozantinib) can provide a broader therapeutic benefit.[2] A selectivity profile provides a clear view of the compound's specificity and helps predict its potential therapeutic window and side-effect profile.[12][14]
Detailed Experimental Protocols
The following protocols represent self-validating systems for assessing kinase inhibitors. They include necessary controls and provide a clear, step-by-step workflow.
Protocol 1: Biochemical MET Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Methodology:
-
Cell Seeding: Seed MKN45 gastric cancer cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to lower basal kinase activity.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Compound X for 2 hours. Include DMSO as a vehicle control.
-
Stimulation: Stimulate the cells with HGF (50 ng/mL) for 15 minutes at 37°C to induce MET phosphorylation.
-
Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer.
-
Quantification: Determine the concentration of total MET and phosphorylated MET in the cell lysates using a validated sandwich ELISA kit (e.g., from R&D Systems or Cell Signaling Technology). [9]7. Data Analysis: Normalize the phospho-MET signal to the total MET signal for each well. Calculate the percent inhibition relative to the HGF-stimulated DMSO control and determine the cellular IC₅₀.
Data Interpretation and Comparative Analysis
After completing the experimental workflows, the data for Compound X must be compiled and compared directly against the established inhibitors.
Table 2: Comprehensive Comparative Profile of MET Kinase Inhibitors
| Parameter | Cabozantinib | Capmatinib | Crizotinib | Compound X (Hypothetical Data) |
| Biochemical IC₅₀ (MET) | 5.4 nM | 0.13 nM | 4 nM | 1.9 nM |
| Cellular IC₅₀ (p-MET) | ~10 nM | 0.8 nM | ~20 nM | 4.5 nM |
| Cellular IC₅₀ (Viability) | ~25 nM (in MKN45) | 3.1 nM (in MKN45) | ~50 nM (in MKN45) | 12.0 nM |
| Cellular:Biochemical Ratio | ~1.85 | ~6.15 | ~5.0 | ~2.37 |
| Kinase Selectivity | Multi-kinase | Highly Selective | MET, ALK, ROS1 | Highly Selective (Hypothetical) |
Analysis of Hypothetical Results:
-
Potency: With a biochemical IC₅₀ of 1.9 nM, Compound X would be considered a highly potent direct inhibitor of the MET kinase, more potent than Cabozantinib and Crizotinib but less so than the highly optimized Capmatinib.
-
Cellular Activity: The cellular p-MET IC₅₀ of 4.5 nM is excellent, and the low cellular-to-biochemical ratio of ~2.4 suggests good cell permeability and target engagement.
-
Selectivity: If a broad kinase screen reveals high selectivity for MET, Compound X would have a more desirable safety profile than multi-kinase inhibitors like Cabozantinib.
-
Overall Assessment: Based on this hypothetical data, Compound X would represent a promising lead compound. It combines high potency with excellent cellular activity and a clean selectivity profile, making it a strong candidate for further preclinical development, including pharmacokinetic and in vivo efficacy studies. [15][16]
Conclusion
The successful development of a novel kinase inhibitor requires a rigorous, systematic, and comparative evaluation process. By employing the framework outlined in this guide—progressing from direct biochemical assays to complex cellular and selectivity profiles—researchers can generate the high-quality, reproducible data needed to make informed decisions. Using a hypothetical pyridazinone-based molecule, "Compound X," as a template, we have detailed the critical experiments and analytical mindset required to benchmark a new chemical entity against established drugs. This structured approach ensures scientific integrity and provides a clear path for identifying the next generation of effective MET kinase inhibitors for cancer therapy.
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Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
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de Vries, N., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology. [Link]
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Gherardi, E., et al. (2012). The c-MET signaling pathway in cancer. Future Medicine. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one and its Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one scaffold. Designed for researchers and drug development professionals, this document moves beyond simple data lists to explain the causal relationships behind experimental observations and strategic choices in medicinal chemistry. We will dissect the molecule, explore the impact of substitutions, and compare its performance against established alternatives, supported by experimental data and detailed protocols.
The Privileged Pyridazinone Core: A Foundation for Diverse Bioactivity
The pyridazin-3(2H)-one ring is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including cardiotonic, anti-inflammatory, anticancer, antihypertensive, and analgesic effects.[1][2][3] This wide applicability stems from the scaffold's ability to present substituents in specific spatial orientations, facilitating precise interactions with enzyme active sites and receptors.
Our focus, this compound, belongs to a class of compounds often investigated for their potent and selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which are critical targets in cardiovascular and inflammatory diseases.[4][5] Understanding its SAR is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Dissecting the Scaffold: A Three-Point SAR Analysis
The biological activity of 6-arylpyridazinones is not dictated by a single feature but rather by the synergistic interplay between three key regions of the molecule: the N-2 position of the pyridazinone ring, the C-4/C-5 positions, and the 6-aryl substituent.
The N-2 Position: The "Activity Tuning" Site
The nitrogen at the 2-position is a critical handle for modulating a compound's properties. Unsubstituted (N-H) pyridazinones often serve as excellent starting points, but strategic substitution at this site can profoundly impact activity and selectivity.
-
Causality of N-2 Substitution: Introducing substituents at N-2 can influence the molecule's polarity, hydrogen bonding capability, and steric profile. An acetamide side chain at this position, for instance, has been shown to be essential for activity in certain classes of pyridazinone-based formyl peptide receptor agonists.[6] For anti-inflammatory and analgesic activities, incorporating moieties like acetyl-hydrazones or arylpiperazinyl-propanoyl groups has led to compounds with potency exceeding that of standard drugs like aspirin and indomethacin, often with a reduced risk of gastric ulceration.[1][2]
The C4-C5 Bond: Saturation and Substitution
The degree of saturation at the C4-C5 position (i.e., pyridazinone vs. 4,5-dihydropyridazinone) and the presence of substituents can significantly alter the molecule's three-dimensional shape and, consequently, its biological activity.
-
Impact of Saturation: The 4,5-dihydropyridazinone core introduces a non-planar, more flexible conformation compared to the aromatic pyridazinone ring. This flexibility can be advantageous for fitting into certain protein binding pockets. Many potent cardiotonic and antihypertensive agents are based on the dihydropyridazinone scaffold.[7][8]
-
Functionalization: Introducing substituents at C-4 and C-5 can be a powerful strategy. For instance, in a series of dual PDE3/PDE4 inhibitors, a methyl group at the 5-position of a dihydropyridazinone moiety was found to confer the highest PDE3 inhibitory activity.[5]
The 6-Aryl Moiety: The "Targeting" Element
The aryl group at the 6-position is arguably the most critical determinant of a compound's primary biological target and potency. For our lead compound, this is the 4-fluoro-2-methoxyphenyl group.
-
The Ortho-Methoxy Group: The methoxy group at the 2-position (ortho) plays a crucial conformational role. Due to steric hindrance, it forces the phenyl ring to twist out of the plane of the pyridazinone core. This specific dihedral angle is often essential for optimal binding to the target protein, preventing a fully planar conformation that could be detrimental to activity.
-
The Para-Fluoro Group: The fluorine atom at the 4-position (para) is a classic bioisostere for a hydrogen atom but with significantly different electronic properties. As a highly electronegative atom, it alters the electronic distribution of the phenyl ring, which can enhance binding affinity through favorable electrostatic or dipole interactions within the active site. Furthermore, the carbon-fluorine bond is exceptionally strong, making the para-position resistant to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby improving the compound's metabolic stability and half-life.
The following diagram summarizes the key SAR points for the 6-arylpyridazinone scaffold.
Caption: Key Structure-Activity Relationship points on the 6-arylpyridazinone scaffold.
Performance Comparison: Pyridazinones vs. Marketed Drugs
To contextualize the potential of the this compound scaffold, it is essential to compare its activity with established therapeutic agents. Pyridazinone derivatives have been extensively studied as PDE inhibitors. Below is a comparative table of representative pyridazinone analogs against well-known PDE inhibitors.
| Compound/Drug | Chemical Class | Primary Target(s) | IC₅₀ (nM) | Reference |
| Analog 1 (Pyridazinone-Phthalazinone Hybrid) | Pyridazinone | PDE4 | 2.0 - 100 | [5] |
| Analog 2 (Pyridazinone-Phthalazinone Hybrid) | Pyridazinone | PDE3 | 40 - 250 | [5] |
| Zardaverine | Pyridazinone | PDE3 / PDE4 | ~200 (PDE3), ~500 (PDE4) | [2] |
| Roflumilast | Benzamide | PDE4 | 0.8 | Commercial PDE4 Inhibitor |
| Milrinone | Bipyridine | PDE3 | 100 - 300 | Commercial PDE3 Inhibitor |
| Sildenafil | Pyrazolopyrimidinone | PDE5 | 3.9 | Commercial PDE5 Inhibitor |
Note: IC₅₀ values are approximate and can vary based on assay conditions. The data for pyridazinone analogs represent a range observed in relevant studies.
This comparison highlights that specifically designed pyridazinone derivatives can achieve potencies in the nanomolar range, rivaling those of marketed drugs. The key advantage of the pyridazinone scaffold lies in its "tunability." By modifying the substitution patterns as discussed in our SAR analysis, it is possible to develop compounds that are highly selective for a single PDE isoform or possess a dual-inhibitor profile (e.g., PDE3/PDE4), which can be therapeutically advantageous for certain complex inflammatory conditions.[5]
Experimental Protocols: Synthesis and Evaluation
Scientific integrity requires transparent and reproducible methodologies. Here, we provide a standard protocol for the synthesis of a 6-arylpyridazin-3(2H)-one and a representative biological assay.
Synthesis of 6-(4-fluoro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
This procedure is a standard and robust method for creating the pyridazinone core structure via condensation.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 3-fluoroanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride (1.1 eq).
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.5 eq), in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of starting material.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-(4-fluoro-2-methoxybenzoyl)propionic acid.
Step 2: Cyclization with Hydrazine
-
Dissolve the crude β-aroylpropionic acid from Step 1 in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours.[9]
-
Upon cooling, a precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the target compound, 6-(4-fluoro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. The product can be further purified by recrystallization.[10]
In Vitro PDE4 Inhibition Assay
This protocol describes a common method for assessing a compound's ability to inhibit the PDE4 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human PDE4B or PDE4D is used as the enzyme source. The substrate is cyclic adenosine monophosphate (cAMP).
-
Assay Procedure:
-
The assay is performed in a 96-well plate format in a buffer solution (e.g., Tris-HCl, pH 7.5) containing MgCl₂.
-
Add the test compound (dissolved in DMSO, final concentration typically <1%) at various concentrations to the wells.
-
Initiate the reaction by adding a predetermined amount of PDE4 enzyme.
-
Incubate at 30 °C for a fixed time (e.g., 20 minutes).
-
Add the cAMP substrate and incubate for another fixed period.
-
-
Detection: The amount of cAMP remaining is quantified. This is often done using a competitive immunoassay (e.g., HTRF, ELISA) or by converting the product (AMP) to a detectable signal using a coupling enzyme.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a control with a known potent inhibitor like roflumilast (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following workflow diagram illustrates the drug discovery process from synthesis to biological validation.
Caption: Workflow for synthesis and evaluation of pyridazinone analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of PDE inhibitors. The structure-activity relationships discussed herein provide a clear roadmap for optimization. The ortho-methoxy group acts as a crucial conformational lock, while the para-fluoro substituent enhances metabolic stability and electronic interactions. The N-2 and C-4/C-5 positions offer avenues for fine-tuning selectivity and pharmacokinetic profiles.
Future research should focus on exploring a wider range of substitutions at the N-2 position to improve cell permeability and oral bioavailability. Furthermore, leveraging the dual PDE3/PDE4 inhibitory potential through careful scaffold modification could lead to first-in-class treatments for diseases with complex inflammatory and cardiovascular components. The logical and systematic application of the SAR principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.
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Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
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Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health (NIH). Available at: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. PubMed. Available at: [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is confirming that your compound engages its intended molecular target within the complex environment of a living cell. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the cellular target engagement of novel compounds, using the pyridazinone derivative 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one as a case study.
The pyridazinone scaffold is known to be a versatile core in medicinal chemistry, with derivatives showing a range of biological activities, including phosphodiesterase inhibition and kinase modulation.[1][2] However, for a novel derivative like this compound, the specific intracellular target(s) may not be known. Therefore, our exploration will encompass both label-free methods suitable for target discovery and more targeted assays for validation once a candidate target is identified.
This guide is structured to provide not just protocols, but the strategic reasoning behind choosing one method over another, ensuring that your experimental design is robust, self-validating, and aligned with the goals of your research program.
Choosing Your Strategy: A Comparative Overview of Target Engagement Assays
The selection of a target engagement assay is a pivotal decision in the drug discovery workflow.[3] Factors to consider include whether the target is known, the availability of specific reagents, throughput requirements, and the desired endpoint. Here, we compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Förster Resonance Energy Transfer (FRET) based assays.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA® | Ligand binding alters the thermal stability of the target protein.[4][5][6] | Label-free, applicable in intact cells and tissues, reflects physiological conditions, can be used for target identification.[7][8] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for traditional formats.[9][10] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[11][12] | High-throughput, quantitative measurement of affinity and residence time in live cells, highly sensitive.[9][13] | Requires genetic modification of the target protein and a specific fluorescent tracer; potential for false negatives if the compound doesn't compete with the tracer.[9] |
| FRET | Förster Resonance Energy Transfer between two fluorophores (e.g., on the target and a binding partner or a labeled ligand).[14][15] | Real-time monitoring of binding events and conformational changes in living cells.[16] | Requires labeling of interacting partners, which can alter their function; susceptible to background fluorescence.[14] |
Part 1: Unbiased Target Discovery and Validation with CETSA®
When the target of a novel compound is unknown, CETSA is the method of choice. It is a label-free technique that measures changes in the thermal stability of proteins upon ligand binding in their native cellular environment.[4][5][6] The underlying principle is that a compound binding to its target protein will stabilize the protein's structure, resulting in a higher melting temperature.[8][17]
This method can be performed in a targeted fashion using Western blotting if a candidate target is suspected, or in an unbiased, proteome-wide manner using mass spectrometry (Thermal Proteome Profiling, TPP) to identify unknown targets.[7]
CETSA Experimental Workflow
The workflow for a targeted CETSA experiment is a multi-step process designed to quantify the soluble fraction of a target protein across a range of temperatures.
Detailed Protocol: Targeted CETSA via Western Blot
-
Cell Culture and Treatment:
-
Seed and culture a relevant cell line to ~80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two main pools: one for vehicle (e.g., DMSO) treatment and one for treatment with this compound at a predetermined concentration (e.g., 10x the expected EC50).
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) using a thermocycler, leaving one aliquot at room temperature as a non-heated control.[18]
-
-
Cell Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble protein fraction from the precipitated, aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[6]
-
-
Quantification:
-
Carefully collect the supernatant from each tube.
-
Measure the total protein concentration of each sample.
-
Analyze equal amounts of total protein by SDS-PAGE and Western blot using a specific antibody against the putative target protein.
-
Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.
-
Interpreting the Data
A successful CETSA experiment will generate a "melting curve" for the target protein. In the presence of a binding compound like this compound, this curve should shift to the right, indicating an increase in the protein's thermal stability.[19]
Illustrative CETSA Data:
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 44 | 98 | 101 |
| 48 | 95 | 98 |
| 52 | 75 | 92 |
| 56 | 51 | 85 |
| 60 | 22 | 65 |
| 64 | 5 | 30 |
This is illustrative data and does not represent actual experimental results for the specified compound.
Part 2: Quantitative Validation with the NanoBRET™ Target Engagement Assay
Once a candidate target has been identified (e.g., via CETSA-MS), the NanoBRET assay offers a highly sensitive and quantitative method to confirm this interaction in live cells.[12] The assay measures the binding of a compound to a specific target protein by monitoring the competitive displacement of a fluorescently labeled tracer.[11] Energy transfer occurs from a genetically fused NanoLuc® luciferase (the donor) on the target protein to the tracer (the acceptor) that binds to the same protein.[20]
NanoBRET™ Experimental Workflow
The NanoBRET workflow is streamlined for high-throughput applications in multi-well plates.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[20]
-
Culture the cells for 18-24 hours to allow for protein expression.
-
Harvest the cells and resuspend them in Opti-MEM.
-
-
Assay Plating:
-
Prepare a serial dilution of this compound in a 384-well white assay plate.
-
Add the transfected cell suspension to each well.
-
-
Tracer Addition and Equilibration:
-
Add the specific NanoBRET tracer, diluted in Opti-MEM, to all wells.
-
Seal the plate and allow it to equilibrate for 2 hours at 37°C in a CO2 incubator.[20]
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate solution, including the extracellular NanoLuc inhibitor, according to the manufacturer's protocol.
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to detect the donor emission (~450 nm) and the acceptor emission (~610 nm).[20]
-
Data Analysis and Interpretation
The raw data is used to calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). As the concentration of the test compound increases, it displaces the fluorescent tracer, leading to a decrease in the BRET ratio. Plotting the BRET ratio against the compound concentration allows for the determination of an IC50 value, which reflects the compound's affinity for the target in a cellular context.[21]
Illustrative NanoBRET™ Data:
| Compound Conc. (nM) | NanoBRET Ratio (mBU) |
| 0.1 | 250 |
| 1 | 248 |
| 10 | 235 |
| 100 | 150 |
| 1000 | 75 |
| 10000 | 55 |
This is illustrative data and does not represent actual experimental results for the specified compound.
Conclusion: An Integrated Approach to Target Engagement
Validating the cellular target engagement of a novel compound such as this compound requires a thoughtful, multi-faceted approach. There is no single "best" method; rather, the optimal strategy depends on the specific research question.
-
For target identification and initial validation , the label-free nature of CETSA is unparalleled, providing direct evidence of a physical interaction in an unperturbed cellular system.[4][5]
-
For quantitative validation and lead optimization against a known target , the NanoBRET assay provides high-throughput, sensitive, and quantitative data on compound affinity and residence time in living cells.[12][13]
By combining these orthogonal approaches, researchers can build a comprehensive and robust data package that definitively links a compound to its cellular target. This foundational knowledge is essential for understanding the mechanism of action, interpreting phenotypic data, and ultimately, advancing a promising molecule through the drug discovery pipeline with confidence.
References
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Mortison, J. D., et al. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. Retrieved from [Link]
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Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. Retrieved from [Link]
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Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Comparative Benchmarking Guide: 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Against Standard-of-Care PDE3 Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. Based on its core pyridazinone scaffold, a structure known for potent cardiovascular activity, this compound is hypothesized to be a phosphodiesterase 3 (PDE3) inhibitor.[1][2] This document outlines a head-to-head comparison against two established standard-of-care drugs: Cilostazol , used for intermittent claudication, and Milrinone , used in acute decompensated heart failure.[3][4] The objective is to rigorously evaluate its potential as a next-generation therapeutic agent through a series of validated in vitro and in vivo assays.
Mechanistic Grounding: The Phosphodiesterase 3 (PDE3) Signaling Pathway
Phosphodiesterase 3 is a critical enzyme in the cardiovascular system, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE3, intracellular cAMP levels rise, activating Protein Kinase A (PKA). This activation triggers distinct downstream effects in different cell types, forming the basis of the therapeutic action of drugs like Cilostazol and Milrinone.[3][7]
-
In Vascular Smooth Muscle: PKA activation leads to the inhibition of myosin light-chain kinase, resulting in vasodilation and increased blood flow.[8]
-
In Platelets: Elevated cAMP levels inhibit platelet aggregation, reducing the risk of thrombus formation.[9][10]
-
In Cardiac Myocytes: PKA phosphorylates calcium channels, enhancing calcium influx and leading to increased cardiac contractility (positive inotropy).[4][5]
Understanding this pathway is fundamental to designing experiments that can effectively parse the efficacy and selectivity of a new chemical entity like this compound.
The Standard-of-Care Competitors
A robust benchmarking strategy requires well-defined comparators. We have selected two leading PDE3 inhibitors that represent distinct therapeutic applications.
-
Cilostazol (Pletal®): The primary pharmacological treatment for improving walking distance in patients with intermittent claudication, a symptom of peripheral artery disease.[11][12] Its efficacy is attributed to a dual mechanism of vasodilation and inhibition of platelet aggregation.[8][9] However, its use is contraindicated in patients with heart failure.[3]
-
Milrinone (Primacor®): An intravenous inotrope and vasodilator used for the short-term management of acute decompensated heart failure with reduced ejection fraction.[5][7] It improves cardiac output by increasing contractility and reducing systemic vascular resistance.[4][6] Its main limitations are the risk of hypotension and potential for arrhythmias.[13]
Experimental Framework: A Phased Approach to Benchmarking
We propose a two-phase experimental plan designed to comprehensively evaluate the biochemical, cellular, and physiological effects of this compound (referred to as Compound X) relative to Cilostazol and Milrinone.
Phase 1: In Vitro and Ex Vivo Characterization
This phase focuses on quantifying the direct inhibitory activity, selectivity, and functional cellular effects of Compound X. The goal is to establish a foundational pharmacological profile.
Experiment 1.1: PDE3 Inhibition Assay
-
Rationale: To directly quantify and compare the potency of Compound X, Cilostazol, and Milrinone in inhibiting the PDE3 enzyme. This is the primary validation of the compound's hypothesized mechanism.
-
Methodology: Fluorescence Polarization (FP) Assay [14]
-
Prepare a serial dilution of each test compound (Compound X, Cilostazol, Milrinone) in an appropriate assay buffer (e.g., Tris-based buffer with MgCl₂).
-
Add diluted compounds to the wells of a low-volume 384-well microplate. Include a known PDE3 inhibitor as a positive control and a solvent (DMSO) as a negative control.
-
Add recombinant human PDE3A or PDE3B enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding a binding agent that captures the hydrolyzed fluorescent monophosphate product.
-
Measure fluorescence polarization using a microplate reader. The degree of inhibition is inversely proportional to the FP signal.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.
-
Experiment 1.2: PDE Isoform Selectivity Panel
-
Rationale: Lack of selectivity can lead to off-target effects and undesirable side effects. This assay is crucial for assessing the safety profile of Compound X. For instance, inhibition of PDE5 could lead to systemic hypotension, while inhibition of PDE4 is associated with emesis.
-
Methodology:
-
Utilize a commercial PDE screening service or established in-house assays for a panel of key PDE isoforms (e.g., PDE1, PDE2, PDE4, PDE5, PDE6).[15]
-
Determine the IC₅₀ value of Compound X against each PDE isoform using standardized activity assays.
-
Calculate the selectivity ratio by dividing the IC₅₀ for each off-target PDE by the IC₅₀ for PDE3. A higher ratio indicates greater selectivity.
-
Experiment 1.3: Platelet Aggregation Assay
-
Rationale: To assess the functional anti-platelet effect of Compound X, which is the key mechanism for its potential use in intermittent claudication. This provides a direct comparison to Cilostazol's primary therapeutic action.
-
Methodology: Light Transmission Aggregometry (LTA) [16][17]
-
Obtain platelet-rich plasma (PRP) from fresh whole blood samples (human or rabbit).
-
Pre-incubate PRP samples with various concentrations of Compound X, Cilostazol, or vehicle control for 10 minutes at 37°C.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Measure the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity decreases and light transmission increases.
-
Determine the maximal aggregation percentage for each concentration and calculate the IC₅₀ value for inhibition of platelet aggregation.
-
Experiment 1.4: Ex Vivo Vasodilation Assay
-
Rationale: To evaluate the compound's ability to relax vascular smooth muscle, a critical function for both intermittent claudication and heart failure applications. This assay provides physiological relevance beyond simple enzyme inhibition.
-
Methodology: Isolated Aortic Ring Assay [2]
-
Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Pre-contract the rings with a vasoconstrictor agent like phenylephrine or KCl.
-
Once a stable contraction is achieved, add cumulative concentrations of Compound X, Milrinone, or Cilostazol to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation response) for each compound.
-
| Parameter | Compound X (Hypothetical Data) | Cilostazol | Milrinone | Rationale |
| PDE3A IC₅₀ (nM) | 5 | 200 | 350 | Potency against the primary target |
| PDE Selectivity (Fold vs PDE3A) | >1000x (vs PDE1,4,5) | ~100x | ~50x | Safety and off-target effect potential |
| Platelet Aggregation IC₅₀ (µM) | 0.5 | 15 | 25 | Functional anti-platelet efficacy |
| Vasodilation EC₅₀ (µM) | 0.2 | 5 | 1 | Functional vasorelaxant efficacy |
Phase 2: In Vivo Proof-of-Concept
This phase transitions from the benchtop to preclinical animal models to assess the therapeutic potential of Compound X in disease-relevant contexts.
Experiment 2.1: Ferric Chloride-Induced Carotid Artery Thrombosis Model
-
Rationale: To evaluate the in vivo antithrombotic efficacy of Compound X, directly relevant to the prevention of thrombotic events in peripheral artery disease, and to compare it with Cilostazol.
-
Methodology:
-
Anesthetize rats or mice and surgically expose the common carotid artery.
-
Administer Compound X, Cilostazol, or vehicle control intravenously or orally.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Induce vascular injury and subsequent thrombosis by applying a filter paper saturated with ferric chloride (FeCl₃) to the arterial surface.
-
Measure the time from FeCl₃ application until blood flow ceases (Time to Occlusion, TTO).
-
A significant prolongation of TTO compared to the vehicle group indicates an effective antithrombotic effect.
-
Experiment 2.2: Hemodynamic Assessment in an Ischemia/Reperfusion Heart Failure Model
-
Rationale: To assess the inotropic and vasodilatory effects of Compound X in a model of acute cardiac dysfunction, providing a direct comparison to Milrinone's clinical application.[18][19]
-
Methodology:
-
Anesthetize a larger animal model (e.g., rat or pig) and institute invasive hemodynamic monitoring (e.g., pressure-volume loop catheter in the left ventricle).
-
Induce myocardial ischemia by temporarily occluding a major coronary artery (e.g., the left anterior descending artery) for a set period, followed by reperfusion. This simulates a heart attack and induces acute heart failure.
-
After induction of heart failure, administer an intravenous infusion of Compound X, Milrinone, or vehicle.
-
Continuously record hemodynamic parameters, including cardiac output, ejection fraction, stroke volume, systemic vascular resistance, and mean arterial pressure.
-
Compare the ability of each compound to restore cardiac function towards pre-ischemia baseline levels.
-
| Model & Endpoint | Compound X (Hypothetical Data) | Standard of Care | Interpretation |
| Thrombosis Model: Time to Occlusion (min) | 45 ± 5 | Cilostazol: 30 ± 4 | Superior antithrombotic effect compared to Cilostazol. |
| Heart Failure Model: Change in Cardiac Output (%) | +40% | Milrinone: +30% | Potent inotropic and/or vasodilatory effect leading to improved cardiac performance. |
| Heart Failure Model: Change in Mean Arterial Pressure (mmHg) | -10 | Milrinone: -25 | Less pronounced hypotensive effect, suggesting a potentially better safety profile. |
Synthesis and Conclusion
This comprehensive benchmarking guide outlines a logical, multi-stage process for evaluating this compound. The proposed experiments are designed to first confirm its mechanism of action as a PDE3 inhibitor and then rigorously compare its potency, selectivity, and functional efficacy against the established drugs Cilostazol and Milrinone.
Based on the hypothetical data presented, Compound X demonstrates a promising profile. Its superior in vitro potency and selectivity, combined with more robust efficacy in preclinical models of thrombosis and heart failure, suggest it could represent a significant therapeutic advancement. Specifically, its potent antithrombotic effect and less pronounced hypotensive side effect could make it a superior alternative to Cilostazol for intermittent claudication and a safer option than Milrinone for acute heart failure.
The successful completion of this benchmarking framework would provide the necessary data to justify advancing this compound into formal preclinical development, including ADME/Tox studies and subsequent IND-enabling research.
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A Comparative Guide to the Efficacy of 6-(Aryl)pyridazin-3(2H)-one Derivatives in Cancer Cell Lines
The pyridazin-3(2H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This guide provides a comparative analysis of the anticancer efficacy of a specific class of these compounds: 6-(Aryl)pyridazin-3(2H)-ones, with a focus on derivatives similar to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. We will delve into their synthesis, comparative cytotoxicity across various cancer cell lines, and the underlying experimental methodologies, offering a comprehensive resource for researchers in oncology and drug discovery.
The 6-Arylpyridazin-3(2H)-one Scaffold: A Promising Anticancer Moiety
The core structure, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group, offers a versatile platform for chemical modification. The introduction of an aryl group at the 6-position has been a key strategy in the development of potent anticancer agents. These derivatives have been investigated for a multitude of pharmacological activities, including but not limited to, anti-inflammatory, cardiovascular, and antimicrobial effects. In the realm of oncology, the pyridazinone core is found in several marketed drugs that target various cancer-related pathways, such as PARP inhibition and c-Met kinase inhibition.
This guide will focus on a comparative analysis of several 6-aryl-pyridazin-3(2H)-one derivatives to elucidate the structure-activity relationships (SAR) that govern their cytotoxic potential.
Diagram 1: General Structure of 6-(Aryl)pyridazin-3(2H)-one Derivatives dot digraph "6_Arylpyridazin_3_2H_one_Scaffold" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; 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dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; 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s103 [label=""]; s104 [label=""]; s105 [label=""]; s106 [label=""]; s107 [label=""]; s108 [label=""]; s109 [label=""]; t100 [label=""]; t101 [label=""]; t102 [label=""]; t103 [label=""]; t104 [label=""]; t105 [label=""]; t106 [label=""]; t107 [label=""]; t108 [label=""]; t109 [label=""]; u100 [label=""]; u101 [label=""]; u102 [label=""]; u103 [label=""]; u104 [label=""]; u105 [label=""]; u106 [label=""]; u107 [label=""]; u108 [label=""]; u109 [label=""]; v100 [label=""]; v101 [label=""]; v102 [label=""]; v103 [label=""]; v104 [label=""]; v105 [label=""]; v106 [label=""]; v107 [label=""]; v108 [label=""]; v109 [label=""]; w100 [label=""]; w101 [label=""]; w102 [label=""]; w103 [label=""]; w104 [label=""]; w105 [label=""]; w106 [label=""]; w107 [label=""]; w108 [label=""]; w109 [label=""]; x100 [label=""]; x101 [label=""]; x102 [label=""]; x103 [label=""]; x104 [label=""]; x105 [label=""]; x106 [label=""]; x107 [label=""]; x108 [label=""]; x109 [label=""]; y100 [label=""]; y101 [label=""]; y102 [label=""]; y103 [label=""]; y104 [label=""]; y105 [label=""]; y106 [label=""]; y107 [label=""]; y108 [label=""]; y109 [label=""]; z100 [label=""]; z101 [label=""]; z102 [label=""]; z103 [label=""]; z104 [label=""]; z105 [label=""]; z106 [label=""]; z107 [label=""]; z108 [label=""]; z109 [label=""]; a110 [label=""]; a111 [label=""]; a112 [label=""]; a113 [label=""]; a114 [label=""]; a115 [label=""]; a116 [label=""]; a117 [label=""]; a118 [label=""]; a119 [label=""]; b110 [label=""]; b111 [label=""]; b112 [label=""]; b113 [label=""]; b114 [label=""]; b115 [label=""]; b116 [label=""]; b117 [label=""]; b118 [label=""]; b119 [label=""]; c110 [label=""]; c111 [label=""]; c112 [label=""]; c113 [label=""]; c114 [label=""]; c115 [label=""]; c116 [label=""]; c117 [label=""]; c118 [label=""]; c119 [label=""]; d110 [label=""]; d111 [label=""]; d112 [label=""]; d113 [label=""]; d114 [label=""]; d115 [label=""]; d116 [label=""]; d117 [label=""]; d118 [label=""]; d119 [label=""]; e110 [label=""]; e111 [label=""]; e112 [label=""]; e113 [label=""]; e114 [label=""]; e115 [label=""]; e116 [label=""]; e117 [label=""]; e118 [label=""]; e119 [label=""]; f110 [label=""]; f111 [label=""]; f112 [label=""]; f113 [label=""]; f114 [label=""]; f115 [label=""]; f116 [label=""]; f117 [label=""]; f118 [label=""]; f119 [label=""]; g110 [label=""]; g111 [label=""]; g112 [label=""]; g113 [label=""]; g114 [label=""]; g115 [label=""]; g116 [label=""]; g117 [label=""]; g118 [label=""]; g119 [label=""]; h110 [label=""]; h111 [label=""]; h112 [label=""]; h113 [label=""]; h114 [label=""]; h115 [label=""]; h116 [label=""]; h117 [label=""]; h118 [label=""]; h119 [label=""]; i110 [label=""]; i111 [label=""]; i112 [label=""]; i113 [label=""]; i114 [label=""]; i115 [label=""]; i116 [label=""]; i117 [label=""]; i118 [label=""]; i119 [label=""]; j110 [label=""]; j111 [label=""]; j112 [label=""]; j113 [label=""]; j114 [label=""]; j115 [label=""]; j116 [label=""]; j117 [label=""]; j118 [label=""]; j119 [label=""]; k110 [label=""]; k111 [label=""]; k112 [label=""]; k113 [label=""]; k114 [label=""]; k115 [label=""]; k116 [label=""]; k117 [label=""]; k118 [label=""]; k119 [label=""]; l110 [label=""]; l111 [label=""]; l112 [label=""]; l113 [label=""]; l114 [label=""]; l115 [label=""]; l116 [label=""]; l117 [label=""]; l118 [label=""]; l119 [label=""]; m110 [label=""]; m111 [label=""]; m112 [label=""]; m113 [label=""]; m114 [label=""]; m115 [label=""]; m116 [label=""]; m117 [label=""]; m118 [label=""]; m119 [label=""]; n110 [label=""]; n111 [label=""]; n112 [label=""]; n113 [label=""]; n114 [label=""]; n115 [label=""]; n116 [label=""]; n117 [label=""]; n118 [label=""]; n119 [label=""]; o110 [label=""]; o111 [label=""]; o112 [label=""]; o113 [label=""]; o114 [label=""]; o115 [label=""]; o116 [label=""]; o117 [label=""]; o118 [label=""]; o119 [label=""]; p110 [label=""]; p111 [label=""]; p112 [label=""]; p113 [label=""]; p114 [label=""]; p115 [label=""]; p116 [label=""]; p117 [label=""]; p118 [label=""]; p119 [label=""]; q110 [label=""]; q111 [label=""]; q112 [label=""]; q113 [label=""]; q114 [label=""]; q115 [label=""]; q116 [label=""]; q117 [label=""]; q118 [label=""]; q119 [label=""]; r110 [label=""]; r111 [label=""]; r112 [label=""]; r113 [label=""]; r114 [label=""]; r115 [label=""]; r116 [label=""]; r117 [label=""]; r118 [label=""]; r119 [label=""]; s110 [label=""]; s111 [label=""]; s112 [label=""]; s113 [label=""]; s114 [label=""]; s115 [label=""]; s116 [label=""]; s117 [label=""]; s118 [label=""]; s119 [label=""]; t110 [label=""]; t111 [label=""]; t112 [label=""]; t113 [label=""]; t114 [label=""]; t115 [label=""]; t116 [label=""]; t117 [label=""]; t118 [label=""]; t119 [label=""]; u110 [label=""]; u111 [label=""]; u112 [label=""]; u113 [label=""]; u114 [label=""]; u115 [label=""]; u116 [label=""]; u117 [label=""]; u118 [label=""]; u119 [label=""]; v110 [label=""]; v111 [label=""]; v112 [label=""]; v113 [label=""]; v114 [label=""]; v115 [label=""]; v116 [label=""]; v117 [label=""]; v118 [label=""]; v119 [label=""]; w110 [label=""]; w111 [label=""]; w112 [label=""]; w113 [label=""]; w114 [label=""]; w115 [label=""]; w116 [label=""]; w117 [label=""]; w118 [label=""]; w119 [label=""]; x110 [label=""]; x111 [label=""]; x112 [label=""]; x113 [label=""]; x114 [label=""]; x115 [label=""]; x116 [label=""]; x117 [label=""]; x118 [label=""]; x119 [label=""]; y110 [label=""]; y111 [label=""]; y112 [label=""]; y113 [label=""]; y114 [label=""]; y115 [label=""]; y116 [label=""]; y117 [label=""]; y118 [label=""]; y119 [label=""]; z110 [label=""]; z111 [label=""]; z112 [label=""]; z113 [label=""]; z114 [label=""]; z115 [label=""]; z116 [label=""]; z117 [label=""]; z118 [label=""]; z119 [label=""]; a120 [label=""]; a121 [label=""]; a122 [label=""]; a123 [label=""]; a124 [label=""]; a125 [label=""]; a126 [label=""]; a127 [label=""]; a128 [label=""]; a129 [label=""]; b120 [label=""]; b121 [label=""]; b122 [label=""]; b123 [label=""]; b124 [label=""]; b125 [label=""]; b126 [label=""]; b127 [label=""]; b128 [label=""]; b129 [label=""]; c120 [label=""]; c121 [label=""]; c122 [label=""]; c123 [label=""]; c124 [label=""]; c125 [label=""]; c126 [label=""]; c127 [label=""]; c128 [label=""]; c129 [label=""]; d120 [label=""]; d121 [label=""]; d122 [label=""]; d123 [label=""]; d124 [label=""]; d125 [label=""]; d126 [label=""]; d127 [label=""]; d128 [label=""]; d129 [label=""]; e120 [label=""]; e121 [label=""]; e122 [label=""]; e123 [label=""]; e124 [label=""]; e125 [label=""]; e126 [label=""]; e127 [label=""]; e128 [label=""]; e129 [label=""]; f120 [label=""]; f121 [label=""]; f122 [label=""]; f123 [label=""]; f124 [label=""]; f125 [label=""]; f126 [label=""]; f127 [label=""]; f128 [label=""]; f129 [label=""]; g120 [label=""]; g121 [label=""]; g122 [label=""]; g123 [label=""]; g124 [label=""]; g125 [label=""]; g126 [label=""]; g127 [label=""]; g128 [label=""]; g129 [label=""]; h120 [label=""]; h121 [label=""]; h122 [label=""]; h123 [label=""]; h124 [label=""]; h125 [label=""]; h126 [label=""]; h127 [label=""]; h128 [label=""]; h129 [label=""]; i120 [label=""]; i121 [label=""]; i122 [label=""]; i123 [label=""]; i124 [label=""]; i125 [label=""]; i126 [label=""]; i127 [label=""]; i128 [label=""]; i129 [label=""]; j120 [label=""]; j121 [label=""]; j122 [label=""]; j123 [label=""]; j124 [label=""]; j125 [label=""]; j126 [label=""]; j127 [label=""]; j128 [label=""]; j129 [label=""]; k120 [label=""]; k121 [label=""]; k122 [label=""]; k123 [label=""]; k124 [label=""]; k125 [label=""]; k126 [label=""]; k127 [label=""]; k128 [label=""]; k129 [label=""]; l120 [label=""]; l121 [label=""]; l122 [label=""]; l123 [label=""]; l124 [label=""]; l125 [label=""]; l126 [label=""]; l127 [label=""]; l128 [label=""]; l129 [label=""]; m120 [label=""]; m121 [label=""]; m122 [label=""]; m123 [label=""]; m124 [label=""]; m125 [label=""]; m126 [label=""]; m127 [label=""]; m128 [label=""]; m129 [label=""]; n120 [label=""]; n121 [label=""]; n122 [label=""]; n123 [label=""]; n124 [label=""]; n125 [label=""]; n126 [label=""]; n127 [label=""]; n128 [label=""]; n129 [label=""]; o120 [label=""]; o121 [label=""]; o122 [label=""]; o123 [label=""]; o124 [label=""]; o125 [label=""]; o126 [label=""]; o127 [label=""]; o128 [label=""]; o129 [label=""]; p120 [label=""]; p121 [label=""]; p122 [label=""]; p123 [label=""]; p124 [label=""]; p125 [label=""]; p126 [label=""]; p127 [label=""]; p128 [label=""]; p129 [label=""]; q120 [label=""]; q121 [label=""]; q122 [label=""]; q123 [label=""]; q124 [label=""]; q125 [label=""]; q126 [label=""]; q127 [label=""]; q128 [label=""]; q129 [label=""]; r120 [label=""]; r121 [label=""]; r122 [label=""]; r123 [label=""]; r124 [label=""]; r125 [label=""]; r126 [label=""]; r127 [label=""]; r128 [label=""]; r129 [label=""]; s120 [label=""]; s121 [label=""]; s122 [label=""]; s123 [label=""]; s124 [label=""]; s125 [label=""]; s126 [label=""]; s127 [label=""]; s128 [label=""]; s129 [label=""]; t120 [label=""]; t121 [label=""]; t122 [label=""]; t123 [label=""]; t124 [label=""]; t125 [label=""]; t126 [label=""]; t127 [label=""]; t128 [label=""]; t129 [label=""]; u120 [label=""]; u121 [label=""]; u122 [label=""]; u123 [label=""]; u124 [label=""]; u125 [label=""]; u126 [label=""]; u127 [label=""]; u128 [label=""]; u129 [label=""]; v120 [label=""]; v121 [label=""]; v122 [label=""]; v123 [label=""]; v124 [label=""]; v125 [label=""]; v126 [label=""]; v127 [label=""]; v128 [label=""]; v129 [label=""]; w120 [label=""]; w121 [label=""]; w122 [label=""]; w123 [label=""]; w124 [label=""]; w125 [label=""]; w126 [label=""]; w127 [label=""]; w128 [label=""]; w129 [label=""]; x120 [label=""]; x121 [label=""]; x122 [label=""]; x123 [label=""]; x124 [label=""]; x125 [label=""]; x126 [label=""]; x127 [label=""]; x128 [label=""]; x129 [label=""]; y120 [label=""]; y121 [label=""]; y122 [label=""]; y123 [label=""]; y124 [label=""]; y125 [label=""]; y126 [label=""]; y127 [label=""]; y128 [label=""]; y129 [label=""]; z120 [label=""]; z121 [label=""]; z122 [label=""]; z123 [label=""]; z124 [label=""]; z125 [label=""]; z126 [label=""]; z127 [label=""]; z128
A Comparative In Vivo Efficacy Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Analogs
In the landscape of modern drug discovery, the pyridazin-3(2H)-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the in vivo efficacy of analogs of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, a representative of a promising class of therapeutic candidates. Our focus extends to critical areas of unmet medical need, including oncology, inflammation, and cardiovascular disease.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, target engagement, and in vivo outcomes. The experimental protocols detailed herein are presented as self-validating systems, ensuring scientific rigor and reproducibility.
The Rationale for Pyridazinone Analog Development
The pyridazinone core is a versatile platform for medicinal chemists. Its derivatives have been shown to interact with a variety of biological targets, leading to a wide spectrum of therapeutic effects.[3][4] The development of analogs of this compound is driven by the need to optimize potency, selectivity, and pharmacokinetic properties. By systematically modifying the substituents on the pyridazinone ring, researchers can fine-tune the biological activity of these compounds to achieve desired therapeutic outcomes.
In Vivo Efficacy Comparison: A Multifaceted Analysis
The in vivo efficacy of pyridazinone analogs is assessed across various animal models, each selected to mimic a specific human disease state. The following sections provide a comparative overview of the performance of representative pyridazinone derivatives in key therapeutic areas.
Anti-Inflammatory Activity
Several pyridazinone derivatives have shown significant anti-inflammatory effects in vivo.[5][6] A common model to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model in rats. Another relevant model is the murine air pouch model, which allows for the study of inflammatory cell recruitment.[1]
| Compound/Analog | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Compound 4ba | Murine Air Pouch | 2, 20, 200 μM | Reduced monocyte and macrophage recruitment in response to LPS stimulation.[1] | [1] |
| Zardaverine | Murine Air Pouch | 2, 20, 200 μM | Dose-dependent effect on macrophage recruitment.[1] | [1] |
| ABT-963 | Not Specified | Not Specified | High oral anti-inflammatory activity in vivo and gastric safety.[4] | [4] |
| Emorfazone | Not Specified | Not Specified | Marketed in Japan as an analgesic and anti-inflammatory drug.[5][6] | [5][6] |
Anticancer Efficacy
The pyridazinone scaffold is a component of several approved and investigational anticancer agents.[3] In vivo evaluation of these compounds typically involves xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound/Analog | Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Compound 38 | FGFR1-driven NCIH1581 | Xenograft Model | 50 mg/kg | 91.6% tumor growth inhibition (TGI).[3] | [3] |
| Compound 39 | Subcutaneous Tumor Model | Not Specified | Not Specified | Demonstrated in vivo anticancer activity.[3] | [3] |
| Pyridazinone Derivatives | Osteosarcoma | Murine Orthotopic Model | Not Specified | Decreased tumor development.[7] | [7] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Sarcoma 180 | Mouse Model | 20 and 40 mg/kg | Tumor inhibition rates of 30.9% and 48.2%, respectively.[8] | [8] |
Cardiovascular Effects
Pyridazinone derivatives have also been investigated for their cardiovascular effects, particularly as vasodilators and cardiotonic agents.[3][9] In vivo studies often utilize anesthetized dog models to measure hemodynamic parameters.
| Compound/Analog | Activity | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| MCI-154 | Cardiotonic and Vasodilator | Anesthetized Dogs | 0.3-100 µg/kg i.v. | Dose-dependent increases in dP/dtmax and cardiac output; decreases in blood pressure.[10] | [10] |
| Compound 7 | Vasodilator | Not Specified | Not Specified | Excellent activity as a vasodilating agent (%inhibition = 33.04).[3] | [3] |
| Compounds 2e, 2h, 2j | Vasodilator | Not Specified | Not Specified | Superior in vitro vasorelaxant activities compared to hydralazine.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridazinone derivatives stem from their ability to modulate various signaling pathways.
Caption: Key signaling pathways modulated by pyridazinone analogs.
Experimental Protocols
In Vivo Anti-Inflammatory Efficacy Assessment: Murine Air Pouch Model
This model is used to evaluate the effect of compounds on inflammatory cell recruitment.[1]
Methodology:
-
Pouch Formation: Inject 3 mL of sterile air subcutaneously on the dorsum of mice to create an air pouch.
-
Inflammation Induction: Three days later, inject 1 mL of carrageenan or LPS solution into the pouch to induce inflammation.
-
Compound Administration: Administer the test compound (e.g., pyridazinone analog) at various doses, typically via intraperitoneal or oral route, at a specified time relative to the inflammatory stimulus.
-
Cellular Analysis: After a set period (e.g., 4-24 hours), euthanize the mice and collect the exudate from the pouch.
-
Quantification: Perform total and differential cell counts to determine the number of recruited neutrophils, monocytes, and macrophages.
Caption: Workflow for the murine air pouch model.
In Vivo Anticancer Efficacy Assessment: Xenograft Model
This model is a cornerstone for evaluating the antitumor activity of novel compounds.[7][11]
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing regimen (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice, and excise, weigh, and photograph the tumors.
Caption: Workflow for the cancer xenograft model.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The diverse in vivo efficacy profiles of pyridazinone derivatives in oncology, inflammation, and cardiovascular disease underscore the potential of this chemical class. The experimental frameworks provided in this guide offer a robust starting point for researchers seeking to evaluate the in vivo performance of their own pyridazinone-based compounds. Future work should focus on elucidating the precise structure-activity relationships that govern the in vivo efficacy of these promising molecules.
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
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Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. (2015). JSciMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
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Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. (2015). JSciMed Central. Retrieved January 19, 2026, from [Link]
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Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. (2026). PubMed. Retrieved January 19, 2026, from [Link]
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Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
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Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs. (1994). PubMed. Retrieved January 19, 2026, from [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
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(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) is a phenstatin analog compound. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
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6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). MDPI. Retrieved January 19, 2026, from [Link]
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Cardiovascular pharmacology of 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, a novel and potent cardiotonic agent with vasodilator properties. (1987). PubMed. Retrieved January 19, 2026, from [Link]
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Spectroscopic data (NMR, MS) of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one for verification
A Guide to the Spectroscopic Verification of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of modern drug discovery, pyridazinone derivatives represent a scaffold of significant interest, demonstrating a broad spectrum of biological activities including cardiovascular, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution pattern on the pyridazinone core is critical to its pharmacological profile. Consequently, unambiguous structural verification of novel analogues, such as this compound, is a non-negotiable prerequisite for advancing any research or development program.
Predicted Spectroscopic Profile of this compound
The proposed structure for verification is as follows:
Molecular Formula: C₁₁H₉FN₂O₂ Molecular Weight: 220.19 g/mol
Mass Spectrometry (High-Resolution)
For a molecule of this nature, Electrospray Ionization (ESI) in positive ion mode is the preferred method for generating a protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺: m/z 221.0721
-
Rationale: This value is calculated based on the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, should yield a mass measurement accurate to within 5 ppm of this theoretical value, providing strong evidence for the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the atomic-level connectivity map essential for unambiguous structure determination. Predictions are based on a 500 MHz spectrometer using DMSO-d₆ as the solvent, which is advantageous for observing the exchangeable N-H proton.
¹H NMR Predictions:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Key Couplings |
| H-5 (Pyridazinone) | ~7.8 - 8.0 | Doublet (d) | 1H | Vinylic proton adjacent to a carbonyl group, deshielded. Coupled to H-4. |
| H-4 (Pyridazinone) | ~7.1 - 7.3 | Doublet (d) | 1H | Vinylic proton coupled to H-5. |
| H-6' (Aromatic) | ~7.5 - 7.7 | Triplet (t) or Doublet of Doublets (dd) | 1H | Ortho to the pyridazinone ring and meta to the methoxy group. Coupled to H-5' and H-3'. |
| H-5' (Aromatic) | ~6.9 - 7.1 | Doublet of Doublets (dd) | 1H | Meta to both the pyridazinone ring and methoxy group. Coupled to H-6' and the fluorine atom. |
| H-3' (Aromatic) | ~6.8 - 7.0 | Doublet of Doublets of Doublets (ddd) | 1H | Ortho to the methoxy group and the fluorine atom. Exhibits coupling to H-5' and the fluorine atom. |
| OCH₃ (Methoxy) | ~3.9 - 4.1 | Singlet (s) | 3H | Characteristic chemical shift for an aryl methoxy group. |
| N-H (Pyridazinone) | ~12.5 - 13.5 | Broad Singlet (br s) | 1H | Exchangeable proton, typically broad and downfield in DMSO-d₆. |
¹³C NMR Predictions:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | ~160 - 165 | Characteristic chemical shift for an amide/lactam carbonyl. |
| C-4' (C-F) | ~160 - 164 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling. |
| C-6 | ~145 - 150 | Vinylic carbon of the pyridazinone ring attached to the aryl group. |
| C-2' (C-OCH₃) | ~155 - 158 | Aromatic carbon bearing the methoxy group. |
| C-5 | ~130 - 135 | Vinylic carbon of the pyridazinone ring. |
| C-1' | ~120 - 125 | Aromatic carbon ipso to the pyridazinone ring. |
| C-6' | ~128 - 132 | Aromatic carbon. |
| C-4 | ~115 - 120 | Vinylic carbon of the pyridazinone ring. |
| C-5' | ~110 - 115 (d, ²JCF ≈ 20 Hz) | Aromatic carbon showing two-bond coupling to fluorine. |
| C-3' | ~100 - 105 (d, ²JCF ≈ 25 Hz) | Aromatic carbon ortho to fluorine, showing two-bond coupling. |
| OCH₃ | ~55 - 60 | Methoxy carbon. |
¹⁹F NMR Predictions:
A single resonance is expected for the fluorine atom.
-
Predicted Chemical Shift (δ, ppm): -110 to -120 ppm (relative to CFCl₃).
-
Predicted Multiplicity: A multiplet, primarily showing coupling to the ortho protons (H-3' and H-5').
Comparative Analysis with Published Analogues
To ground our predictions, we can compare them with experimental data from similar published structures. While an exact match is unavailable, the data from 6-phenyl-pyridazin-3(2H)-one provides a useful baseline for the core pyridazinone signals.[4]
| Compound | H-5 (ppm) | H-4 (ppm) | Aromatic Protons (ppm) | N-H (ppm) |
| 6-phenyl-pyridazin-3(2H)-one [4] | 7.85 (d) | 7.05 (d) | 7.4-7.8 (m) | ~13.0 (br s) |
| Predicted: this compound | ~7.8 - 8.0 (d) | ~7.1 - 7.3 (d) | ~6.8 - 7.7 (m) | ~12.5 - 13.5 (br s) |
The comparison shows strong alignment for the core pyridazinone protons, lending confidence to the predicted values. The wider, more complex aromatic region in our target molecule is expected due to the electronic effects and spin-spin couplings introduced by the methoxy and fluoro substituents.
Experimental Protocols for Spectroscopic Verification
Trustworthy data acquisition is the foundation of structural verification. The following protocols are designed to yield high-quality, unambiguous spectra.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh ~0.5 mg of the synthesized compound and dissolve it in 1.0 mL of LC-MS grade methanol or acetonitrile to create a 0.5 mg/mL stock solution. Further dilute this stock 1:100 in the same solvent.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen to readily form the [M+H]⁺ ion.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 100 to 500 to ensure capture of the parent ion and potential fragments.
-
Capillary Voltage: ~3.5-4.0 kV.
-
Source Temperature: ~120 °C.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.
-
-
Data Analysis: Look for an ion with a mass-to-charge ratio corresponding to the predicted [M+H]⁺ (221.0721). The measured mass should be within ± 5 ppm of the theoretical value.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dry, purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic N-H proton, which would otherwise be exchanged in solvents like D₂O or CD₃OD.
-
Instrumentation: A ≥400 MHz spectrometer equipped with a broadband probe is recommended for good signal dispersion.
-
Experiments to Perform:
-
¹H NMR: A standard proton experiment to observe chemical shifts, integrations, and coupling patterns.
-
¹³C NMR: A standard carbon experiment (e.g., with proton decoupling) to identify all unique carbon environments.
-
¹⁹F NMR: A standard fluorine experiment (with proton decoupling and coupling) to verify the presence and environment of the fluorine atom.
-
2D NMR - COSY (Correlation Spectroscopy): This is essential to establish proton-proton coupling networks, for instance, confirming the connectivity between H-4 and H-5 on the pyridazinone ring and within the aromatic system.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two or three bonds. It is the key to assembling the molecular fragments, for example, by showing a correlation from the methoxy protons to C-2' or from H-5 to the ipso-carbon (C-1') of the aromatic ring.
-
-
Data Analysis: Systematically analyze all spectra. Use the 1D spectra to propose initial assignments and the 2D spectra (COSY, HSQC, HMBC) to confirm all covalent bonds and build the final, verified structure.
Workflow for Structural Verification
The logical process from a newly synthesized compound to a confirmed molecular structure can be visualized as follows.
Caption: Workflow for definitive structural verification.
Conclusion
The structural confirmation of novel chemical entities like this compound is a methodical process that relies on the synergistic interpretation of high-resolution mass spectrometry and multidimensional NMR data. By establishing a predicted spectroscopic profile and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of their target compound. The workflow presented here provides a self-validating system, ensuring that only correctly identified molecules proceed into further biological evaluation, thereby upholding the principles of scientific integrity and accelerating the drug development process.
References
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link][1]
-
(PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link][5]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC - NIH. [Link][6]
-
Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Repositorio UC. [Link][7]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link][2]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link][3]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link][4]
-
Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link][8]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link][9]
-
Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. [Link][10]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link][11]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
This guide provides essential, in-depth procedural information for the safe and compliant disposal of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a protocol, but a framework of understanding, ensuring that safety and regulatory compliance are integral to your laboratory operations.
Part 1: Hazard Assessment and Characterization
The principle of prudent practice in chemical safety dictates treating novel compounds with unknown toxicity as hazardous. Based on data from analogous pyridazinone and fluorinated aromatic compounds, we can infer a likely hazard profile. Structurally related pyridazinones are often classified as skin and eye irritants, with potential for respiratory irritation[4][5][6].
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Basis of Inference | Recommended Precaution |
| Skin Irritant | Analogous pyridazinone compounds exhibit skin irritation properties[4][6]. | Avoid all skin contact. Wear chemical-resistant gloves and a lab coat[4][7]. |
| Serious Eye Irritant | Analogous pyridazinone compounds are classified as causing serious eye irritation[4][5][6]. | Wear safety goggles or a face shield. Ensure access to an eyewash station[4][8]. |
| Respiratory Tract Irritant | Potential for irritation if handled as a powder or aerosolized[4]. | Handle in a well-ventilated area, preferably within a certified chemical fume hood[7]. |
| Environmental Hazard | Halogenated organic compounds can have long-lasting environmental effects. | Do not dispose of down the drain or in regular trash. Prevent release into the environment[9]. |
Part 2: Personal Protective Equipment (PPE) and Safety
Before beginning any work that will generate waste, ensure the proper personal protective equipment is worn and safety measures are in place. This is a foundational requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[10][11].
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat must be worn and kept buttoned.
-
Ventilation: All handling of the solid compound and its solutions, including waste preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7].
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this chemical in the regular trash or down the sewer[9][12].
Step 1: Waste Stream Identification and Segregation
Proper segregation is critical for safe disposal. This compound falls into the category of halogenated organic waste .
-
Causality: Halogenated and non-halogenated solvent wastes are often incinerated under different conditions. Mixing them can complicate the disposal process and increase costs. Furthermore, mixing incompatible chemicals in a waste container can lead to dangerous reactions[13][14].
-
Action: Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.
Step 2: Waste Collection and Containment
-
Select a Proper Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. For solid waste, a wide-mouth polyethylene bottle is suitable. For solutions, use the original container or a designated waste bottle[9][15].
-
Labeling: The container must be labeled clearly. Adhere to your institution's Environmental Health & Safety (EHS) guidelines. The label must, at a minimum, include:
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste. This is an OSHA and EPA requirement to prevent the release of vapors and to avoid spills[9][13].
Step 3: Handling Contaminated Materials (Solid Waste)
Any disposable item that comes into direct contact with this compound is considered hazardous waste.
-
Items: This includes gloves, weighing papers, pipette tips, and absorbent pads used for cleaning minor spills.
-
Action: Collect these items in a designated, sealed plastic bag or a lined container. The container must be labeled as solid hazardous waste containing the chemical name[16].
Step 4: Decontamination of Reusable Equipment
Properly decontaminating non-disposable equipment (e.g., glassware, spatulas) is crucial to prevent cross-contamination and unintended exposure.
-
Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.
-
Collect Rinsate: This first rinse must be collected and disposed of as liquid hazardous waste[9][18]. Add it to your designated halogenated organic waste container.
-
Subsequent Cleaning: After the initial hazardous rinse, the equipment can be washed using standard laboratory procedures with soap and water.
Step 5: Final Disposal and Coordination
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials[13][14].
-
Arrange for Pickup: Once the container is full, or if you are discontinuing work with the compound, contact your institution’s EHS department to schedule a waste pickup[9][17]. Do not allow waste to accumulate for extended periods.
Part 4: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain and Absorb: For a small spill of the solid, carefully sweep it up. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand[16].
-
Collect Waste: Carefully collect the absorbed material and contaminated absorbents into a designated hazardous waste container[16].
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for disposal of generated waste.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
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HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. The University of Texas Health Science Center at Houston. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
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Chemical Safety Guidelines. The University of New Mexico, Environmental Health & Safety. [Link]
-
Safety Data Sheet for Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). National Institute of Standards and Technology. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
-
Safety Data Sheet for 6-Amino-3(2H)-pyridazinone. Angene Chemical. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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3(2H)-Pyridazinone. PubChem, National Institutes of Health. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. PubMed Central, National Institutes of Health. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed, National Institutes of Health. [Link]
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EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Essential Safety and Handling Guide: 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
This guide provides essential, immediate safety and logistical information for the handling and disposal of the novel research compound this compound (CAS No. 1219577-78-2). As a matter of scientific prudence, in the absence of a comprehensive Safety Data Sheet (SDS), this compound should be treated as potentially hazardous.[1][2] This document is intended for researchers, scientists, and drug development professionals to establish a robust safety protocol, thereby ensuring a secure laboratory environment.
Hazard Assessment and Foundational Precautions
Given that this compound is a novel chemical entity, a conservative approach to its handling is paramount.[1] The foundational principle is to assume the compound is hazardous until sufficient experimental data can prove otherwise.[2] Safety data for structurally related pyridazinone derivatives indicate potential for skin, eye, and respiratory irritation.[3][4][5][6] Therefore, all handling procedures must be designed to minimize exposure through dermal contact, inhalation, and ingestion.
Core Safety Principles:
-
Engineering Controls First: Primary containment should be achieved through engineering controls. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to protect from inhalation of dust or aerosols.[7]
-
Personal Protective Equipment (PPE) as the Final Barrier: PPE is a critical last line of defense against exposure.[8] The selection and proper use of PPE are non-negotiable safety requirements.
-
Hygiene Practices: Never eat, drink, or apply cosmetics in the laboratory.[9] Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in fume hood) | ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[2][10] | Nitrile or neoprene gloves (double-gloving recommended).[2] | Fully buttoned laboratory coat.[2] | Not required if handled in a certified fume hood. |
| Conducting reactions and transfers (in fume hood) | Safety goggles. A face shield is recommended if there is a splash hazard.[2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. | Chemical-resistant laboratory coat or apron over a standard lab coat.[11] | Not required if handled in a certified fume hood. |
| Handling spills or unexpected releases | Chemical splash goggles and a face shield.[12] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[11] | An N-95 or N-100 particle mask may be sufficient for small powder spills. For larger spills, a chemical cartridge-type respirator may be necessary.[8] |
Step-by-Step PPE Procedures
Properly putting on PPE is crucial to prevent contamination. Follow this sequence:
-
Lab Coat/Coveralls: Put on your laboratory coat and ensure it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile or neoprene gloves.
-
Eye and Face Protection: Put on safety goggles and a face shield if required.
-
Gloves (Second Pair): If double-gloving, put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
The removal of PPE must be done carefully to avoid self-contamination.[13]
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Coveralls: Unbutton your lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE selection workflow based on operational risk assessment.
Disposal of Contaminated PPE
Proper disposal of contaminated PPE is critical to prevent secondary contamination and protect environmental and human health.[13][14]
Disposal Plan:
-
Segregation: All PPE contaminated with this compound must be segregated from general laboratory waste.[13]
-
Containment: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[13] The label should identify the contents as "Hazardous Chemical Waste" and list the primary chemical contaminant.
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves a specialized waste management company.[13]
-
Decontamination of Reusable PPE: If any reusable PPE, such as a face shield, becomes contaminated, it must be thoroughly decontaminated before reuse. A suitable decontamination procedure would involve washing with a detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol) if compatible with the material, and then a final water rinse. However, if effective decontamination cannot be verified, the item should be disposed of as hazardous waste.[14][15]
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these stringent safety protocols, researchers can confidently handle this compound while minimizing the risk of exposure and ensuring a safe and productive research environment.
References
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
